2-(Hydroxymethyl)-5-nitrophenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-5-nitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-4-5-1-2-6(8(11)12)3-7(5)10/h1-3,9-10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFOREGNWACQXLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40473456 | |
| Record name | 2-Hydroxy-4-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57356-40-8 | |
| Record name | 2-Hydroxy-4-nitrobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40473456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(Hydroxymethyl)-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 2-(hydroxymethyl)-5-nitrophenol (CAS No: 57356-40-8), a versatile aromatic compound with significant potential in organic synthesis and materials science. The unique arrangement of a hydroxymethyl group, a phenolic hydroxyl group, and a nitro group on the benzene ring imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of dyes, pigments, and biologically active molecules.[1] This guide will delve into its physicochemical properties, synthesis, reactivity, and potential applications, offering insights for researchers in drug development and chemical synthesis. While specific experimental data for this compound is limited in publicly available literature, this guide synthesizes available information and provides reasoned estimations based on the properties of analogous compounds.
Introduction
This compound is a substituted aromatic compound featuring a phenol backbone with a hydroxymethyl (-CH2OH) group at the 2-position and a nitro (-NO2) group at the 5-position.[1] This trifunctional structure provides multiple reactive sites, allowing for a diverse range of chemical transformations. The interplay between the electron-donating hydroxyl and hydroxymethyl groups and the electron-withdrawing nitro group significantly influences the molecule's electronic properties and reactivity. This guide aims to be a key resource for scientists exploring the utility of this compound in their research endeavors.
Physicochemical Properties
Precise experimental data for the physicochemical properties of this compound are not extensively reported. However, based on its structure and data from analogous compounds, the following properties can be anticipated.
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Source/Rationale |
| CAS Number | 57356-40-8 | [1] |
| Molecular Formula | C₇H₇NO₄ | [2] |
| Molecular Weight | 169.13 g/mol | [2] |
| Appearance | Expected to be a solid at room temperature. | General property of similar nitrophenol derivatives. |
| Melting Point | Not experimentally determined in available literature. For comparison, the isomer 2-methyl-5-nitrophenol has a melting point of 111-115 °C.[3] | The presence of the hydroxymethyl group may influence crystal packing and hydrogen bonding, leading to a different melting point. |
| Boiling Point | Not experimentally determined in available literature. Likely to decompose at higher temperatures. | High polarity and potential for intermolecular hydrogen bonding suggest a high boiling point. |
| Solubility | Expected to be soluble in polar organic solvents such as alcohols, ethers, and acetone.[4] | The presence of hydroxyl and hydroxymethyl groups enhances polarity and hydrogen bonding capacity. |
| pKa | Not experimentally determined. The pKa of the phenolic hydroxyl group is expected to be lower than that of phenol (pKa ≈ 10) due to the electron-withdrawing effect of the nitro group. For comparison, o-nitrophenol has a pKa of 7.23, and p-nitrophenol has a pKa of 7.14.[5] | The nitro group stabilizes the phenoxide ion through resonance and inductive effects. |
Synthesis
The primary synthetic route to this compound is through the electrophilic nitration of 2-(hydroxymethyl)phenol.[6] The regioselectivity of this reaction is governed by the directing effects of the hydroxyl and hydroxymethyl groups.
Reaction Principle
Both the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups are ortho-, para-directing activators for electrophilic aromatic substitution.[7] The hydroxyl group is a much stronger activating group than the hydroxymethyl group. Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) will be directed to the positions ortho and para to the hydroxyl group. The position para to the hydroxyl group (position 5) is sterically accessible, making it a likely site for nitration.
Caption: Synthetic pathway for this compound.
Experimental Protocol (Proposed)
Materials:
-
2-(Hydroxymethyl)phenol
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 2-(hydroxymethyl)phenol in a minimal amount of a suitable solvent (e.g., dichloromethane) to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, ensuring the temperature does not rise above 5-10 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture over crushed ice.
-
Separate the organic layer and wash it sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Spectroscopic Characterization (Anticipated)
No experimental spectra for this compound are currently available in public databases. The following are predicted spectroscopic characteristics based on the functional groups present in the molecule and data from analogous compounds like 2-methyl-5-nitrophenol.[11][12]
Table 2: Anticipated Spectroscopic Data for this compound
| Spectroscopy | Anticipated Features |
| ¹H NMR | - Aromatic protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm), likely showing coupling patterns consistent with a 1,2,4-trisubstituted benzene ring.- Hydroxymethyl protons (-CH₂OH): A singlet or doublet around δ 4.5-5.0 ppm.- Phenolic proton (-OH): A broad singlet, with a chemical shift that can vary depending on solvent and concentration.- Hydroxymethyl alcohol proton (-OH): A triplet or broad singlet, also variable. |
| ¹³C NMR | - Aromatic carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon bearing the nitro group will be downfield, while the carbons bearing the hydroxyl and hydroxymethyl groups will be upfield relative to benzene.- Hydroxymethyl carbon (-CH₂OH): A signal around δ 60-65 ppm. |
| FTIR (cm⁻¹) | - O-H stretch (phenolic and alcoholic): A broad band in the region of 3200-3600 cm⁻¹.- Aromatic C-H stretch: Signals around 3000-3100 cm⁻¹.- Aliphatic C-H stretch (in -CH₂OH): Signals around 2850-2960 cm⁻¹.- N-O asymmetric and symmetric stretch (nitro group): Strong absorptions around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹, respectively.- C-O stretch (phenolic and alcoholic): Bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹, respectively. |
| Mass Spectrometry (EI) | - Molecular ion (M⁺): A peak at m/z = 169.- Fragmentation pattern: Likely loss of H₂O (m/z = 151), NO₂ (m/z = 123), and CH₂OH (m/z = 138). |
Reactivity and Potential Applications
The multifunctionality of this compound opens up numerous avenues for its application in chemical synthesis and materials science.
Caption: Reactivity sites of this compound.
Reactions of the Functional Groups
-
Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide, which can then undergo etherification or esterification reactions.
-
Hydroxymethyl Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. It can also undergo esterification.
-
Nitro Group: The nitro group can be readily reduced to an amino group, providing a key step in the synthesis of various derivatives, including potential pharmaceutical intermediates.
-
Aromatic Ring: The electron-withdrawing nature of the nitro group deactivates the ring towards further electrophilic substitution, while the hydroxyl and hydroxymethyl groups are activating. The overall reactivity will depend on the specific reaction conditions.
Potential Applications
-
Intermediate in Synthesis: Its multiple functional groups make it a valuable building block for the synthesis of more complex molecules, such as dyes, pigments, and specialty chemicals.[6]
-
Catalysis: There are indications that this compound may act as a catalyst in processes like the aerobic oxidation of alcohols.[6] The mechanism likely involves the participation of the nitro and hydroxyl groups in a redox cycle.
-
Biological Activity: Nitrophenol derivatives are known to exhibit a range of biological activities. The structure of this compound suggests potential for antimicrobial and antioxidant properties, which are areas for further investigation.[6][13][14]
Conclusion
This compound is a chemical compound with a rich and varied reactivity profile that makes it a promising candidate for a range of applications in synthetic chemistry and materials science. While there is a notable lack of comprehensive experimental data in the public domain, this guide has synthesized the available information and provided reasoned predictions for its physicochemical properties, spectroscopic characteristics, and reactivity. The proposed synthetic protocol offers a starting point for its preparation in a laboratory setting. Further research into the experimental characterization and exploration of its catalytic and biological activities is warranted to fully unlock the potential of this versatile molecule.
References
- 1. rsc.org [rsc.org]
- 2. 5-(hydroxymethyl)-2-nitrophenol | 61161-83-9 [chemicalbook.com]
- 3. 2-Methyl-5-nitrophenol CAS#: 5428-54-6 [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Buy this compound | 57356-40-8 [smolecule.com]
- 7. US7005553B2 - Method for the nitration of phenolic compounds - Google Patents [patents.google.com]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. webassign.net [webassign.net]
- 11. benchchem.com [benchchem.com]
- 12. 2-Methyl-5-nitrophenol | C7H7NO3 | CID 93576 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. achmem.com [achmem.com]
- 14. youtube.com [youtube.com]
An In-Depth Technical Guide to 2-(Hydroxymethyl)-5-nitrophenol: Molecular Structure, Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(hydroxymethyl)-5-nitrophenol, a functionalized aromatic compound of interest in various scientific domains. The document elucidates its molecular structure and chemical formula, details its physicochemical properties, outlines a plausible synthetic pathway, and explores its current and potential applications. This guide is intended to be a valuable resource for professionals in research, chemical synthesis, and drug development, offering insights into the compound's reactivity and utility as a chemical intermediate and a potential bioactive agent.
Compound Identification and Molecular Structure
This compound is a derivative of phenol characterized by the presence of both a hydroxymethyl (-CH₂OH) and a nitro (-NO₂) group attached to the benzene ring.
-
IUPAC Name: this compound
-
Molecular Formula: C₇H₇NO₄
-
Molecular Weight: 169.13 g/mol
-
CAS Number: 57356-40-8
The molecular structure consists of a phenolic hydroxyl group at position 1, a hydroxymethyl group at position 2, and a nitro group at position 5 of the aromatic ring. This specific arrangement of functional groups imparts a unique reactivity profile to the molecule, making it a versatile building block in organic synthesis.
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Figure 1: Molecular structure of this compound.
Physicochemical and Spectroscopic Data
This compound is typically a solid at room temperature and should be stored in a dry, inert atmosphere.[1] While comprehensive, experimentally verified spectroscopic data is not widely published, the expected spectral characteristics can be inferred from its structure.
Table 1: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 57356-40-8 | [2] |
| Molecular Formula | C₇H₇NO₄ | [1] |
| Molecular Weight | 169.13 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Storage | Sealed in dry, Room Temperature | [1] |
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Predicted Peaks and Interpretation |
| ¹H NMR | Expected signals for aromatic protons (likely in the range of 7.0-8.5 ppm), a singlet for the benzylic protons of the hydroxymethyl group (~4.5-5.0 ppm), and broad singlets for the phenolic and alcoholic hydroxyl protons. |
| ¹³C NMR | Aromatic carbons would appear in the 110-160 ppm region. The carbon of the hydroxymethyl group is expected around 60-65 ppm. |
| FTIR (cm⁻¹) | Broad O-H stretching bands for the phenolic and alcoholic hydroxyl groups (around 3200-3600 cm⁻¹). Characteristic asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (~1520 and ~1340 cm⁻¹). C-O stretching for the phenol and alcohol. Aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | Molecular ion peak (M⁺) expected at m/z = 169. Common fragmentation patterns would include the loss of the hydroxymethyl group (-CH₂OH, 31 Da), the nitro group (-NO₂, 46 Da), and water (-H₂O, 18 Da). |
Synthesis Protocol
Figure 2: Plausible multi-step synthesis of this compound.
Step-by-Step Methodology (Hypothetical):
-
Nitration of Salicylaldehyde: Salicylaldehyde can be nitrated using nitric acid to yield 5-nitrosalicylaldehyde.[3] This reaction requires careful temperature control to avoid over-nitration and side reactions.
-
Chloromethylation: The resulting 5-nitrosalicylaldehyde can then undergo chloromethylation, for instance, by reacting with chloromethyl-methyl ether, to introduce a chloromethyl group at the 4-position, yielding 4-chloromethyl-5-nitro-salicylaldehyde.[3]
-
Hydrolysis to the Hydroxymethyl Group: The chloromethyl group is then hydrolyzed to a hydroxymethyl group by refluxing in water.[3] This step yields 4-hydroxymethyl-5-nitro-salicylaldehyde.
-
Reduction of the Aldehyde: The final step is the selective reduction of the aldehyde group to a primary alcohol. This can be achieved using a mild reducing agent like sodium borohydride (NaBH₄) in an appropriate solvent, which would not reduce the nitro group. This reduction yields the target molecule, this compound.
Note: This proposed synthesis is based on known chemical transformations. The specific reaction conditions, including solvents, temperatures, and purification methods, would need to be optimized for each step.
Key Applications and Research Interest
The unique combination of functional groups in this compound makes it a compound of interest in several areas of chemical and biological research.
Intermediate in Chemical Synthesis
The presence of three reactive sites—the phenolic hydroxyl, the alcoholic hydroxyl, and the nitro group—makes this molecule a versatile intermediate.
-
Dyes and Pigments: The aromatic nitro structure is a common feature in chromophores, suggesting its potential use in the synthesis of dyes and pigments.
-
Pharmaceuticals and Agrochemicals: The nitro group can be readily reduced to an amine, which is a key functional group in a vast array of bioactive molecules. This opens up pathways for the synthesis of more complex heterocyclic compounds with potential therapeutic or agrochemical applications.[4]
Potential Biological and Catalytic Activity
Research suggests that this compound may possess inherent biological and catalytic properties.
-
Antimicrobial and Antioxidant Properties: Some studies indicate that this compound may exhibit antimicrobial activity against certain bacterial strains.[3] Its phenolic structure also suggests potential antioxidant activity by scavenging free radicals.[3] The hydroxyl group on the aromatic ring is a key feature for the antimicrobial activity of many phenolic compounds.[5]
-
Catalysis: this compound has been investigated as a potential catalyst for the aerobic oxidation of alcohols.[3] The mechanism is thought to involve a redox cycle where the nitro- and hydroxyl- functionalities participate in the transfer of oxygen.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: It is recommended to handle this compound in a well-ventilated area, using personal protective equipment such as gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[1]
Conclusion
This compound is a multifunctional aromatic compound with a unique substitution pattern that underpins its utility in synthetic chemistry and its potential in biological and catalytic applications. While detailed experimental data for this specific molecule is not as abundant as for some of its analogs, its structural features suggest a range of reactivities that can be exploited by researchers and drug development professionals. The plausible synthetic route outlined provides a basis for its preparation, and its identified potential applications warrant further investigation. As research into novel functionalized molecules continues, this compound may emerge as a valuable tool in the development of new materials and therapeutics.
References
An In-depth Technical Guide to the Synthesis of 2-(Hydroxymethyl)-5-nitrophenol from 2-(hydroxymethyl)phenol
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of specifically substituted nitrophenols is a cornerstone of medicinal chemistry and materials science, providing crucial intermediates for a wide array of target molecules. This guide provides a detailed technical exploration of the synthesis of 2-(hydroxymethyl)-5-nitrophenol from its precursor, 2-(hydroxymethyl)phenol. We delve into the critical challenges of regioselectivity dictated by the principles of electrophilic aromatic substitution, present a comprehensive experimental protocol for its synthesis, and outline rigorous methods for purification and characterization. This document is intended to serve as a practical and scientifically grounded resource for professionals engaged in advanced organic synthesis.
Introduction: The Strategic Importance of Regiocontrolled Nitration
This compound is a valuable chemical intermediate, featuring three distinct functional groups—hydroxyl, hydroxymethyl, and nitro—that offer multiple handles for subsequent synthetic transformations. Its utility spans the development of novel pharmaceutical agents, agrochemicals, and specialized polymers. The primary challenge in its synthesis lies in achieving the desired 1,2,4,5-substitution pattern on the benzene ring through the direct nitration of 2-(hydroxymethyl)phenol. This guide addresses this challenge by providing a deep mechanistic analysis coupled with a robust experimental framework.
Mechanistic Insights: The Challenge of Directing Group Influence
The synthesis of this compound is accomplished via electrophilic aromatic substitution (SEAr), a fundamental reaction class in organic chemistry.[1] The core of this process involves the attack of an electrophile—in this case, the nitronium ion (NO₂⁺)—on the electron-rich aromatic ring.[1][2]
Generation of the Electrophile
The nitronium ion is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. The sulfuric acid protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic NO₂⁺ ion.[2]
The Regiochemical Puzzle: -OH vs. -CH₂OH
The regiochemical outcome of the nitration is dictated by the electronic effects of the substituents already present on the phenol ring: the hydroxyl (-OH) group and the hydroxymethyl (-CH₂OH) group.
-
Hydroxyl (-OH) Group: This is a powerful activating and ortho, para-directing group.[3] The lone pairs on the oxygen atom are donated into the aromatic π-system through resonance, significantly increasing the electron density at the positions ortho (C6) and para (C4) to the hydroxyl group.[4][5] This makes these positions the kinetic and thermodynamic hotspots for electrophilic attack.
-
Hydroxymethyl (-CH₂OH) Group: This group is generally considered to be weakly activating or weakly deactivating via induction. As a primary alcohol, its hydroxyl group is not directly conjugated with the ring, so its electronic influence is much less pronounced than that of the phenolic -OH group.[6] Its primary role is often steric, potentially hindering substitution at the adjacent C3 position.
Based on these principles, the direct nitration of 2-(hydroxymethyl)phenol is expected to predominantly yield a mixture of 2-(hydroxymethyl)-4-nitrophenol and 2-(hydroxymethyl)-6-nitrophenol . The formation of the desired this compound, where the nitro group is meta to the powerful hydroxyl director, is electronically disfavored and presents a significant synthetic challenge. Achieving this outcome requires precise control over reaction conditions to potentially favor a less common reaction pathway or necessitates a multi-step synthetic route involving protecting groups or alternative starting materials.
The protocol outlined below is designed to carefully control the reaction in an attempt to produce the desired isomer, but it must be undertaken with the expectation that a mixture of isomers will be formed, making purification a critical downstream step.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating in-process monitoring to ensure reaction completion and product integrity.
Reagents and Materials
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Concentration | Key Hazards |
| 2-(hydroxymethyl)phenol | C₇H₈O₂ | 124.14 | >98% | Irritant |
| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 98% | Severe Corrosive, Oxidizer |
| Concentrated Nitric Acid | HNO₃ | 63.01 | 70% | Severe Corrosive, Oxidizer |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | ACS Grade | Carcinogen, Irritant |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | Saturated Soln. | Irritant |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Granular | Hygroscopic |
| Ice | H₂O | 18.02 | N/A | N/A |
Step-by-Step Methodology
Safety First: All operations must be conducted in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves, is mandatory.
-
Preparation of the Nitrating Mixture:
-
In a 50 mL flask submerged in an ice-salt bath (-10 to 0 °C), add 10 mL of concentrated sulfuric acid.
-
Using a dropping funnel, add 5 mL of concentrated nitric acid dropwise to the sulfuric acid with continuous stirring. The rate of addition must be slow enough to maintain the internal temperature below 10 °C.
-
Once the addition is complete, allow the mixture to cool to 0 °C. This mixture contains the active electrophile, the nitronium ion (NO₂⁺).
-
-
Reaction Setup:
-
In a separate 250 mL three-necked flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 5.0 g (40.3 mmol) of 2-(hydroxymethyl)phenol in 50 mL of dichloromethane.
-
Cool this solution to 0 °C using an ice bath.
-
-
Nitration Reaction:
-
Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-(hydroxymethyl)phenol over a period of 30-45 minutes.
-
Causality: A slow, controlled addition is paramount. This maintains the reaction temperature between 0 and 5 °C, which minimizes the risk of runaway exothermic reactions and reduces the formation of oxidative tars and dinitrated byproducts.[3][7]
-
After the addition is complete, let the reaction stir at 0-5 °C for an additional 1-2 hours.
-
-
In-Process Monitoring (Trustworthiness Pillar):
-
Monitor the reaction's progress every 30 minutes using Thin Layer Chromatography (TLC) on silica gel plates with a 7:3 Hexane:Ethyl Acetate mobile phase.
-
Spot the starting material, the reaction mixture, and a co-spot. The reaction is complete when the starting material spot has been consumed.
-
-
Work-up and Crude Isolation:
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing 200 g of crushed ice and 100 mL of cold water. This quenches the reaction and precipitates the crude product mixture.
-
Transfer the mixture to a separatory funnel. Separate the organic (DCM) layer.
-
Extract the aqueous layer twice more with 30 mL portions of DCM.
-
Combine all organic extracts and wash sequentially with:
-
100 mL of cold water.
-
100 mL of saturated sodium bicarbonate solution (to neutralize residual acid).
-
100 mL of brine.
-
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to yield the crude product as a yellow-orange solid.
-
Experimental Workflow Diagram
Caption: Workflow for the nitration of 2-(hydroxymethyl)phenol.
Purification and Characterization: Isolating the Target Isomer
The crude product is a mixture of isomers. Isolating the desired this compound requires a robust purification technique, with column chromatography being the method of choice.[8]
Purification by Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution system is recommended, starting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 6:4 Hexane:Ethyl Acetate).
-
Rationale: The isomers possess different polarities due to the relative positions of their functional groups. The para-nitro isomer (4-nitro) is typically the most polar due to strong intermolecular hydrogen bonding, while the ortho-nitro isomer (6-nitro) is less polar due to intramolecular hydrogen bonding.[3] The 5-nitro isomer will have a distinct polarity, allowing it to be separated and collected as a pure fraction. The elution order should be monitored by TLC.
Characterization of this compound
Confirmation of the final product's identity and purity is achieved through a combination of spectroscopic and physical methods.
| Analysis Method | Expected Results for this compound |
| ¹H NMR | Aromatic region will show three distinct protons with specific splitting patterns confirming the 1,2,5-substitution. Expect signals for -CH₂OH and two -OH protons. |
| ¹³C NMR | Will show 7 distinct carbon signals, with chemical shifts indicative of the aromatic carbons attached to -OH, -CH₂OH, and -NO₂ groups. |
| IR Spectroscopy (cm⁻¹) | Broad peak ~3400-3200 (O-H stretch), ~1520 & ~1340 (asymmetric & symmetric N-O stretch of NO₂ group), ~1600 (C=C aromatic stretch).[8] |
| Mass Spectrometry | Molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the molecular weight of 169.14 g/mol .[9] |
| Melting Point | A sharp, defined melting point range indicates high purity. |
Conclusion
The synthesis of this compound via direct nitration of 2-(hydroxymethyl)phenol is a challenging yet feasible transformation that underscores the complexities of regiocontrol in electrophilic aromatic substitution. The powerful ortho, para-directing nature of the hydroxyl group necessitates meticulous control over reaction conditions to favor the formation of the electronically disfavored meta-substituted product. The success of this synthesis is critically dependent not only on a carefully executed reaction protocol but also on a highly efficient, multi-stage purification strategy, primarily column chromatography, to isolate the desired isomer from its more readily formed counterparts. This guide provides the necessary mechanistic understanding and a robust experimental framework for researchers to confidently approach this valuable synthesis.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. byjus.com [byjus.com]
- 4. m.youtube.com [m.youtube.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. US7005553B2 - Method for the nitration of phenolic compounds - Google Patents [patents.google.com]
- 8. ukessays.com [ukessays.com]
- 9. 5-(Hydroxymethyl)-2-nitrophenol | 61161-83-9 | LCA16183 [biosynth.com]
2-(Hydroxymethyl)-5-nitrophenol solubility in different solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-(Hydroxymethyl)-5-nitrophenol (CAS No. 57356-40-8). Recognizing the scarcity of quantitative solubility data in published literature, this document delivers a foundational understanding based on the compound's physicochemical properties and molecular structure. It offers a predictive framework for solubility in various solvent classes and furnishes a detailed, field-proven experimental protocol for the accurate determination of thermodynamic equilibrium solubility. This guide is designed to empower researchers in drug discovery, process chemistry, and formulation science with the theoretical insights and practical methodologies required to effectively work with this compound.
Introduction and Strategic Importance
This compound is a substituted aromatic compound featuring hydroxyl, hydroxymethyl, and nitro functional groups. Its structural complexity makes it a potentially valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.
In the realm of drug development, solubility is a non-negotiable physicochemical parameter that governs a compound's entire pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).[1] Poor solubility is a primary contributor to low bioavailability and can be a significant hurdle in advancing a promising compound from discovery to clinical application.[2] Therefore, a thorough understanding of a compound's solubility in various media—from organic solvents used in synthesis and purification to aqueous buffers that mimic physiological conditions—is of paramount importance.[3]
This guide addresses the critical information gap regarding the solubility of this compound by providing a robust framework for both predicting and experimentally verifying its solubility profile.
Molecular Structure and Physicochemical Properties
The solubility behavior of a compound is fundamentally dictated by its molecular structure. The structure of this compound, C₇H₇NO₄, presents a fascinating interplay of polar and nonpolar characteristics.
-
Aromatic Ring: The core benzene ring provides a nonpolar, hydrophobic character.
-
Hydroxyl (-OH) and Hydroxymethyl (-CH₂OH) Groups: These two groups are highly polar and can act as both hydrogen bond donors and acceptors. Their presence strongly suggests an affinity for polar protic solvents.
-
Nitro (-NO₂) Group: This is a strongly polar, electron-withdrawing group that increases the overall polarity of the molecule and the acidity of the phenolic hydroxyl group.
-
Acidity: The phenolic hydroxyl group is weakly acidic. Its acidity is enhanced by the electron-withdrawing nitro group, meaning it will readily deprotonate in a basic medium to form a highly polar phenoxide salt.[4]
Caption: Molecular structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 57356-40-8 | [5] |
| Molecular Formula | C₇H₇NO₄ | [6] |
| Molecular Weight | 169.13 g/mol | [6] |
| Appearance | Solid (predicted) | General knowledge |
Predicted Solubility Profile
Based on the "like dissolves like" principle, we can predict the qualitative solubility of this compound in common laboratory solvents.[7] These predictions serve as a crucial starting point for solvent screening in synthesis, purification, and formulation.
Table 2: Predicted Qualitative Solubility
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Strong potential for hydrogen bonding with the two -OH groups.[8] |
| Polar Aprotic | DMSO, Acetone, Acetonitrile | Moderate to High | Favorable dipole-dipole interactions with the polar nitro and hydroxyl groups.[8][9] |
| Nonpolar | Hexane, Toluene, Diethyl Ether | Low | The overall polarity of the molecule is too high for significant dissolution in nonpolar media.[8][10] |
| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Very High | The acidic phenolic proton is removed, forming a highly polar and water-soluble sodium phenoxide salt.[4] |
| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Similar to Water | The molecule lacks a significant basic functional group that would be protonated to increase aqueous solubility.[4] |
Gold Standard Protocol: Experimental Determination of Thermodynamic Solubility
Given the absence of reliable quantitative data, experimental determination is essential. The Saturation Shake-Flask (SSF) method is the gold-standard protocol for measuring thermodynamic (equilibrium) solubility due to its simplicity and accuracy.[2]
Principle
The SSF method involves creating a saturated solution by agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached.[2] After separating the undissolved solid, the concentration of the solute in the clear supernatant is quantified using a suitable analytical technique.[3][11]
Experimental Workflow Diagram
Caption: Workflow for the Saturation Shake-Flask (SSF) solubility determination method.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
This compound (solid)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Glass vials with screw caps
-
Thermostatic shaker/incubator
-
Centrifuge or syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)[11]
Procedure:
-
Preparation:
-
Add an excess amount of solid this compound to a series of appropriately labeled glass vials. "Excess" means that a visible amount of solid remains after the equilibration period.
-
Accurately dispense a precise volume (e.g., 2.0 mL) of the desired solvent into each vial.
-
Securely cap the vials to prevent any solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vials into a thermostatic shaker set to the desired temperature (e.g., 25°C or 37°C).
-
Agitate the mixtures for a sufficient duration to ensure thermodynamic equilibrium is achieved. A period of 24 to 72 hours is typical, and this should be confirmed by sampling at different time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.[2]
-
-
Phase Separation:
-
After equilibration, remove the vials and allow them to stand briefly to let the bulk of the solid settle.
-
To separate the dissolved compound from the undissolved solid, either:
-
Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes).
-
Filtration: Use a syringe to draw the supernatant and pass it through a chemically compatible syringe filter (e.g., 0.22 µm) into a clean vial. Discard the initial few drops to avoid any adsorption effects from the filter material.[11]
-
-
-
Quantification:
-
Carefully take a precise aliquot of the clear, saturated solution.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry, to determine the exact concentration of the dissolved compound.[3]
-
-
Calculation:
-
Use the measured concentration and the dilution factor to calculate the original concentration in the saturated solution.
-
Express the final solubility in appropriate units, such as mg/mL, µg/mL, or mol/L.
-
Safety and Handling
Professional laboratory practice dictates careful handling of all chemical reagents.
-
Hazards: this compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[5][12]
-
Precautionary Measures:
-
Always handle this compound in a well-ventilated area or a chemical fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][14]
-
Avoid breathing dust.[12]
-
Wash hands thoroughly after handling.[14]
-
Store in a tightly closed container in a dry place.[15]
-
Conclusion
While published quantitative solubility data for this compound is limited, a detailed analysis of its molecular structure provides a strong predictive basis for its behavior in different solvent systems. Its amphiphilic character, with multiple hydrogen bonding sites, suggests good solubility in polar solvents. The acidic nature of the phenolic hydroxyl group predicts excellent solubility in aqueous basic solutions. For any application requiring precise solubility values, such as in process development or pharmaceutical formulation, the Saturation Shake-Flask method detailed in this guide is the authoritative protocol for generating reliable, high-quality data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. achmem.com [achmem.com]
- 6. 5-(hydroxymethyl)-2-nitrophenol | 61161-83-9 [chemicalbook.com]
- 7. chem.ws [chem.ws]
- 8. researchgate.net [researchgate.net]
- 9. lifechemicals.com [lifechemicals.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. cpachem.com [cpachem.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. 61161-83-9|5-(Hydroxymethyl)-2-nitrophenol|BLD Pharm [bldpharm.com]
Spectroscopic Profile of 2-(Hydroxymethyl)-5-nitrophenol: A Comprehensive Technical Guide
This technical guide offers an in-depth analysis of the spectroscopic characteristics of 2-(Hydroxymethyl)-5-nitrophenol (CAS No: 57356-40-8). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document provides a detailed examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data essential for the identification, characterization, and quality control of this important chemical intermediate.
Introduction: The Significance of this compound
This compound is a valuable organic compound featuring a phenol ring substituted with a hydroxymethyl group (-CH₂OH) and a nitro group (-NO₂)[1]. This unique arrangement of functional groups imparts a specific reactivity profile, making it a versatile precursor in the synthesis of more complex molecules, including pharmaceuticals and dyes[1][2]. The presence of both electron-donating (-OH, -CH₂OH) and electron-withdrawing (-NO₂) groups on the aromatic ring creates a distinct electronic environment, which is reflected in its spectroscopic signatures.
Accurate spectroscopic data is paramount for confirming the identity and purity of this compound, ensuring the reliability and reproducibility of subsequent synthetic transformations. This guide synthesizes available data to provide a comprehensive reference for laboratory professionals.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's fundamental properties is the first step in its comprehensive analysis.
| Property | Value | Source |
| CAS Number | 57356-40-8 | [1][3][4] |
| Molecular Formula | C₇H₇NO₄ | [1][3][4] |
| Molecular Weight | 169.13 g/mol | [1][3] |
| IUPAC Name | This compound | [1] |
| InChI Key | XFOREGNWACQXLW-UHFFFAOYSA-N | [1][3] |
| SMILES | O=C1C=C(C=C(C1)--INVALID-LINK--[O-])CO | [1] |
| Appearance | Typically a solid | [2] |
| Solubility | Soluble in polar solvents | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. While publicly available experimental spectra for this compound are limited, several chemical suppliers, including Ambeed and BLD Pharm, indicate the availability of comprehensive analytical data, including NMR[5][6]. Based on the analysis of structurally similar compounds, such as 2-methyl-5-nitrophenol, and general principles of NMR spectroscopy, a predicted spectrum can be outlined.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, and the two hydroxyl protons. The chemical shifts are significantly influenced by the electronic effects of the substituents. The nitro group will deshield protons in its proximity, shifting them downfield, while the hydroxyl and hydroxymethyl groups will have a shielding effect on adjacent protons.
Predicted ¹H NMR Data (in DMSO-d₆)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.5 (broad s) | Singlet | 1H | Ar-OH | Phenolic protons are acidic and often appear as broad singlets. |
| ~8.0 - 8.2 (d) | Doublet | 1H | H-6 | ortho to the nitro group, strongly deshielded. |
| ~7.8 - 8.0 (dd) | Doublet of Doublets | 1H | H-4 | ortho to the nitro group and meta to the hydroxymethyl group. |
| ~7.1 - 7.3 (d) | Doublet | 1H | H-3 | ortho to the hydroxymethyl group and meta to the nitro group. |
| ~5.0 - 5.5 (t) | Triplet | 1H | -CH₂OH | The hydroxyl proton of the hydroxymethyl group, coupling to the methylene protons. |
| ~4.6 (d) | Doublet | 2H | -CH₂OH | Methylene protons coupled to the hydroxyl proton. |
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbons attached to electronegative atoms (oxygen and nitrogen) will be shifted significantly downfield.
Predicted ¹³C NMR Data (in DMSO-d₆)
| Chemical Shift (ppm) | Assignment | Rationale |
| ~155 - 160 | C-1 (C-OH) | Carbon attached to the phenolic hydroxyl group. |
| ~145 - 150 | C-5 (C-NO₂) | Carbon attached to the electron-withdrawing nitro group. |
| ~130 - 135 | C-2 (C-CH₂OH) | Carbon bearing the hydroxymethyl group. |
| ~125 - 130 | C-4 | Aromatic CH. |
| ~115 - 120 | C-6 | Aromatic CH. |
| ~110 - 115 | C-3 | Aromatic CH. |
| ~60 - 65 | -CH₂OH | Carbon of the hydroxymethyl group. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the hydroxyl, nitro, and aromatic moieties.
Expected Key IR Absorption Frequencies
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
| 3500-3200 | Broad | O-H stretch | Phenolic and Alcoholic Hydroxyls |
| 3100-3000 | Medium | C-H stretch | Aromatic |
| 2950-2850 | Medium | C-H stretch | Aliphatic (-CH₂-) |
| ~1520 | Strong | N-O asymmetric stretch | Nitro |
| ~1340 | Strong | N-O symmetric stretch | Nitro |
| 1600, 1470 | Medium-Strong | C=C stretch | Aromatic Ring |
| ~1280 | Strong | C-O stretch | Phenolic |
| ~1050 | Strong | C-O stretch | Primary Alcohol |
The broadness of the O-H stretching band is indicative of hydrogen bonding, which is expected in this molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.
Expected Mass Spectrometry Data
| Parameter | Value | Rationale |
| Molecular Ion (M⁺) | m/z 169 | Corresponds to the molecular weight of the compound. |
| Major Fragment Ions | m/z 152 | Loss of a hydroxyl radical (-OH) from the hydroxymethyl group. |
| m/z 141 | Loss of the hydroxymethyl group (-CH₂OH). | |
| m/z 139 | Loss of a nitro group (-NO₂). | |
| m/z 123 | Loss of a nitro group (-NO₂) and an oxygen atom. | |
| m/z 111 | Further fragmentation of the aromatic ring. |
The fragmentation pattern will be influenced by the relative stability of the resulting carbocations and radical cations. The presence of the nitro group provides a characteristic fragmentation pathway.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data for this compound. These should be adapted based on the specific instrumentation available.
NMR Spectroscopy
-
Instrumentation : 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation :
-
¹H NMR : Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹³C NMR : Dissolve approximately 20-50 mg of the compound in ~0.6 mL of the chosen deuterated solvent.
-
-
Data Acquisition :
-
Transfer the solution to a 5 mm NMR tube.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse experiment.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each carbon.
-
Reference the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
IR Spectroscopy
-
Instrumentation : Fourier Transform Infrared (FTIR) spectrometer, preferably with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation (ATR) :
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact.
-
-
Data Acquisition :
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
The final spectrum can be presented in terms of either transmittance or absorbance.
-
Mass Spectrometry (GC-MS)
-
Instrumentation : Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
Sample Preparation : Prepare a dilute solution of the compound in a volatile organic solvent (e.g., methanol or ethyl acetate).
-
GC Conditions :
-
Column : A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature : 250 °C.
-
Oven Program : Start at a suitable temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) at a rate of 10 °C/min.
-
Carrier Gas : Helium.
-
-
MS Conditions :
-
Ionization Energy : 70 eV.
-
Source Temperature : 230 °C.
-
Mass Range : m/z 40-400.
-
Visualization of Key Structural and Analytical Relationships
The following diagrams illustrate the molecular structure and a typical workflow for the spectroscopic analysis of this compound.
Caption: 2D structure of this compound.
Caption: General workflow for the synthesis and spectroscopic characterization.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of this compound. While a complete, publicly available experimental dataset is yet to be consolidated, the predicted data, based on sound chemical principles and comparison with analogous structures, offers a robust framework for the identification and characterization of this compound. For definitive analysis, it is recommended to acquire experimental data, potentially from commercial suppliers who have indicated its availability[5][6], and compare it with the predictions outlined in this guide.
References
- 1. Buy this compound | 57356-40-8 [smolecule.com]
- 2. CAS 57356-40-8: this compound [cymitquimica.com]
- 3. 57356-40-8|this compound|this compound|-范德生物科技公司 [bio-fount.com]
- 4. 57356-40-8 Cas No. | this compound | Matrix Scientific [matrixscientific.com]
- 5. 57356-40-8 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 6. 57356-40-8|this compound|BLD Pharm [bldpharm.com]
An In-Depth Technical Guide to the Potential Biological Activities of 2-(Hydroxymethyl)-5-nitrophenol
Executive Summary
2-(Hydroxymethyl)-5-nitrophenol is a unique phenolic compound distinguished by the presence of both a hydroxymethyl group and a nitro group on the benzene ring. This structural arrangement suggests a rich potential for diverse biological activities, making it a compelling candidate for investigation in drug discovery and development. While direct and extensive biological data on this specific molecule is emerging, a robust rationale for its study can be built upon the well-documented activities of structurally related nitrophenols and other substituted phenols. This guide synthesizes the current understanding and provides a forward-looking framework for researchers. We will explore the theoretical and evidence-based potential of this compound in key therapeutic areas including antimicrobial, antioxidant, anticancer, and anti-inflammatory applications. The narrative is grounded in mechanistic hypotheses, supported by data from analogous compounds, and provides detailed, actionable experimental workflows for its systematic evaluation.
Chapter 1: Introduction to this compound
Chemical Identity and Physicochemical Properties
This compound is an organic compound whose chemical properties are influenced by its three key functional groups: the phenolic hydroxyl (-OH), the hydroxymethyl (-CH₂OH), and the nitro (-NO₂) group.[1] The hydroxyl group imparts acidic properties and antioxidant potential, the nitro group is a strong electron-withdrawing group that can participate in redox reactions, and the hydroxymethyl group can engage in hydrogen bonding.[1] These features make it a valuable intermediate in organic synthesis and a molecule of significant interest for medicinal chemistry.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| Synonyms | 5-Nitro-α-hydroxy-o-cresol | [2] |
| CAS Number | 57356-40-8 | [1] |
| Molecular Formula | C₇H₇NO₄ | [2] |
| Molecular Weight | 169.14 g/mol | [2] |
| Appearance | Powder | [2] |
| Storage | Sealed in dry, Room Temperature | [3] |
Synthesis Overview
The synthesis of substituted nitrophenols typically involves multi-step reactions. For instance, a common route for a related compound, 2-methyl-5-nitrophenol, starts with the diazotization of an aniline precursor (e.g., 2-methyl-5-nitroaniline) followed by hydrolysis.[4][5] The starting material is dissolved in sulfuric acid, treated with sodium nitrite to form a diazonium salt, which is then added to boiling sulfuric acid to replace the diazonium group with a hydroxyl group, yielding the target phenol.[4][5] Similar principles can be applied to synthesize this compound, likely starting from 2-amino-4-nitrobenzyl alcohol or a related precursor.
Rationale for Biological Investigation
The scientific interest in this compound stems from the convergence of functionalities known to confer bioactivity:
-
Phenolic Scaffold: Phenolic compounds are ubiquitous in nature and are renowned for a wide spectrum of activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer effects.[6][7]
-
Nitro Group: The presence of a nitro group on an aromatic ring is a feature of many synthetic compounds with potent antimicrobial and antiprotozoal activities.[8][9]
-
Hydroxymethyl Group: This group can increase water solubility and provides an additional site for hydrogen bonding, potentially enhancing interaction with biological targets like enzyme active sites.[1]
This unique combination provides a strong impetus for a thorough investigation into its therapeutic potential.
Chapter 2: Potential Antimicrobial Activity
Mechanistic Hypothesis
The antimicrobial potential of this compound is predicated on mechanisms established for other phenolic and nitroaromatic compounds.[7] The primary modes of action are hypothesized to be:
-
Membrane Disruption: The lipophilic nature of the benzene ring allows for intercalation into the bacterial cell membrane, disrupting its integrity, altering fluidity, and causing leakage of intracellular components.[7]
-
Enzyme Inhibition: The phenolic hydroxyl group can form hydrogen bonds with key residues in microbial enzymes, leading to their inactivation. The nitro group may also participate in redox cycling that inactivates critical thiol-containing enzymes.[10]
-
Inhibition of Nucleic Acid Synthesis: Some phenolic compounds can interfere with the synthesis of DNA and RNA, thereby halting microbial replication.[7]
Supporting Evidence from Structurally Related Compounds
While specific data for the title compound is limited, the broader class of molecules provides compelling evidence.
-
A study on new N-(2-hydroxy-4(or 5)-nitrophenyl)benzamide derivatives showed a broad spectrum of activity against both bacteria and fungi, with MIC values as low as 1.95 µg/ml.[8]
-
Phenols such as eugenol, thymol, and carvacrol are well-documented antimicrobial agents effective against both planktonic and biofilm-forming bacteria like Staphylococcus epidermidis and Pseudomonas aeruginosa.[11]
-
Nitrobenzyl-oxy-phenol derivatives have demonstrated significant antibacterial activity, with one compound exhibiting an MIC of 11 µM against Moraxella catarrhalis, comparable to ciprofloxacin.[12]
Proposed Experimental Workflow for Antimicrobial Screening
A systematic evaluation of antimicrobial properties should follow a standardized workflow to ensure reproducibility and comparability of data.
Caption: Workflow for evaluating antimicrobial potential.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is a standard method for quantifying antimicrobial activity.[13]
-
Preparation of Compound: Prepare a 2-fold serial dilution of this compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). The final concentration range should be sufficient to determine the MIC (e.g., 512 µg/mL to 1 µg/mL).
-
Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight. Dilute the culture to achieve a standardized suspension of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Add the standardized microbial suspension to each well of the microtiter plate. Include a positive control (microorganism in broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that causes complete inhibition of visible microbial growth.
Chapter 3: Potential Antioxidant Properties
Mechanistic Hypothesis: Free Radical Scavenging
The antioxidant activity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[1] This process interrupts the chain reactions of oxidation, thereby protecting biological systems from oxidative stress.[1] The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger. The nitro group, being electron-withdrawing, may modulate this activity.
Proposed Experimental Protocols for Evaluation
Two common spectrophotometric assays are recommended for initial screening:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of the compound to reduce the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at ~517 nm.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant compound. The reduction is measured by the decrease in absorbance at ~734 nm.
Workflow for Antioxidant Capacity Assessment
Caption: Experimental workflow for antioxidant screening.
Data Presentation
Results from these assays are typically expressed as the IC₅₀ value, which is the concentration of the compound required to scavenge 50% of the free radicals.
Table 2: Example Data Summary for Antioxidant Activity
| Assay | Test Compound | IC₅₀ (µM) | Positive Control (e.g., Ascorbic Acid) IC₅₀ (µM) |
| DPPH | This compound | TBD | Value |
| ABTS | This compound | TBD | Value |
| TBD: To Be Determined |
Chapter 4: Investigating Anticancer Potential
Rationale from Analogous Compounds
The investigation into the anticancer potential of this compound is supported by studies on related structures.
-
Derivatives of 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol were found to suppress the growth of A549 lung cancer cells through mechanisms involving cell cycle arrest and autophagy.[14]
-
Phenolic compounds isolated from marine sources have demonstrated moderate to potent antiproliferative activity against various cancer cell lines, with some IC₅₀ values in the nanomolar range.[15]
-
A novel series of thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl group showed excellent growth inhibition against melanoma, breast, and prostate cancer cells.[16]
Potential Mechanisms of Action
Based on literature for similar compounds, potential anticancer mechanisms include:
-
Induction of Apoptosis: Triggering programmed cell death is a hallmark of many chemotherapeutic agents. This can be evaluated by measuring markers like caspase activation and PARP cleavage.[15][17]
-
Cell Cycle Arrest: Halting the cell cycle at specific checkpoints (e.g., G2/M) prevents cancer cell proliferation.[14][17]
-
Modulation of Signaling Pathways: Phenolic compounds can influence key signaling cascades that are often dysregulated in cancer, such as the MAPK and NF-κB pathways, which control cell survival and proliferation.[13][18]
Proposed Experimental Workflow
Caption: Hierarchical workflow for anticancer evaluation.
Detailed Protocol: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is a standard method for assessing cell viability and proliferation.[19]
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) and a normal control cell line (e.g., fibroblasts) into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of this compound for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Chapter 5: Exploring Anti-inflammatory Effects
Mechanistic Rationale: Targeting Inflammatory Pathways
Chronic inflammation is a driver of many diseases.[18] Plant-derived compounds, particularly polyphenols, are known to exert anti-inflammatory effects by modulating key inflammatory pathways.[20]
-
Inhibition of Pro-inflammatory Mediators: The compound may inhibit the production of mediators like prostaglandins (via COX enzyme inhibition) and nitric oxide (via iNOS inhibition).[20]
-
Suppression of Pro-inflammatory Cytokines: It could reduce the secretion of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins.[21]
-
Inhibition of the NF-κB Pathway: The NF-κB transcription factor is a central regulator of inflammation.[18] Many polyphenols prevent its activation, thereby downregulating the expression of numerous pro-inflammatory genes.[22]
Proposed Experimental Protocol: LPS-Induced Inflammation in Macrophages
This is a classic in vitro model to screen for anti-inflammatory activity.
-
Cell Culture: Culture macrophage cells (e.g., RAW 264.7 cell line) in appropriate media.
-
Pre-treatment: Pre-treat the macrophages with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS), a component of Gram-negative bacteria, to the cell culture medium.
-
Incubation: Incubate for an appropriate time (e.g., 24 hours).
-
Endpoint Analysis:
-
Nitric Oxide (NO) Production: Measure the accumulation of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
Cytokine Levels: Quantify the levels of TNF-α, IL-6, and other cytokines in the supernatant using ELISA kits.
-
Gene Expression: Analyze the expression of inflammatory genes like iNOS, COX-2, and TNF-α using RT-qPCR.
-
Pathway Diagram: Potential Inhibition of NF-κB Signaling
Caption: Hypothesized inhibition of the NF-κB pathway.
Chapter 6: Safety and Toxicological Considerations
Insights from the Toxicological Profile of Nitrophenols
A comprehensive toxicological profile for this compound is not available. However, data on related nitrophenols provide a basis for initial assessment.[23] Nitrophenols can be absorbed orally and dermally and are metabolized in the liver through Phase I (oxidation, reduction) and Phase II (conjugation) reactions.[23] Metabolites are primarily excreted in the urine.[23] Toxicity can vary based on the position of the nitro group and other substituents. Therefore, any investigation into biological activity must be paralleled by rigorous safety and toxicity evaluations.
Proposed Initial Toxicity Screening
-
In Vitro Cytotoxicity: As described in the anticancer workflow (Chapter 4.4), the compound's effect on normal, non-cancerous cell lines (e.g., human fibroblasts, keratinocytes) is a crucial first step. A high therapeutic index (ratio of toxicity to normal cells vs. cancer cells or microbes) is desirable.
-
Hemolysis Assay: To assess the potential for red blood cell lysis, which is a common toxicity concern.
Chapter 7: Conclusion and Future Directions
This compound stands as a promising yet underexplored molecule. Its chemical architecture, combining the proven bioactivity of a phenolic ring with the modulatory effects of hydroxymethyl and nitro groups, provides a compelling scientific basis for its investigation as a lead compound. The potential for antimicrobial, antioxidant, anticancer, and anti-inflammatory activities is strong, rooted in extensive literature on analogous structures.
The path forward requires a systematic and integrated research program:
-
Optimized Synthesis: Development of a scalable and efficient synthesis protocol is the first critical step.
-
Systematic Screening: The compound should be subjected to the hierarchical screening workflows outlined in this guide to confirm and quantify its activities.
-
Mechanism of Action Studies: For any confirmed activities, detailed mechanistic studies should be undertaken to identify specific molecular targets and pathways.
-
Structure-Activity Relationship (SAR): Synthesis and evaluation of analogues will be crucial to optimize potency and selectivity while minimizing toxicity.
This technical guide serves as a foundational roadmap for researchers and drug development professionals to unlock the therapeutic potential of this compound.
References
- 1. Buy this compound | 57356-40-8 [smolecule.com]
- 2. shreedevamanichemopharma.com [shreedevamanichemopharma.com]
- 3. achmem.com [achmem.com]
- 4. Synthesis routes of 2-Methyl-5-nitrophenol [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis and Biological Evaluation of 2-(2-Amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides as Antiprotozoal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antibacterial activity of some alpha-substituted 2-methyl-5-nitrofurans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Synthesis, crystal structure and biological evaluation of novel 2-(5-(hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iris.cnr.it [iris.cnr.it]
- 18. mdpi.com [mdpi.com]
- 19. Frontiers | Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558) [frontiersin.org]
- 20. mdpi.com [mdpi.com]
- 21. Hydroxytyrosol Exerts Anti-Inflammatory and Anti-Oxidant Activities in a Mouse Model of Systemic Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Antioxidant, Anti-Inflammatory, and Microbial-Modulating Activities of Nutraceuticals and Functional Foods 2019 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. atsdr.cdc.gov [atsdr.cdc.gov]
Navigating the Synthesis and Handling of 2-(Hydroxymethyl)-5-nitrophenol: A Technical Safety Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini Scientific Applications Team
Introduction
2-(Hydroxymethyl)-5-nitrophenol is an organic compound with the molecular formula C₇H₇NO₄.[1] It belongs to the nitrophenol family, characterized by a phenol ring substituted with a nitro group and, in this specific case, a hydroxymethyl group. This unique substitution pattern makes it a valuable intermediate in various synthetic pathways, particularly in the development of novel therapeutic agents and other specialized chemicals.[1] Research suggests potential biological activities for this compound, including antimicrobial and antioxidant properties, further highlighting its importance in drug discovery and development.[1]
However, the presence of the nitroaromatic moiety necessitates a thorough understanding and implementation of stringent safety protocols. The toxicological profile of nitrophenols, in general, points towards potential hazards upon exposure. This guide is designed to provide a comprehensive overview of the safety and handling precautions for this compound, drawing upon data from structurally similar compounds to ensure a conservative and safety-conscious approach in the laboratory.
Hazard Identification and Classification
| Hazard Class | Hazard Category | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[2][3][4] | Warning | GHS07 |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[2][3][5] | Warning | GHS07 |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation.[2][3][5] | Warning | GHS07 |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[6] | Warning | GHS07 |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation.[2][3] | Warning | GHS07 |
Key Health Effects:
-
Acute Effects: Ingestion, inhalation, or skin contact may be harmful.[6] Symptoms of exposure can include irritation to the skin, eyes, and respiratory tract.[2][3][7] High concentrations or significant exposure to nitrophenols can lead to more severe systemic effects, such as headache, dizziness, nausea, and in some cases, methemoglobinemia, which impairs the blood's ability to carry oxygen, identifiable by a bluish discoloration of the skin and lips (cyanosis).[7][8]
-
Chronic Effects: Prolonged or repeated exposure may cause damage to organs.[6][9]
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is crucial when handling this compound.
Engineering Controls
-
Ventilation: All work with this compound, especially when handling the solid form or creating solutions, should be conducted in a well-ventilated area. A certified chemical fume hood is mandatory to minimize the risk of inhalation.[3]
-
Safety Showers and Eyewash Stations: Ensure that a safety shower and eyewash station are readily accessible and in close proximity to the workstation.[7][10][11]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.
Caption: PPE selection workflow for handling this compound.
-
Eye and Face Protection: Chemical safety goggles with side shields that conform to EN166 or OSHA 29 CFR 1910.133 standards are mandatory.[10][11][12]
-
Skin Protection:
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[10][11]
Safe Handling and Storage Procedures
Handling
-
Avoid all personal contact, including inhalation of dust or fumes.[8]
-
Do not eat, drink, or smoke in the laboratory.[13]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[7]
-
Use this product only in a chemical fume hood.
Storage
-
Store in a tightly closed container in a dry and well-ventilated place.[3]
-
The storage area should be cool and away from direct sunlight and sources of ignition.[13]
-
Store locked up or in an area accessible only to qualified or authorized personnel.[2]
-
Incompatible materials include strong oxidizing agents, strong acids, and strong bases.[11][14]
Accidental Release and Emergency Procedures
Prompt and appropriate action is critical in the event of a spill or exposure.
Spill Response
Caption: General spill response workflow.
-
Minor Spills:
-
Major Spills:
First Aid Measures
-
General Advice: In all cases of doubt, or when symptoms persist, seek medical attention. Show the safety data sheet (or this guide) to the attending medical professional.[9][15]
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[9][16]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[7][8] Seek medical attention if irritation persists.[10][16]
-
In Case of Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do. Continue rinsing.[2][3] Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9][12]
Disposal Considerations
-
Disposal of this compound and its containers must be in accordance with local, regional, and national hazardous waste regulations.[11]
-
Do not dispose of this chemical into the sewer system.[11][12]
-
It is considered very toxic to aquatic life with long-lasting effects.
Conclusion
While this compound is a valuable compound in research and development, its potential hazards necessitate a culture of safety and preparedness in the laboratory. By understanding the potential risks, implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for emergencies, researchers can handle this compound safely and effectively. The information provided in this guide, based on data from structurally similar nitrophenols, should serve as a foundation for a comprehensive, site-specific risk assessment and the development of detailed standard operating procedures.
References
- 1. Buy this compound | 57356-40-8 [smolecule.com]
- 2. cpachem.com [cpachem.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. achmem.com [achmem.com]
- 5. 2-Methoxy-5-nitrophenol | C7H7NO4 | CID 69471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. technopharmchem.com [technopharmchem.com]
- 7. nj.gov [nj.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. valsynthese.ch [valsynthese.ch]
- 13. lobachemie.com [lobachemie.com]
- 14. ICSC 0523 - 2-NITROPHENOL [inchem.org]
- 15. benchchem.com [benchchem.com]
- 16. fishersci.com [fishersci.com]
An In-Depth Technical Guide on 2-(Hydroxymethyl)-5-nitrophenol: Commercial Availability and Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Hydroxymethyl)-5-nitrophenol, a nitrophenol derivative, is a valuable building block in organic synthesis. Its molecular structure, featuring a phenol, a hydroxymethyl group, and a nitro group, allows for diverse chemical transformations, making it a key intermediate in the synthesis of various target molecules. This guide provides a comprehensive overview of its commercial availability, purity standards, and the analytical methodologies required to ensure its quality for research and development applications.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 57356-40-8[1] |
| Molecular Formula | C7H7NO4[1] |
| Molecular Weight | 169.13 g/mol [1] |
| IUPAC Name | This compound[1] |
| Appearance | Typically a solid |
| Storage | Sealed in dry, room temperature conditions[2] |
Commercial Availability and Suppliers
This compound is available from a range of chemical suppliers, catering to various scales of research and manufacturing. The purity of the commercially available compound is a critical factor for its successful application, with most suppliers offering a purity of 95% or higher.
| Supplier | Available Quantities | Stated Purity |
| Smolecule | Research quantities | In Stock (Purity not specified)[1] |
| Achmem | 5g, 10g, 25g, 50g | 95%[2] |
| Fisher Scientific (via eMolecules) | 1g | Not specified[3] |
| P212121 Store | 1g, 5g | >97.0%[4] |
It is important to note that the isomeric compound, 5-(hydroxymethyl)-2-nitrophenol (CAS 61161-83-9), is also commercially available and may be listed by some suppliers.[5][6][7] Careful verification of the CAS number is essential to procure the correct isomer.
Synthesis and Potential Impurities
The common synthetic route to this compound involves the nitration of 2-(hydroxymethyl)phenol.[1] This process can lead to the formation of various impurities, including:
-
Isomeric byproducts: Nitration can occur at different positions on the phenolic ring, leading to the formation of other isomers of hydroxymethyl-nitrophenol.
-
Over-nitrated products: The introduction of more than one nitro group onto the aromatic ring can occur under certain reaction conditions.
-
Starting material: Incomplete reaction can result in the presence of residual 2-(hydroxymethyl)phenol in the final product.
-
Side-reaction products: Other reactions can lead to the formation of various impurities that may be difficult to separate.
For the related compound 2-methyl-5-nitrophenol, synthesis often involves the diazotization of 2-methyl-5-nitroaniline followed by hydrolysis.[8][9] Similar challenges with isomeric impurities and side-reaction products exist in this process.
Purity Analysis: A Critical Step
Ensuring the purity of this compound is paramount for its use in sensitive applications such as drug development. A multi-technique approach is often necessary for a comprehensive purity assessment.
Purity Verification Workflow
Caption: Workflow for the comprehensive purity assessment of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile organic compounds. A reverse-phase HPLC method is typically suitable for this compound.
Protocol: HPLC Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol). The gradient should be optimized to achieve good separation of the main peak from any impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound and potential impurities have significant absorbance (e.g., determined by a UV scan).
-
Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Analysis: Inject a known volume of the sample solution and record the chromatogram.
-
Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
This method can be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of detection/quantitation.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment.
-
¹H NMR: Provides information about the number and types of protons in the molecule, confirming the presence of the hydroxymethyl, aromatic, and phenolic protons. The integration of the signals can give a preliminary indication of purity.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
Quantitative NMR (qNMR): By using a certified internal standard, qNMR can provide a highly accurate and precise determination of the absolute purity of the compound.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Techniques such as electrospray ionization (ESI) coupled with a mass analyzer can provide an accurate mass measurement, further confirming the identity of this compound.
Safe Handling and Storage
As with all nitroaromatic compounds, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Work in a well-ventilated area or a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from heat and sources of ignition.[2] The compound should be stored in a dry environment.[2]
Conclusion
This compound is a readily available and versatile chemical intermediate. For researchers and drug development professionals, a thorough understanding of its commercial landscape and the implementation of rigorous purity analysis are essential to ensure the reliability and reproducibility of experimental results. By employing a combination of chromatographic and spectroscopic techniques, the identity and purity of this compound can be confidently established, paving the way for its successful application in synthesis and discovery.
References
- 1. Buy this compound | 57356-40-8 [smolecule.com]
- 2. achmem.com [achmem.com]
- 3. eMolecules this compound | 57356-40-8 | MFCD08669515 | Fisher Scientific [fishersci.com]
- 4. store.p212121.com [store.p212121.com]
- 5. 5-(hydroxymethyl)-2-nitrophenol | 61161-83-9 [chemicalbook.com]
- 6. 5-(Hydroxymethyl)-2-nitrophenol | 61161-83-9 | LCA16183 [biosynth.com]
- 7. 61161-83-9|5-(Hydroxymethyl)-2-nitrophenol|BLD Pharm [bldpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. prepchem.com [prepchem.com]
- 10. resolvemass.ca [resolvemass.ca]
Methodological & Application
Application Notes and Protocols for 2-(Hydroxymethyl)-5-nitrophenol in Organocatalysis
Abstract
This technical guide provides a comprehensive overview of the potential applications of 2-(Hydroxymethyl)-5-nitrophenol as a bifunctional organocatalyst in organic synthesis. While direct catalytic applications of this specific molecule are not extensively documented in peer-reviewed literature, its structural motifs—a phenolic hydroxyl group, a nitro group, and a hydroxymethyl group—suggest its utility in reactions amenable to hydrogen bonding and Brønsted acid catalysis. This document outlines the theoretical basis for its catalytic activity, supported by analogous systems, and provides detailed protocols for its proposed use in key organic transformations. These notes are intended for researchers, scientists, and drug development professionals interested in exploring novel organocatalytic systems.
Introduction: The Catalytic Potential of this compound
This compound is a multifaceted organic molecule possessing a unique combination of functional groups that make it an intriguing candidate for organocatalysis. The phenolic hydroxyl group provides a site for Brønsted acidity and hydrogen bond donation, while the electron-withdrawing nitro group can act as a hydrogen bond acceptor and modulate the acidity of the phenol. The presence of these functionalities within the same molecule opens up the possibility of bifunctional catalysis, where both the electrophile and nucleophile can be activated simultaneously.
The concept of nitro-assisted Brønsted acid catalysis, where nitro compounds enhance the activity of Brønsted acids through hydrogen-bonded aggregates, provides a strong theoretical foundation for the catalytic potential of this compound.[1][2] In this molecule, the intramolecular proximity of the acidic proton and the nitro group may lead to a pre-organized catalytic environment conducive to activating substrates.
This guide will explore the application of this compound in two primary areas: as a hydrogen bonding catalyst and as a Brønsted acid catalyst.
Mechanistic Principles of Catalysis
The proposed catalytic activity of this compound is rooted in its ability to engage in specific non-covalent interactions, primarily hydrogen bonding, and to act as a proton donor.
Hydrogen Bonding Catalysis
Hydrogen bonding is a powerful tool in organocatalysis for activating and orienting substrates. This compound can act as a hydrogen bond donor through its phenolic hydroxyl group and a hydrogen bond acceptor via the nitro group. This dual capability allows for the activation of electrophiles, stabilization of transition states, and enhancement of stereoselectivity in certain reactions.
Diagram 1: Proposed Bifunctional Activation
Caption: Bifunctional activation of electrophile and nucleophile.
Brønsted Acid Catalysis
The phenolic proton of this compound is acidic and can be donated to a substrate, thereby activating it towards nucleophilic attack. The electron-withdrawing nitro group enhances the acidity of the phenol compared to unsubstituted phenol, making it a more effective Brønsted acid catalyst under mild conditions.[3]
Application Note I: Michael Addition of 1,3-Dicarbonyl Compounds to Nitroalkenes
Introduction: The Michael addition of carbon nucleophiles to nitroalkenes is a fundamental C-C bond-forming reaction. This transformation can be effectively catalyzed by hydrogen bonding organocatalysts that activate the nitroalkene and stabilize the developing negative charge in the transition state. The bifunctional nature of this compound makes it a promising catalyst for this reaction.
Proposed Mechanism: The phenolic hydroxyl group of the catalyst is proposed to form a hydrogen bond with one of the oxygen atoms of the nitro group of the nitroalkene, increasing its electrophilicity. Simultaneously, the nitro group of the catalyst may interact with the enol form of the 1,3-dicarbonyl compound, orienting it for the nucleophilic attack.
Diagram 2: Catalytic Cycle for Michael Addition
Caption: Proposed catalytic cycle for the Michael addition.
Experimental Protocol
Materials:
-
This compound (catalyst)
-
Nitroalkene (e.g., β-nitrostyrene)
-
1,3-Dicarbonyl compound (e.g., acetylacetone)
-
Solvent (e.g., Toluene, CH₂Cl₂)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Column chromatography setup for purification
Procedure:
-
To a stirred solution of β-nitrostyrene (1.0 mmol) in toluene (2.0 mL) at room temperature, add acetylacetone (1.2 mmol).
-
Add this compound (0.1 mmol, 10 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by TLC.
-
Upon completion of the reaction (typically 24-48 hours), concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired Michael adduct.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary Table:
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 5 | Toluene | 48 | Expected >80 |
| 2 | 10 | Toluene | 24 | Expected >90 |
| 3 | 10 | CH₂Cl₂ | 24 | Expected >85 |
| 4 | 20 | Toluene | 12 | Expected >95 |
*Expected yields are based on analogous reactions with similar hydrogen bonding catalysts.
Application Note II: Friedel-Crafts Alkylation of Indoles with Nitroalkenes
Introduction: The Friedel-Crafts alkylation of indoles with nitroalkenes provides a direct route to functionalized indole derivatives, which are important scaffolds in medicinal chemistry. This reaction is often catalyzed by Brønsted or Lewis acids. The acidic nature of this compound, enhanced by the nitro group, suggests its potential as a mild Brønsted acid catalyst for this transformation.
Proposed Mechanism: The phenolic proton of the catalyst protonates the nitroalkene, increasing its electrophilicity and facilitating the nucleophilic attack by the indole at the C-3 position. The resulting intermediate is then deprotonated to regenerate the catalyst and yield the product.
Experimental Protocol
Materials:
-
This compound (catalyst)
-
Indole
-
Nitroalkene (e.g., (E)-2-nitro-1-phenylprop-1-ene)
-
Solvent (e.g., Dichloromethane)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve indole (0.5 mmol) and the nitroalkene (0.6 mmol) in dichloromethane (2.5 mL) in a round-bottom flask.
-
Add this compound (0.05 mmol, 10 mol%).
-
Stir the mixture at room temperature for the time indicated by TLC monitoring.
-
After completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired product.
-
Characterize the product by spectroscopic methods.
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is a combustible solid and may cause skin and eye irritation. Refer to the Safety Data Sheet (SDS) for complete safety information.
Conclusion
This compound presents a promising, yet underexplored, platform for the development of novel organocatalytic transformations. Its inherent bifunctionality, arising from the presence of both hydrogen bond donating and accepting moieties, as well as its Brønsted acidity, suggests its applicability in a range of organic reactions. The protocols detailed in these application notes provide a starting point for researchers to investigate the catalytic efficacy of this molecule and to expand the toolbox of readily accessible organocatalysts.
References
Application Notes and Protocols for Aerobic Alcohol Oxidation: A Guide for Researchers
A Note to the Reader: Extensive research did not yield any specific literature or established protocols for the use of 2-(Hydroxymethyl)-5-nitrophenol as a catalyst for the aerobic oxidation of alcohols. This compound is recognized as a chemical intermediate in various syntheses.[1][2][3] In the interest of providing a valuable and accurate guide for researchers in the field of alcohol oxidation, this document will focus on well-established and highly efficient organocatalytic systems that utilize molecular oxygen from the air as the terminal oxidant. Specifically, we will delve into the principles and applications of nitroxyl radical-based catalysts, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-yl)oxyl), which are at the forefront of modern organic synthesis for their mild and selective oxidation capabilities.
Introduction to Aerobic Alcohol Oxidation
The selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids is a cornerstone transformation in organic chemistry, pivotal for the synthesis of fine chemicals, pharmaceuticals, and agrochemicals.[4] Traditionally, this has been achieved using stoichiometric amounts of heavy metal oxidants like chromium and manganese reagents, which are often toxic and generate significant hazardous waste. The principles of green chemistry necessitate the development of catalytic methods that use environmentally benign oxidants.[5] Molecular oxygen, ideally from ambient air, is the ultimate green oxidant, with water as its only byproduct.[5][6] In recent years, organocatalysis has emerged as a powerful strategy, offering metal-free alternatives for a range of chemical transformations, including the aerobic oxidation of alcohols.[5]
Among the most successful organocatalysts for this purpose are stable nitroxyl radicals, with TEMPO and its derivatives being the most prominent examples.[4][6] These catalysts, often used in conjunction with a co-catalyst, facilitate the efficient and selective oxidation of primary and secondary alcohols under mild reaction conditions.[4][5]
The TEMPO-Based Catalytic System: A Mechanistic Overview
The catalytic activity of TEMPO in alcohol oxidation hinges on the reversible oxidation of the nitroxyl radical to the corresponding oxoammonium cation, which is the active oxidant for the alcohol. The catalytic cycle can be broadly understood through the following key stages:
-
Oxidation of TEMPO: The nitroxyl radical (TEMPO) is first oxidized to the oxoammonium cation. In many systems, a co-catalyst, such as a transition metal complex (e.g., copper or iron), is used to facilitate this step by reacting with molecular oxygen.[4][7] In some "metal-free" systems, species like NO₂ can perform this oxidation.[6]
-
Alcohol Oxidation: The oxoammonium cation then reacts with the alcohol in a concerted or stepwise manner, leading to the formation of the corresponding carbonyl compound, and the reduced form of the catalyst, the hydroxylamine (TEMPO-H).
-
Catalyst Regeneration: The hydroxylamine is then re-oxidized back to the nitroxyl radical, completing the catalytic cycle. This regeneration is typically mediated by the co-catalyst and molecular oxygen.
The overall process efficiently uses a catalytic amount of the organocatalyst and a co-catalyst to turn over the alcohol substrate using oxygen from the air as the terminal oxidant.
Visualizing the Catalytic Cycle
Caption: Generalized catalytic cycle for TEMPO-mediated aerobic alcohol oxidation.
Experimental Protocols: A Practical Guide
The following protocols are representative examples of TEMPO-based aerobic alcohol oxidation reactions and should be adapted based on the specific substrate and desired outcome.
Protocol 1: Iron-Catalyzed Aerobic Oxidation of Primary Alcohols to Carboxylic Acids at Room Temperature
This protocol is based on the work of Jiang, Zhang, and Ma, which describes an efficient and environmentally friendly method using an iron-based catalyst system.[7]
Materials and Reagents:
-
Primary alcohol substrate
-
Fe(NO₃)₃·9H₂O (Iron(III) nitrate nonahydrate)
-
TEMPO
-
KCl (Potassium chloride)
-
Acetonitrile (CH₃CN)
-
Oxygen balloon or access to an air line
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 mmol), Fe(NO₃)₃·9H₂O (0.05 mmol, 5 mol%), TEMPO (0.1 mmol, 10 mol%), and KCl (0.2 mmol, 20 mol%).
-
Add acetonitrile (5 mL) as the solvent.
-
Seal the flask with a septum and purge with oxygen by evacuating and backfilling with O₂ from a balloon three times.
-
Stir the reaction mixture vigorously at room temperature under an O₂ atmosphere (balloon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
-
Acidify the mixture with 1 M HCl to a pH of approximately 2-3.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation:
| Substrate (Primary Alcohol) | Time (h) | Yield of Carboxylic Acid (%) |
| Benzyl alcohol | 12 | 95 |
| 4-Methoxybenzyl alcohol | 10 | 98 |
| 1-Octanol | 24 | 85 |
| Cinnamyl alcohol | 12 | 92 |
Note: The data presented here is representative and based on reported literature. Actual results may vary.[7]
Protocol 2: Copper/TEMPO-Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes
This protocol is a general representation of the widely used copper/TEMPO system for the selective oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[4]
Materials and Reagents:
-
Primary alcohol substrate
-
CuCl (Copper(I) chloride)
-
TEMPO
-
Bipyridine (bpy) or another suitable ligand
-
N-Methylimidazole (NMI)
-
Dichloromethane (DCM) or another suitable solvent
-
Oxygen balloon or access to an air line
Procedure:
-
In a two-necked flask fitted with a condenser and an oxygen inlet, dissolve the primary alcohol (1.0 mmol) in DCM (10 mL).
-
Add CuCl (0.05 mmol, 5 mol%), TEMPO (0.05 mmol, 5 mol%), bipyridine (0.05 mmol, 5 mol%), and N-Methylimidazole (0.1 mmol, 10 mol%).
-
Stir the mixture at room temperature under an atmosphere of oxygen (or air).
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with DCM.
-
Concentrate the filtrate under reduced pressure to obtain the crude aldehyde.
-
If necessary, purify the product by column chromatography.
Experimental Workflow Visualization:
Caption: A typical experimental workflow for aerobic alcohol oxidation.
Trustworthiness and Self-Validation
The protocols described above are based on well-documented and peer-reviewed methodologies.[4][7] To ensure the trustworthiness and reproducibility of these experiments, consider the following self-validating measures:
-
Purity of Reagents: The purity of the catalysts, co-catalysts, and solvents can significantly impact the reaction efficiency and selectivity. Use high-purity reagents.
-
Atmosphere Control: Ensure a consistent and positive pressure of oxygen or a steady flow of air, as this is crucial for catalyst regeneration.
-
Monitoring: Consistent monitoring by TLC or GC against a known standard of the product is essential to accurately determine the reaction endpoint and prevent over-oxidation or side reactions.
-
Control Experiments: Running a control experiment without the catalyst or co-catalyst will validate their essential role in the transformation.
Conclusion
While the specific use of this compound as a catalyst for aerobic alcohol oxidation is not documented in the current scientific literature, the field of organocatalytic aerobic oxidation offers a wealth of efficient and sustainable alternatives. Nitroxyl radical-based systems, such as those employing TEMPO, have proven to be versatile and reliable for the selective oxidation of a wide range of alcohols. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to implement these green and powerful synthetic methodologies in their work.
References
- 1. 5-(Hydroxymethyl)-2-nitrophenol | 61161-83-9 | LCA16183 [biosynth.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DSpace [helda.helsinki.fi]
- 6. Enhanced Catalytic Activity of TEMPO-Mediated Aerobic Oxidation of Alcohols via Redox-Active Metal–Organic Framework Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron Catalysis for Room-Temperature Aerobic Oxidation of Alcohols to Carboxylic Acids [organic-chemistry.org]
Application Note: Synthesis of Azo Dyes Utilizing 2-(Hydroxymethyl)-5-nitrophenol as a Versatile Coupling Component
Abstract
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–).[1] Their synthesis is predominantly achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[2][3] This application note provides a detailed protocol for the synthesis of a representative azo dye using 2-(Hydroxymethyl)-5-nitrophenol as the coupling component. The unique structure of this phenol, featuring a hydroxyl group for activation, a nitro group as a chromophore modifier, and a hydroxymethyl group for potential post-synthetic functionalization, makes it a valuable building block for novel dyes. This guide explains the underlying chemical principles, provides a self-validating experimental protocol, and discusses the causality behind critical process parameters, targeting researchers in chemical synthesis and materials science.
Chemical Principles and Mechanistic Overview
The synthesis of azo dyes from this compound follows a classic electrophilic aromatic substitution pathway. The process is bifurcated into two distinct, temperature-sensitive stages:
Stage 1: Diazotization A primary aromatic amine (e.g., aniline) is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[2][4] This reaction must be conducted at low temperatures (0–5 °C) to form the aryldiazonium salt.[5] The low temperature is critical because diazonium salts are unstable and prone to decomposition at higher temperatures, which would lead to the evolution of nitrogen gas and the formation of undesired phenol byproducts, thereby reducing the yield.[5][6]
Stage 2: Azo Coupling The resulting aryldiazonium salt, a weak electrophile, is then introduced to a solution of the coupling component, this compound.[7] For phenols, the coupling reaction is performed under mildly alkaline conditions (pH 9-10).[5] The basic medium deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion.[5][8] This significantly enhances the electron density of the aromatic ring, facilitating the electrophilic attack by the diazonium cation to form the stable azo linkage.[9] The substitution typically occurs at the position para to the powerful activating hydroxyl group; however, since this position is occupied by the nitro group, the coupling will occur at the ortho position.[10]
Caption: General mechanism for azo dye synthesis.
Properties and Handling of Key Reagents
Proper handling of reagents is paramount for both safety and reaction success. The primary starting material, this compound, is a stable solid, but like all nitrophenols, should be handled with care.[11] Diazonium salts in their isolated, dry state are explosive and must be used in solution immediately after preparation.[5]
| Reagent | CAS No. | M. Wt. ( g/mol ) | Key Properties & Hazards |
| This compound | 61161-83-9 | 169.14 | Solid. Reactive intermediate.[12] Handle with standard PPE. |
| Aniline | 62-53-3 | 93.13 | Toxic, combustible liquid. Readily absorbed through skin. |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 | Oxidizer, toxic if swallowed. Forms toxic gas on contact with acid. |
| Hydrochloric Acid (HCl), conc. | 7647-01-0 | 36.46 | Corrosive, causes severe skin burns and eye damage. |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | Corrosive, causes severe skin burns and eye damage. |
Note: Always consult the full Safety Data Sheet (SDS) for each chemical before use.[11][13][14]
Detailed Experimental Protocol: Synthesis of 4-((4-hydroxy-3-(hydroxymethyl)-5-nitrophenyl)azo)benzenamine
This protocol details the synthesis of a representative red-orange azo dye from aniline and this compound.
Part A: Diazotization of Aniline
-
Reagent Preparation: In a 250 mL beaker, add 2.33 g (0.025 mol) of aniline to a mixture of 8.0 mL of concentrated hydrochloric acid and 25 mL of deionized water. Stir until the aniline hydrochloride fully dissolves.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0–5 °C with continuous magnetic stirring. It is crucial to maintain this temperature range throughout the diazotization process.[4]
-
Nitrite Addition: In a separate 50 mL beaker, dissolve 1.80 g (0.026 mol) of sodium nitrite in 10 mL of cold deionized water.
-
Reaction: Using a dropping funnel, add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution over 15-20 minutes. Maintain vigorous stirring and ensure the temperature does not exceed 5 °C.[15]
-
Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 15 minutes to ensure the reaction goes to completion. The resulting clear solution contains the benzenediazonium chloride and should be used immediately.
Part B: Preparation of the Coupling Component Solution
-
Dissolution: In a 400 mL beaker, dissolve 4.23 g (0.025 mol) of this compound in 50 mL of 10% (w/v) aqueous sodium hydroxide solution.
-
Cooling: Cool this solution to 0–5 °C in an ice-salt bath with gentle stirring.
Part C: The Coupling Reaction
-
Addition: Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold coupling component solution from Part B.
-
Observation: A brightly colored orange-red precipitate of the azo dye should form immediately upon mixing.[4]
-
Completion: Continue to stir the reaction mixture in the ice bath for an additional 30 minutes to ensure the coupling reaction is complete.
Part D: Isolation and Purification
-
Filtration: Collect the precipitated dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product on the filter with several portions of cold deionized water to remove any unreacted salts and other water-soluble impurities.
-
Drying: Press the solid as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry. For higher purity, the crude product can be recrystallized from an ethanol-water mixture.
Workflow and Process Validation
A successful synthesis relies on careful control of each step. The following workflow diagram and validation checkpoints are provided to ensure reproducibility and troubleshoot potential issues.
Caption: Step-by-step workflow for azo dye synthesis.
Process Validation Checkpoints:
-
Temperature Control: The most critical parameter. A thermometer should be used to monitor the reaction temperature continuously. If the temperature rises above 10°C during diazotization, significant decomposition will occur.[6]
-
Confirmation of Diazotization: To check for the presence of unreacted nitrous acid, a drop of the reaction mixture can be tested on starch-iodide paper. A blue-black color indicates excess nitrous acid, confirming the amine has been fully consumed. If the test is negative, a small additional amount of sodium nitrite may be needed.[16][17]
-
pH of Coupling: The pH of the phenol solution should be confirmed to be alkaline (pH 9-10) before adding the diazonium salt. Inadequate basicity will result in very low or no yield of the dye.[5]
Discussion and Further Applications
The resulting azo dye's color is a direct consequence of its extended π-conjugated system, which includes the two aromatic rings and the azo bridge.[1] The electron-withdrawing nitro group on the phenol ring typically causes a bathochromic (deepening of color) shift in the dye's absorption spectrum.
The presence of the hydroxymethyl (–CH₂OH) group on the phenol ring is a key feature. While it has a minor electronic effect on the color, it provides a reactive handle for post-synthetic modification. This primary alcohol can be esterified or etherified, allowing the dye to be covalently linked to other molecules or polymer backbones, opening avenues for applications in:
-
Functional Materials: Creating photoresponsive polymers.
-
Bioconjugation: Attaching the dye to proteins or other biomolecules for labeling.
-
Specialty Dyes: Modifying solubility and fastness properties for advanced textile applications.
References
- 1. Azo dye - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Sciencemadness Discussion Board - Azo dye: p-aminophenol and 4-chloro-2-nitrophenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Azo Coupling [organic-chemistry.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. 5-(hydroxymethyl)-2-nitrophenol - Safety Data Sheet [chemicalbook.com]
- 12. 5-(Hydroxymethyl)-2-nitrophenol | 61161-83-9 | LCA16183 [biosynth.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
- 15. benchchem.com [benchchem.com]
- 16. prepchem.com [prepchem.com]
- 17. Synthesis routes of 2-Methyl-5-nitrophenol [benchchem.com]
Application of 2-(Hydroxymethyl)-5-nitrophenol in Pharmaceutical Intermediate Synthesis
Introduction: Strategic Importance of a Versatile Building Block
2-(Hydroxymethyl)-5-nitrophenol is a valuable chemical intermediate characterized by its unique arrangement of functional groups: a phenolic hydroxyl, a hydroxymethyl, and a nitro group on a benzene ring. This distinct structure allows for a diverse range of chemical transformations, making it a strategic precursor in the synthesis of complex active pharmaceutical ingredients (APIs). The presence of both electron-donating and electron-withdrawing groups on the aromatic ring influences its reactivity, enabling selective modifications at different positions. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the utilization of this compound in pharmaceutical synthesis, with a primary focus on its role as a key starting material for the bronchodilator, Salbutamol.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties and safety profile of this compound is paramount for its effective and safe handling in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 57356-40-8 | [1] |
| Molecular Formula | C₇H₇NO₄ | [1] |
| Molecular Weight | 169.13 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid | |
| Storage | Sealed in a dry place at room temperature. Light sensitive. | [1][2] |
Safety and Handling Precautions:
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[2] It is also very toxic to aquatic life with long-lasting effects.[2] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[2][3] Work should be conducted in a well-ventilated area or outdoors.[2] In case of accidental exposure, refer to the Safety Data Sheet (SDS) for detailed first-aid measures.[2][4]
Core Application: Synthesis of Salbutamol
Salbutamol, a widely used β₂-adrenergic agonist for the treatment of asthma and chronic obstructive pulmonary disease (COPD), can be synthesized from precursors structurally related to this compound.[5] The synthesis pathway leverages the reactivity of the functional groups present in the starting material to build the final drug molecule.
Conceptual Synthetic Workflow
The overall strategy involves the protection of the phenolic hydroxyl and hydroxymethyl groups, followed by a series of reactions to introduce the tert-butylaminoethanol side chain, and concluding with deprotection to yield Salbutamol.
Caption: Generalized workflow for the synthesis of Salbutamol.
Detailed Synthetic Protocol: A Representative Pathway
The following protocol outlines a plausible synthetic route for Salbutamol, adapted from established methodologies for similar precursors.[5][6]
Step 1: Protection of the Dihydroxy Functionality
-
Rationale: The phenolic and benzylic hydroxyl groups are reactive and need to be protected to prevent unwanted side reactions in subsequent steps. A common method is the formation of an acetal, such as an isopropylidene ketal.
-
Procedure:
-
To a solution of this compound in acetone, add a catalytic amount of concentrated sulfuric acid.
-
Stir the mixture at room temperature (25-30°C) for approximately 8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected intermediate.
-
Step 2: Reduction of the Nitro Group
-
Rationale: The nitro group needs to be reduced to an amino group, which is a precursor to the final phenolic hydroxyl group in Salbutamol.
-
Procedure:
-
Dissolve the protected intermediate in a suitable solvent such as methanol or ethanol.
-
Add a catalyst, for example, Palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation using a hydrogen balloon or a Parr hydrogenator until the reaction is complete (monitored by TLC).
-
Filter off the catalyst and evaporate the solvent to yield the amino derivative.
-
Step 3: Diazotization and Hydrolysis
-
Rationale: The newly formed amino group is converted into a diazonium salt, which is then hydrolyzed to a hydroxyl group.
-
Procedure:
-
Dissolve the amino derivative in an acidic aqueous solution (e.g., dilute sulfuric acid) and cool to 0-5°C.
-
Add a solution of sodium nitrite dropwise while maintaining the low temperature.
-
After the diazotization is complete, gently warm the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding phenol.
-
Extract the product into an organic solvent, wash, dry, and concentrate to obtain the protected dihydroxy intermediate.
-
Step 4: Epoxidation
-
Rationale: This step introduces a reactive epoxide ring, which will be subsequently opened by the amine to form the desired side chain.
-
Procedure:
-
The protected dihydroxy compound is reacted with a ylide reagent in the presence of a strong base (e.g., potassium hydroxide) and a phase transfer catalyst.
-
The reaction is typically carried out in a suitable organic solvent.
-
After the reaction is complete, the epoxide is isolated through workup and purification.
-
Step 5: Aminolysis Ring-Opening
-
Rationale: The epoxide ring is opened by nucleophilic attack from tert-butylamine to introduce the key side chain of Salbutamol.
-
Procedure:
-
The epoxide is heated to reflux in tert-butylamine (which can also serve as the solvent) at approximately 100-105°C for about 12 hours in a sealed vessel.[6]
-
After cooling, the excess tert-butylamine is removed under reduced pressure.
-
Step 6: Deprotection
-
Rationale: The final step is the removal of the protecting group to reveal the free hydroxyl groups of Salbutamol.
-
Procedure:
-
The product from the previous step is treated with an acidic solution (e.g., dilute hydrochloric acid or sulfuric acid) to hydrolyze the acetal.
-
The reaction mixture is then neutralized, and the crude Salbutamol is isolated.
-
Purification by recrystallization or chromatography yields the final product.
-
Potential Application in Ambroxol Synthesis: A Hypothetical Pathway
Ambroxol is a mucolytic agent used in the treatment of respiratory diseases.[7] While the direct use of this compound in Ambroxol synthesis is not prominently documented, a hypothetical pathway can be envisioned based on the functional groups present. This would likely involve modification of the nitro and hydroxymethyl groups to introduce the characteristic 2-amino-3,5-dibromobenzylamino moiety of Ambroxol.
Caption: Hypothetical synthetic pathway to Ambroxol.
Conclusion and Future Perspectives
This compound stands out as a highly functionalized and versatile intermediate in pharmaceutical synthesis. Its established application in the synthesis of Salbutamol highlights its industrial relevance. The presence of multiple reactive sites offers the potential for its use in the synthesis of a broader range of pharmaceutical agents, warranting further exploration by process chemists and medicinal chemists. The development of more efficient and greener synthetic routes starting from this compound could lead to more cost-effective and sustainable manufacturing processes for essential medicines.
References
- 1. achmem.com [achmem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. 5-(hydroxymethyl)-2-nitrophenol - Safety Data Sheet [chemicalbook.com]
- 5. SALBUTAMOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Application Note: A Robust HPLC Method for the Analysis and Resolution of Nitrophenol Isomers
Abstract
Nitrophenols, particularly the ortho-, meta-, and para- isomers, are significant compounds in various industrial processes and are recognized as priority environmental pollutants by agencies like the U.S. Environmental Protection Agency (EPA).[1] Their structural similarity presents a considerable analytical challenge, requiring a robust and selective chromatographic method for accurate quantification. This application note presents a comprehensive, field-proven guide to developing a reliable High-Performance Liquid Chromatography (HPLC) method for the separation and analysis of nitrophenol compounds. We delve into the causal factors influencing chromatographic selectivity, from mobile phase pH manipulation to stationary phase choice, providing a detailed, step-by-step protocol that ensures self-validation through integrated system suitability and quality control checks. This guide is intended for researchers, analytical scientists, and drug development professionals requiring precise and trustworthy analysis of nitrophenol isomers in diverse matrices.
Introduction: The Analytical Challenge of Nitrophenol Isomers
Nitrophenols are a class of organic compounds widely used as intermediates in the synthesis of pharmaceuticals, pesticides, and dyes.[2] Their presence in the environment, often stemming from industrial effluents and the degradation of pesticides, is a significant concern due to their potential toxicity, including carcinogenicity and mutagenicity.[1][3] The three primary isomers—2-nitrophenol (ortho-), 3-nitrophenol (meta-), and 4-nitrophenol (para-)—are man-made and possess distinct physical and chemical properties despite their similar structures.[4][5]
The primary analytical difficulty lies in achieving baseline separation of these positional isomers. Their comparable polarity and molecular weight make them behave similarly in typical chromatographic systems. This guide provides a systematic approach to overcoming this challenge by leveraging a deep understanding of their physicochemical properties to develop a highly selective and robust reverse-phase HPLC (RP-HPLC) method.
Understanding the Analyte: Physicochemical Causality in Chromatography
A successful HPLC method is built upon a foundational understanding of the analyte's chemical behavior. The key to separating nitrophenol isomers is exploiting the subtle differences in their properties, particularly their acidity (pKa) and polarity, which are influenced by the position of the nitro group relative to the hydroxyl group.
-
Polarity and Hydrogen Bonding: The polarity of the isomers dictates their interaction with the nonpolar stationary phase in RP-HPLC. 2-nitrophenol can form an intramolecular hydrogen bond between the adjacent hydroxyl and nitro groups.[6] This internal bonding shields the polar groups, reducing the molecule's overall polarity and its ability to form hydrogen bonds with water in the mobile phase.[6] Consequently, 2-nitrophenol is less polar and more hydrophobic than its meta and para counterparts, leading to stronger retention on a C18 column. The meta and para isomers cannot form this internal bond and engage in intermolecular hydrogen bonding with the polar mobile phase, causing them to elute earlier.
-
Acidity (pKa) and pH Control: 4-nitrophenol has a pKa of 7.15.[7] The pKa values for the isomers are critical for method development because the ionization state of the phenolic hydroxyl group drastically alters the molecule's polarity. In their ionized (phenolate) form, nitrophenols are highly polar and will have very little retention on a reverse-phase column.[8] To ensure adequate retention and consistent results, the mobile phase pH must be controlled to be at least 1.5 to 2 units below the pKa of the analytes, keeping them in their neutral, less polar form.[8] An acidic mobile phase, therefore, is essential.
Table 1: Physicochemical Properties of Nitrophenol Isomers
| Property | 2-Nitrophenol | 3-Nitrophenol | 4-Nitrophenol | Source(s) |
|---|---|---|---|---|
| Molar Mass (g·mol−1) | 139.110 | 139.110 | 139.110 | [5][7] |
| Melting Point (°C) | 44–45 | 97 | 113–114 | [5][7] |
| Water Solubility (g/L) | 2.1 (20 °C) | 13.5 (25 °C) | 16 (25 °C) | [5][7] |
| Acidity (pKa) | 7.23 | 8.39 | 7.15 | [7] |
| UV λmax (nm) | ~275, 350 | ~273, 330 | ~317 (acidic), 405 (alkaline) |[7] |
HPLC Method Development Strategy
Our strategy is centered on Reverse-Phase HPLC (RP-HPLC) due to its versatility and suitability for separating moderately polar organic compounds.[9][10] The nonpolar stationary phase (e.g., C18) provides hydrophobic interactions, which are modulated by a polar mobile phase to achieve separation.[9]
Caption: A systematic workflow for HPLC method development for nitrophenol analysis.
Rationale for Experimental Choices
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and is selected for its strong hydrophobic retention characteristics. A standard dimension of 250 mm x 4.6 mm with 5 µm particles provides a good balance of efficiency and backpressure.
-
Mobile Phase:
-
Organic Modifier: Both acetonitrile (ACN) and methanol (MeOH) are common choices. Acetonitrile is often preferred as it typically provides lower viscosity (leading to lower backpressure) and better peak shapes for phenolic compounds.[11]
-
Aqueous Phase and pH: Controlling the pH is the most critical factor for achieving separation. By using a buffer (e.g., acetate or phosphate buffer) to maintain a pH around 3.0-5.0, we ensure all nitrophenol isomers are in their neutral, non-ionized form.[11][12] This maximizes their retention and makes the retention time stable and reproducible. An acidic pH also suppresses the ionization of residual silanols on the silica-based stationary phase, which helps to prevent peak tailing.
-
-
Detection: Nitrophenols possess strong chromophores, making UV-Vis detection ideal. A Diode Array Detector (DAD) is highly recommended as it allows for the simultaneous monitoring of multiple wavelengths and the acquisition of UV spectra for peak purity assessment and identification. Based on the absorbance characteristics, a wavelength around 270-290 nm can serve as a good compromise for detecting all isomers, though specific wavelengths can be chosen for higher sensitivity if needed.[3][13]
Detailed Application Protocol
This protocol is designed as a self-validating system, incorporating sample preparation, system suitability testing, and analysis steps.
Instrumentation and Materials
-
HPLC System: Quaternary or Binary pump, Autosampler, Column Thermostat, Diode Array Detector (DAD).
-
Column: C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade Methanol (MeOH), Potassium Phosphate Monobasic, Orthophosphoric Acid, Reagent-grade water.
-
Standards: Certified reference standards of 2-nitrophenol, 3-nitrophenol, and 4-nitrophenol.
-
Sample Preparation: Solid-Phase Extraction (SPE) C18 cartridges (e.g., 500 mg, 6 mL), 0.45 µm syringe filters.
Preparation of Solutions
-
Mobile Phase A (Aqueous): Prepare a 25 mM potassium phosphate buffer. Dissolve 3.4 g of potassium phosphate monobasic in 1 L of reagent water. Adjust pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane.
-
Mobile Phase B (Organic): HPLC-grade Acetonitrile (ACN).
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of each nitrophenol isomer and dissolve in 100 mL of methanol.
-
Working Standard Solution (10 µg/mL): Dilute 1 mL of the stock solution to 100 mL with the mobile phase (at initial gradient composition).
Sample Preparation (Environmental Water Sample)
For trace-level analysis in environmental samples, a pre-concentration step using Solid-Phase Extraction (SPE) is often required.[11][12] This procedure enhances the method's sensitivity and removes matrix interferences.[2][14]
Caption: Workflow for Solid-Phase Extraction (SPE) of nitrophenols from water samples.
HPLC Operating Conditions
The following conditions have been optimized for the baseline separation of 2-, 3-, and 4-nitrophenol.
Table 2: Optimized HPLC Operating Conditions
| Parameter | Setting | Rationale |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolving power for isomers. |
| Mobile Phase | A: 25 mM Phosphate Buffer, pH 3.0B: Acetonitrile (ACN) | Acidic pH ensures analytes are in neutral form for retention. ACN provides good peak shape. |
| Elution Mode | Gradient | Ensures elution of all compounds with good peak shape in a reasonable time. |
| Gradient Program | 0-2 min: 30% B2-15 min: 30% to 70% B15-17 min: 70% to 30% B17-22 min: 30% B (Equilibration) | A shallow gradient is key to resolving the closely eluting m- and p- isomers. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains stable retention times and improves peak shape. |
| Injection Volume | 20 µL | Standard volume for analytical HPLC. |
| Detection | DAD, 290 nm | Good compromise wavelength for all three isomers.[13] |
System Suitability Testing (SST) - A Self-Validating System
Before analyzing any samples, inject the 10 µg/mL working standard solution five times. The system is deemed ready for use only if the following criteria are met. This ensures the trustworthiness of the results generated.
Table 3: System Suitability Test (SST) Criteria
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Resolution (Rs) | Rs (3-NP, 4-NP) > 1.5 | Ensures baseline separation of the most critical pair. |
| Tailing Factor (Tf) | 0.8 < Tf < 1.5 for all peaks | Confirms good peak symmetry and absence of secondary interactions. |
| Relative Standard Deviation (%RSD) | %RSD of peak area < 2.0% | Demonstrates precision of the injection and system. |
| Theoretical Plates (N) | N > 2000 for each peak | Indicates column efficiency. |
Data Analysis and Interpretation
-
Identification: Identify the nitrophenol isomers in the sample chromatogram by comparing their retention times with those of the certified standards. The expected elution order is 4-nitrophenol, followed closely by 3-nitrophenol, and finally 2-nitrophenol.
-
Quantification: Construct a calibration curve by injecting a series of standards of known concentrations (e.g., 0.5, 1, 5, 10, 20 µg/mL). Plot the peak area against the concentration and perform a linear regression. Quantify the amount of each nitrophenol in the sample by applying its peak area to the regression equation.
Conclusion
This application note provides a comprehensive and robust RP-HPLC method for the challenging separation and quantification of 2-, 3-, and 4-nitrophenol. By controlling the mobile phase pH to maintain the analytes in their non-ionized state, baseline resolution of the critical isomer pairs is achieved. The detailed protocol, including a solid-phase extraction procedure for sample pre-concentration and stringent system suitability criteria, ensures the method is reliable, reproducible, and fit for purpose in research, environmental monitoring, and quality control settings.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. Nitrophenols in the environment: An update on pretreatment and analysis techniques since 2017 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phmethods.net [phmethods.net]
- 4. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Nitrophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. youtube.com [youtube.com]
- 7. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 8. Polar Compounds | SIELC Technologies [sielc.com]
- 9. jordilabs.com [jordilabs.com]
- 10. uhplcs.com [uhplcs.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. HPLC quantification of 4-nitrophenol and its conjugated metabolites from bile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Methodologies for the Extraction of Phenolic Compounds from Environmental Samples: New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity GC-MS Analysis of 2-(Hydroxymethyl)-5-nitrophenol and its Derivatives in Complex Matrices
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of 2-(Hydroxymethyl)-5-nitrophenol and its related derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of these compounds, direct GC-MS analysis yields poor chromatographic performance.[1][2] This protocol employs a crucial derivatization step to enhance analyte volatility and thermal stability, enabling precise and reproducible quantification at trace levels. The methodology detailed herein is particularly suited for researchers, scientists, and drug development professionals engaged in metabolism studies, impurity profiling, and toxicological assessments where accurate measurement of nitrophenolic compounds is critical.
Introduction: The Analytical Challenge
This compound is a key chemical intermediate and potential metabolite in various pharmaceutical and industrial synthesis pathways.[3][4] Its accurate quantification is paramount for ensuring product purity, understanding metabolic fate, and assessing potential environmental impact. The inherent polarity conferred by the hydroxyl and nitro functional groups makes these molecules challenging for direct GC-MS analysis, often leading to poor peak shape, low sensitivity, and interaction with active sites in the GC system.[2]
To overcome these limitations, a chemical derivatization step is essential. This process converts the polar hydroxyl groups into less polar, more volatile, and thermally stable moieties.[5] Silylation, the replacement of active hydrogens with a trimethylsilyl (TMS) group, is a widely adopted and effective derivatization technique for polar compounds prior to GC-MS analysis.[6] This application note provides a comprehensive, step-by-step protocol for the silylation and subsequent GC-MS analysis of this compound, ensuring high sensitivity and selectivity.
Analytical Workflow Overview
The entire analytical process, from sample receipt to data analysis, follows a systematic workflow. This ensures consistency and minimizes potential sources of error. The workflow is designed to be a self-validating system, with built-in quality control checks at critical stages.
Figure 1: Overall workflow for the GC-MS analysis of this compound.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
The goal of this step is to isolate the target analytes from the sample matrix and concentrate them.[7]
Protocol:
-
Sample Collection: Collect 5 mL of the aqueous sample in a clean glass container to prevent contamination.[7]
-
pH Adjustment: Acidify the sample to a pH of approximately 2 using 1 M HCl. This ensures that the phenolic compounds are in their protonated form, enhancing their solubility in the organic solvent.
-
Extraction: Transfer the acidified sample to a 15 mL separatory funnel. Add 5 mL of ethyl acetate.
-
Mixing: Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Phase Separation: Allow the layers to separate. The top layer will be the organic phase containing the analyte.
-
Collection: Carefully drain the lower aqueous layer and collect the organic layer.
-
Repeat Extraction: Repeat the extraction process (steps 3-6) two more times with fresh 5 mL aliquots of ethyl acetate to ensure complete recovery.
-
Drying: Pool the organic extracts and pass them through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Evaporation: Transfer the dried extract to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C. The dried residue is now ready for derivatization.
Derivatization: Silylation
Silylation is a critical step that replaces the active hydrogen on the hydroxyl groups with a non-polar trimethylsilyl (TMS) group, making the analyte suitable for GC-MS analysis.[6] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is an effective silylating agent for phenols.[8]
Figure 2: Silylation of this compound.
Protocol:
-
Reagent Preparation: Prepare a solution of BSTFA + 1% TMCS.
-
Reaction: To the dried sample extract, add 100 µL of pyridine (as a catalyst) and 100 µL of the BSTFA + 1% TMCS reagent.
-
Incubation: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling: After incubation, allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is now ready for injection into the GC-MS system.
GC-MS Instrumentation and Parameters
The following parameters have been optimized for the separation and detection of the TMS-derivatized this compound. A non-polar capillary column, such as a DB-5ms, is recommended.[9]
| Parameter | Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides excellent retention time reproducibility. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Injector | Splitless Mode | Maximizes the transfer of analyte onto the column for trace analysis.[10] |
| Injector Temp. | 280°C | Ensures rapid volatilization of the derivatized analyte. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases for optimal chromatography. Nitrogen can be a cost-effective alternative.[8] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Provides a good balance between separation efficiency and analysis time. |
| Oven Program | - Initial Temp: 80°C, hold for 1 min- Ramp: 15°C/min to 300°C- Hold: 5 min | A temperature ramp allows for the separation of compounds with different boiling points.[11] |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | A versatile, low-bleed column suitable for a wide range of applications. |
| MS Source Temp. | 230°C | Standard temperature for electron ionization. |
| MS Quad Temp. | 150°C | Maintains mass accuracy. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns.[12] |
| Acquisition Mode | Full Scan (m/z 50-550) and/or SIM | Full scan for qualitative analysis and library matching; Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis.[1] |
Table 1: Recommended GC-MS Parameters.
Expected Results and Data Interpretation
Mass Spectral Fragmentation
Upon electron ionization, the derivatized this compound will fragment in a predictable manner. Understanding these fragmentation patterns is crucial for confident identification.[13] The molecular ion peak ([M]•+) will be observed, along with characteristic fragment ions.
| Fragment Ion | m/z (Expected) | Description |
| [M]•+ | 313 | Molecular ion of the di-TMS derivative. |
| [M-15]•+ | 298 | Loss of a methyl group (-CH₃) from a TMS moiety. |
| [M-46]•+ | 267 | Loss of a nitro group (-NO₂). A characteristic fragmentation for nitroaromatic compounds.[14] |
| [M-89]•+ | 224 | Loss of a -O-Si(CH₃)₃ group. |
| [M-103]•+ | 210 | Loss of a -CH₂-O-Si(CH₃)₃ group. |
| 73 | 73 | The base peak, corresponding to the [Si(CH₃)₃]⁺ ion. |
Table 2: Predicted Mass Fragments of Di-TMS-derivatized this compound.
Method Validation and Quantification
For quantitative applications, the GC-MS method should be validated according to ICH guidelines.[9][11] This involves assessing linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
-
Linearity: A calibration curve should be constructed using a series of standards of known concentrations. A linear response with a correlation coefficient (R²) of ≥ 0.998 is typically considered acceptable.[11][15]
-
Accuracy and Precision: These are determined by analyzing replicate samples at different concentration levels. Accuracy should be within 80-120%, and precision (as relative standard deviation, RSD) should be ≤15%.[11][16]
-
LOD and LOQ: These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing) | Incomplete derivatization; Active sites in the GC inlet or column. | Optimize derivatization time/temperature; Use a fresh, deactivated inlet liner; Condition the column. |
| Low Sensitivity | Inefficient extraction; Degradation of analyte. | Optimize LLE pH and solvent volume; Ensure injector temperature is not too high. |
| No Peak Detected | Analyte not reaching the detector; Incorrect MS parameters. | Check for leaks in the GC system; Verify derivatization was successful; Confirm MS is in the correct acquisition mode. |
| Ghost Peaks | Carryover from previous injection; Contaminated syringe. | Run a solvent blank after high-concentration samples; Thoroughly rinse the syringe. |
Table 3: Common Troubleshooting Scenarios.
Conclusion
The GC-MS method detailed in this application note, incorporating a crucial silylation derivatization step, provides a reliable and highly sensitive approach for the analysis of this compound and its derivatives. This protocol is designed to be a self-validating system, ensuring data of the highest quality for critical applications in pharmaceutical development, metabolic research, and environmental monitoring. By following the outlined procedures, researchers can achieve accurate and precise quantification of these challenging polar analytes.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sample preparation GC-MS [scioninstruments.com]
- 8. shimadzu.com [shimadzu.com]
- 9. researchtrendsjournal.com [researchtrendsjournal.com]
- 10. uoguelph.ca [uoguelph.ca]
- 11. hrcak.srce.hr [hrcak.srce.hr]
- 12. benchchem.com [benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: A Guide to the Experimental Setup for the Catalytic Oxidation of 2-(Hydroxymethyl)-5-nitrophenol
Abstract
The selective oxidation of 2-(Hydroxymethyl)-5-nitrophenol is a pivotal transformation in synthetic chemistry, yielding high-value intermediates such as 2-hydroxy-5-nitrobenzaldehyde and 2-hydroxy-5-nitrobenzoic acid. These products are foundational building blocks in the development of pharmaceuticals, specialty chemicals, and materials.[1][2] Achieving high conversion and selectivity, however, presents a significant challenge, often hindered by over-oxidation or undesirable side reactions.[3] This guide provides a comprehensive, field-proven protocol for the catalytic oxidation of this compound. We delve into the causality behind experimental choices, from catalyst selection to reaction monitoring and product validation, ensuring a robust and reproducible workflow for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Selective Oxidation
This compound is a substituted aromatic alcohol whose functional groups—hydroxyl, nitro, and hydroxymethyl—offer multiple avenues for chemical modification. The selective oxidation of the primary alcohol (hydroxymethyl group) to an aldehyde or a carboxylic acid is particularly valuable. The resulting 2-hydroxy-5-nitrobenzaldehyde is a precursor for Schiff bases and other complex molecules with diverse biological activities, while 2-hydroxy-5-nitrobenzoic acid serves as a crucial intermediate in synthesizing anti-inflammatory drugs like mesalazine.[1][4]
The primary challenge in this process is controlling the extent of oxidation. The reaction can proceed through two main stages: the initial oxidation to the aldehyde, followed by a subsequent oxidation to the carboxylic acid. The goal of a well-designed experiment is to selectively target one of these products with high yield. This protocol focuses on a methodology employing a heterogeneous catalyst and a green oxidant (molecular oxygen), aligning with modern principles of sustainable chemistry.[5][6]
Catalytic Pathway and Mechanistic Considerations
The oxidation of substituted benzyl alcohols over heterogeneous noble metal catalysts is a well-established model reaction.[5][6] While the specific kinetics for this compound may vary, the general mechanism provides a strong predictive framework. The process is believed to involve the following key steps, illustrated in the diagram below:
-
Adsorption: The alcohol substrate adsorbs onto the active sites of the catalyst surface. The interaction strength can be influenced by hydrogen bonding between the substrate's hydroxyl group and the catalyst or support.[7]
-
Activation & Dehydrogenation: Active oxygen species, generated from the dissociation of molecular oxygen on the catalyst surface, facilitate the dehydrogenation of the hydroxymethyl group.[8][9][10] This step is often rate-limiting.
-
Intermediate Formation: The initial oxidation yields the corresponding aldehyde (2-hydroxy-5-nitrobenzaldehyde).
-
Desorption or Further Oxidation: The aldehyde can either desorb from the catalyst surface as the final product or undergo further oxidation to the carboxylic acid (2-hydroxy-5-nitrobenzoic acid). Controlling reaction time and conditions is critical to maximizing the selectivity for the desired product.
Figure 1: Proposed reaction pathway for the catalytic oxidation of this compound.
Materials and Equipment
Reagents and Consumables
| Reagent | Grade | Supplier Example | Purpose |
| This compound | >98% | Sigma-Aldrich | Substrate |
| Palladium on Activated Carbon (10 wt% Pd/C) | - | Johnson Matthey | Heterogeneous Catalyst |
| Toluene | Anhydrous, >99.8% | Fisher Scientific | Reaction Solvent |
| Oxygen (O₂) | Ultra-High Purity | Airgas | Oxidant |
| Nitrogen (N₂) | High Purity | Airgas | Inerting Gas |
| Ethyl Acetate | HPLC Grade | VWR | Extraction Solvent & TLC Mobile Phase |
| Hexane | HPLC Grade | VWR | TLC Mobile Phase |
| 2-Hydroxy-5-nitrobenzaldehyde Standard | Analytical Standard | Alfa Aesar | HPLC/GC Calibration |
| 2-Hydroxy-5-nitrobenzoic Acid Standard | Analytical Standard | TCI Chemicals | HPLC/GC Calibration |
| Deuterated Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope | NMR Solvent |
| Celite® 545 | - | MilliporeSigma | Filtration Aid |
Equipment
| Equipment | Specification / Purpose |
| 100 mL Three-Neck Round-Bottom Flask | Reaction vessel |
| Magnetic Stirrer Hotplate | Heating and agitation |
| Condenser (Allihn or Graham) | To prevent solvent loss at elevated temperatures |
| Thermocouple & Temperature Controller | Precise temperature monitoring and control |
| Gas Inlet/Outlet Adapters | For introducing O₂ and venting |
| Oxygen Balloon | Simple, low-pressure O₂ delivery system |
| HPLC System | Agilent 1200 series or equivalent with UV-Vis detector |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| NMR Spectrometer | 400 MHz or higher for structural analysis |
| Rotary Evaporator | Solvent removal post-reaction |
| Analytical Balance (4 decimal places) | Accurate weighing of reagents |
| TLC Plates | Silica gel 60 F₂₅₄ for reaction monitoring |
Detailed Experimental Protocol
This protocol is designed for a 5 mmol scale reaction. Adjustments may be necessary for different scales.
Step 1: Reactor Setup and Inerting
-
Rationale: Ensuring an inert atmosphere before introducing the oxidant prevents uncontrolled reactions and provides a clean baseline.
-
Procedure:
-
Assemble the 100 mL three-neck flask with a magnetic stir bar, a condenser in the central neck, a gas inlet adapter with a stopcock in one side neck, and a rubber septum in the other.
-
Heat the glassware under vacuum with a heat gun and cool under a stream of dry nitrogen to remove any adsorbed moisture.
-
Maintain a slight positive pressure of nitrogen.
-
Step 2: Charging the Reactor
-
Rationale: Adding the solid components first, followed by the solvent, ensures proper mixing and prevents the catalyst from becoming airborne.
-
Procedure:
-
Weigh 0.916 g (5.0 mmol) of this compound and add it to the flask.
-
Weigh 50 mg of 10% Pd/C catalyst (approx. 1 mol% Pd relative to the substrate) and add it to the flask.
-
Using a cannula or syringe, add 50 mL of anhydrous toluene to the flask.
-
Begin stirring at a moderate speed (e.g., 400 RPM) to create a uniform suspension.
-
Step 3: Reaction Initiation and Execution
-
Rationale: The choice of temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. An oxygen balloon provides a simple and safe method for maintaining an oxygen atmosphere at near-ambient pressure.[11]
-
Procedure:
-
Heat the mixture to the desired reaction temperature (e.g., 80 °C) using the hotplate stirrer with the temperature controller.
-
Once the temperature has stabilized, purge the nitrogen line and replace the nitrogen balloon with an oxygen-filled balloon.
-
Carefully open the stopcock to introduce oxygen into the flask. The reaction time begins now.
-
Maintain the reaction at 80 °C with vigorous stirring for the planned duration (e.g., 4-24 hours).
-
Step 4: In-situ Reaction Monitoring (Self-Validation)
-
Rationale: Monitoring the reaction is crucial for determining the optimal endpoint to maximize the yield of the desired product (aldehyde or acid) and prevent over-oxidation. TLC provides a rapid, qualitative assessment.
-
Procedure:
-
Prepare a TLC chamber with a mobile phase of 7:3 Hexane:Ethyl Acetate.
-
Every hour, carefully withdraw a small aliquot (~0.1 mL) from the reaction mixture using a long glass capillary or syringe through the septum.
-
Filter the aliquot through a small plug of cotton or Celite in a pipette to remove the catalyst.
-
Spot the filtered sample on a TLC plate alongside spots of the starting material and, if available, the expected aldehyde and acid products.
-
Develop the plate and visualize under UV light (254 nm). The consumption of the starting material and the appearance of new spots corresponding to the products will indicate reaction progress.
-
Figure 2: A comprehensive experimental workflow from setup to final analysis.
Step 5: Reaction Workup and Product Isolation
-
Rationale: The heterogeneous catalyst must be removed completely. Celite is used as a filter aid to prevent the fine carbon particles from clogging the filter paper.
-
Procedure:
-
Once the reaction has reached the desired conversion, remove the heat source and allow the flask to cool to room temperature.
-
Purge the flask with nitrogen.
-
Prepare a small pad of Celite® over filter paper in a Büchner funnel.
-
Filter the reaction mixture through the Celite pad to remove the Pd/C catalyst. Wash the flask and the filter cake with a small amount of ethyl acetate (2 x 10 mL) to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude residue can be purified by column chromatography on silica gel, typically using a gradient elution of hexane and ethyl acetate.
-
Analytical Validation
Accurate quantification and structural confirmation are essential for validating the experimental outcome.
Quantitative Analysis by HPLC
-
Rationale: HPLC is the preferred method for quantifying the non-volatile components of the reaction mixture, allowing for precise calculation of conversion, selectivity, and yield.
-
Method Parameters:
| Parameter | Setting |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water (with 0.1% TFA) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detector | UV-Vis at 270 nm |
| Injection Vol. | 10 µL |
| Quantification | External standard calibration curve for all components |
Structural Confirmation
-
Rationale: Spectroscopic methods provide unambiguous confirmation of the product's chemical structure.
-
NMR Spectroscopy: Dissolve the purified product in CDCl₃ and acquire ¹H and ¹³C NMR spectra. The aldehyde product should show a characteristic proton signal around 9.8-10.2 ppm.
-
Mass Spectrometry (MS): Use GC-MS or direct infusion ESI-MS to confirm the molecular weight of the product.
Calculations and Troubleshooting
-
Conversion (%) = [(Initial moles of substrate - Final moles of substrate) / Initial moles of substrate] * 100
-
Selectivity (%) = [Moles of desired product formed / (Initial moles of substrate - Final moles of substrate)] * 100
-
Yield (%) = (Conversion * Selectivity) / 100
| Issue Observed | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficient temperature; O₂ leak | Use fresh catalyst; Increase temperature in 10°C increments; Check all seals and ensure a positive O₂ pressure. |
| Low Selectivity (Over-oxidation) | Reaction time too long; Temperature too high | Monitor the reaction more frequently and stop it earlier; Reduce the reaction temperature. |
| Catalyst Deactivation | Poisoning by impurities; Sintering at high temps | Ensure high purity of substrate and solvent; Avoid excessive temperatures. |
| Inconsistent Results | Variations in catalyst activity; Moisture in system | Use the same batch of catalyst for a series of experiments; Thoroughly dry all glassware and use anhydrous solvents. |
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Highly-selective oxidation of benzyl alcohol to benzaldehyde over Co1/NC catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. core.ac.uk [core.ac.uk]
- 7. Tailoring the Selective Oxidation of Hydroxyl-Containing Compounds via Precisely Tuning the Hydrogen-Bond Strength of Catalyst H-Bond Acceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scispace.com [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. books.rsc.org [books.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Hydroxymethyl)-5-nitrophenol
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 2-(Hydroxymethyl)-5-nitrophenol. Recognizing that suboptimal yields can present significant challenges in multi-step synthetic campaigns, this document provides in-depth troubleshooting strategies, answers to frequently asked questions, and optimized protocols. Our approach is grounded in fundamental chemical principles to empower users to not only solve immediate experimental issues but also to build a deeper understanding of the reaction mechanism and its critical control parameters.
Section 1: Core Principles of the Synthesis
The synthesis of this compound typically involves the hydroxymethylation of 4-nitrophenol. This reaction is a classic example of an electrophilic aromatic substitution. The success of this synthesis hinges on a nuanced understanding of the electronic effects within the starting material.
-
The Role of the Phenolic Hydroxyl Group (-OH): The hydroxyl group is a powerful activating, ortho-, para- directing group. In its deprotonated phenoxide form (-O⁻), its activating effect is magnified, making the aromatic ring highly nucleophilic and susceptible to attack by weak electrophiles.
-
The Role of the Nitro Group (-NO₂): The nitro group is a strong deactivating, meta- directing group due to its electron-withdrawing nature.
In 4-nitrophenol, these two groups work in concert. The powerful ortho-, para- directing ability of the hydroxyl group dominates, directing the incoming electrophile to the positions ortho to it (C2 and C6). Since the C4 position is already substituted, the reaction selectively proceeds at the C2 and C6 positions, which are equivalent, yielding the desired product.
The most common and direct method for this transformation is the reaction of 4-nitrophenol with formaldehyde under basic conditions.
General Synthetic Workflow
The overall process can be visualized as a multi-stage workflow, from initial reaction setup to final product purification. Each stage presents unique challenges that can impact the final yield.
Caption: High-level workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My overall yield is consistently low (<50%). What are the primary causes and how can I address them?
A1: Low yield is the most frequently reported issue and typically stems from one or more of the following factors:
-
Polymerization: The most significant side reaction is the formation of phenol-formaldehyde resins (a Bakelite-type polymerization). The highly activated phenoxide ring can react with formaldehyde multiple times or with already hydroxymethylated products, leading to insoluble tars.
-
Solution: Strictly control the stoichiometry. Use only a slight excess of formaldehyde (e.g., 1.1 to 1.3 equivalents). Ensure slow, controlled addition of formaldehyde to the reaction mixture to maintain a low instantaneous concentration, which disfavors polymerization. Maintain a consistent and moderate reaction temperature (e.g., 50-60°C), as excessive heat accelerates polymerization.
-
-
Formation of Bis-adducts: The product, this compound, is also a phenol and can react with another molecule of formaldehyde to form 2,6-bis(hydroxymethyl)-4-nitrophenol.
-
Solution: Similar to preventing polymerization, limiting the amount of formaldehyde is key. Running the reaction to partial conversion of the starting material can sometimes minimize the formation of the bis-adduct, with the unreacted starting material being recovered and recycled.
-
-
Improper pH Control: The reaction requires a basic medium to generate the more nucleophilic phenoxide ion. However, the Cannizzaro reaction of formaldehyde can occur at very high pH, reducing the amount of available electrophile.
-
Solution: Maintain a moderately basic pH, typically between 9 and 11. Using a base like sodium or potassium carbonate can provide sufficient basicity without being as aggressive as concentrated hydroxides.
-
-
Suboptimal Temperature: While heat is required, excessive temperatures can promote side reactions and decomposition.
-
Solution: Implement precise temperature control. A reaction temperature of 50-60°C is often a good balance between a reasonable reaction rate and minimizing side products. Monitor the reaction exotherm, especially during formaldehyde addition.
-
Troubleshooting Logic Tree
Use the following diagram to diagnose the potential source of low yield based on your experimental observations.
Caption: A diagnostic flowchart for troubleshooting low yield issues.
Q2: My final product is a brownish or yellowish oil instead of a solid. What should I do?
A2: Pure this compound is a crystalline solid.[1] An oily product indicates the presence of impurities that are causing melting point depression.
-
Likely Impurities: Residual starting material (4-nitrophenol), the bis-hydroxymethylated byproduct, or polymeric tars.
-
Solution: First, confirm the presence of your desired product via TLC or ¹H NMR. If the product is present, enhanced purification is required. Column chromatography is highly effective for removing both more polar (bis-adduct) and less polar (starting material) impurities. If chromatography is not feasible, a series of recrystallizations from different solvent systems may be necessary. Refer to the purification table below.
Q3: How can I effectively purify the crude this compound?
A3: Both recrystallization and column chromatography are viable methods. The choice depends on the scale of the reaction and the impurity profile.
| Purification Method | Key Parameters & Solvents | Advantages & Disadvantages |
| Recrystallization | Solvent Systems: - Toluene- Water (product has some solubility in hot water)[2]- Ethanol/Water mixture- Dichloromethane/Hexane | Pro: Simpler for larger quantities, cost-effective.Con: May not effectively remove impurities with similar solubility; can lead to significant material loss in the mother liquor. |
| Column Chromatography | Stationary Phase: Silica Gel (230-400 mesh)Mobile Phase (Eluent): Start with a non-polar system and gradually increase polarity. A common gradient is Hexane/Ethyl Acetate (from 4:1 to 1:1 v/v). | Pro: Excellent separation of isomers and closely related impurities.Con: More time-consuming, requires larger solvent volumes, and is less practical for very large scales. |
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the detailed mechanism for the hydroxymethylation of 4-nitrophenol?
A1: The reaction proceeds via a base-catalyzed electrophilic aromatic substitution. The key steps are outlined below. This mechanism is analogous to the initial steps of phenol-formaldehyde polymerization.[3]
Caption: Mechanism of base-catalyzed hydroxymethylation of 4-nitrophenol.
Q2: Are there alternative synthetic routes?
A2: Yes, while direct hydroxymethylation is common, other methods exist. One notable alternative is a two-step process involving formylation followed by reduction.
-
Duff Reaction: This reaction uses hexamethylenetetramine (HMTA) in an acidic medium (like trifluoroacetic acid) to install a formyl (-CHO) group, primarily at the ortho position of phenols.[4][5] This would convert 4-nitrophenol to 2-hydroxy-5-nitrobenzaldehyde.
-
Reduction: The resulting aldehyde can then be selectively reduced to the hydroxymethyl group using a mild reducing agent like sodium borohydride (NaBH₄).
-
Consideration: While this route avoids the polymerization issues associated with formaldehyde, the Duff reaction itself can have variable and sometimes low yields.[5][6]
Q3: What are the critical safety precautions for this synthesis?
A3: Standard laboratory safety protocols must be followed. Specific hazards include:
-
4-Nitrophenol: Toxic and an irritant. Avoid inhalation of dust and skin contact.
-
Formaldehyde: A known carcinogen and sensitizer. Always handle in a well-ventilated fume hood.
-
Acids and Bases: Corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Reaction Exotherm: The reaction can be exothermic. Monitor the temperature closely, especially during reagent addition, to prevent a runaway reaction.
Section 4: Optimized Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound, designed to optimize yield by controlling key parameters.
Materials:
-
4-Nitrophenol
-
Formaldehyde (37% aqueous solution)
-
Potassium Carbonate (K₂CO₃)
-
Hydrochloric Acid (HCl), 2M
-
Deionized Water
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, dissolve 4-nitrophenol (1.0 eq) and potassium carbonate (1.5 eq) in deionized water.
-
Heating: Gently heat the mixture to 50-55°C with stirring until all solids have dissolved, forming a solution of the potassium salt of 4-nitrophenol.
-
Formaldehyde Addition: Add formaldehyde (37% solution, 1.2 eq) to the dropping funnel. Add the formaldehyde to the reaction mixture dropwise over a period of 30-45 minutes, ensuring the internal temperature does not exceed 60°C.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at 55-60°C for 2-3 hours. Monitor the progress of the reaction by TLC (e.g., using a 2:1 Hexane:Ethyl Acetate eluent), observing the consumption of the starting material.
-
Quenching and Workup: Cool the reaction mixture to room temperature in an ice bath. Slowly and carefully acidify the mixture to pH ~4-5 with 2M HCl. A precipitate may form.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash with a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the resulting crude solid or oil using column chromatography on silica gel with a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent like toluene.
References
Side reactions and byproducts in the nitration of 2-(hydroxymethyl)phenol
Welcome to the technical support center for the nitration of 2-(hydroxymethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction, troubleshoot common issues, and optimize for desired outcomes. The inherent reactivity of the phenolic hydroxyl and hydroxymethyl groups presents unique challenges, often leading to a variety of side reactions and byproducts. This resource provides in-depth, experience-based insights to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the expected major products from the nitration of 2-(hydroxymethyl)phenol?
The nitration of 2-(hydroxymethyl)phenol is an electrophilic aromatic substitution reaction. The hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups are both ortho-, para-directing activators. However, the hydroxyl group is a much stronger activating group. Therefore, the nitro group (NO₂) will preferentially substitute at the positions ortho and para to the hydroxyl group.
Given the starting material, the primary products are typically:
-
4-nitro-2-(hydroxymethyl)phenol
-
6-nitro-2-(hydroxymethyl)phenol
The ratio of these isomers is highly dependent on the reaction conditions.[1][2]
Q2: My reaction mixture turned dark brown/black and formed a tar-like substance. What is happening?
This is a very common issue and is indicative of oxidation and/or polymerization side reactions.[3] Nitric acid is a strong oxidizing agent, and phenols are susceptible to oxidation, especially under harsh conditions (e.g., high temperatures, high concentrations of nitric acid).[4]
-
Oxidation: The phenol ring can be oxidized to form quinone-type structures, which are often colored. The hydroxymethyl group can also be oxidized to an aldehyde (formyl group) or a carboxylic acid.
-
Polymerization: Phenolic compounds can undergo polymerization, especially in the presence of strong acids and oxidizing agents, leading to the formation of intractable tars.[3]
Q3: I'm observing the formation of dinitrated products. How can I favor mono-nitration?
The formation of dinitrated and even trinitrated products, such as 2,4,6-trinitrophenol (picric acid), can occur when the reaction conditions are too harsh.[1] To promote mono-nitration:
-
Maintain low reaction temperatures (e.g., 298 K or lower). [1][5]
-
Control the stoichiometry of the nitrating agent. Use a slight excess, but avoid a large excess of nitric acid.
-
Consider a milder nitrating agent. Reagents like cerium (IV) ammonium nitrate (CAN) have been used for regioselective ortho-nitration of phenols.[6]
Q4: My primary byproduct is an aldehyde. What is the mechanism for this?
The formation of a nitrosalicylaldehyde, such as 5-nitrosalicylaldehyde, indicates the oxidation of the hydroxymethyl group to a formyl group (-CHO). This is a common side reaction when using strong oxidizing agents like nitric acid. The mechanism likely involves the initial formation of a benzyl alcohol intermediate which is then further oxidized. The synthesis of 5-nitrosalicylaldehyde can also be achieved intentionally through different synthetic routes.[7][8][9][10]
Q5: How can I improve the regioselectivity of the reaction to favor one isomer over the other?
Achieving high regioselectivity can be challenging. Here are some strategies:
-
Steric Hindrance: The hydroxymethyl group at the 2-position can sterically hinder the approach of the nitronium ion to the 6-position, potentially favoring substitution at the 4-position.
-
Protecting Groups: Temporarily protecting the hydroxyl group can alter the directing effects and steric environment. However, this adds extra steps to the synthesis.
-
Alternative Nitrating Systems: Different nitrating agents and solvent systems can influence the ortho/para ratio. For example, two-phase nitration systems have been explored to control selectivity.[11][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Excessive side reactions (oxidation, polymerization). - Loss of product during workup. | - Increase reaction time or temperature cautiously, monitoring for byproduct formation. - Use milder reaction conditions (lower temperature, dilute HNO₃).[1][5] - Optimize extraction and purification procedures. |
| Formation of Dark Tar/Polymer | - Reaction temperature is too high. - Concentration of nitric acid is too high. - Presence of impurities that catalyze polymerization. | - Maintain strict temperature control, preferably using an ice bath. - Use dilute nitric acid. - Ensure the starting material is pure. |
| Formation of Polynitrated Byproducts | - Excess of nitrating agent. - Reaction conditions are too vigorous. | - Use a stoichiometric amount or a slight excess of nitric acid. - Perform the reaction at a lower temperature.[1] |
| Oxidation of Hydroxymethyl Group | - Strong oxidizing conditions. | - Use a milder nitrating agent or less forcing conditions. - Consider protecting the hydroxymethyl group if it is a persistent issue. |
| Difficulty in Separating Isomers | - Similar polarities of the ortho and para isomers. | - Utilize steam distillation; the ortho-isomer is typically more volatile due to intramolecular hydrogen bonding.[1][5] - Employ column chromatography with an optimized solvent system. |
Experimental Protocols
Standard Protocol for Mono-nitration of 2-(hydroxymethyl)phenol
This protocol is designed to favor the formation of mono-nitro products while minimizing side reactions.
Materials:
-
2-(hydroxymethyl)phenol
-
Dilute Nitric Acid (e.g., 20%)
-
Sulfuric Acid (optional, as catalyst)
-
Dichloromethane (or other suitable organic solvent)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice Bath
-
Stir Plate and Stir Bar
-
Separatory Funnel
-
Rotary Evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-(hydroxymethyl)phenol in a suitable solvent like glacial acetic acid. Place the flask in an ice bath and allow the solution to cool to 0-5 °C.
-
Addition of Nitrating Agent: Slowly add a pre-cooled solution of dilute nitric acid dropwise to the stirred solution of 2-(hydroxymethyl)phenol. Maintain the temperature below 10 °C throughout the addition. A small amount of sulfuric acid can be added as a catalyst if needed, but this may increase the rate of side reactions.
-
Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker containing ice water. Extract the aqueous mixture with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the isomers and other byproducts.
Visualizing the Reaction Pathways
The following diagram illustrates the primary reaction pathway and significant side reactions in the nitration of 2-(hydroxymethyl)phenol.
Caption: Reaction scheme for the nitration of 2-(hydroxymethyl)phenol.
References
- 1. byjus.com [byjus.com]
- 2. quora.com [quora.com]
- 3. corning.com [corning.com]
- 4. IE58428B1 - Process for nitration of phenol derivatives - Google Patents [patents.google.com]
- 5. ncert.nic.in [ncert.nic.in]
- 6. arkat-usa.org [arkat-usa.org]
- 7. Method for synthesizing 5-nitrosalicylaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN102633646B - New preparation method of 5-nitro-salicylaldehyde - Google Patents [patents.google.com]
- 9. CN103058874A - Method for preparing 5-nitrosalicylaldehyde - Google Patents [patents.google.com]
- 10. Synthesis and structures of 5-nitro-salicylaldehyde thiosemicarb-azonates of copper(ii): molecular spectroscopy, ESI-mass studies, antimicrobial activity and cytotoxicity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. datapdf.com [datapdf.com]
- 12. US5847231A - Selective nitration of phenol derivatives - Google Patents [patents.google.com]
Technical Support Center: Recrystallization of 2-(Hydroxymethyl)-5-nitrophenol
An in-depth technical guide to the purification of crude 2-(Hydroxymethyl)-5-nitrophenol by recrystallization, designed for researchers, scientists, and drug development professionals.
This guide serves as a comprehensive resource for the purification of this compound. As a Senior Application Scientist, my goal is to provide not just a protocol, but a framework for understanding the nuances of the recrystallization process for this specific molecule. We will delve into the rationale behind procedural steps, troubleshoot common issues, and establish a self-validating methodology to ensure the highest purity of your final product.
Core Principles: Why Recrystallization?
Recrystallization is a powerful technique for purifying solid organic compounds.[1] It leverages the differences in solubility between the desired compound and its impurities in a given solvent at varying temperatures. The ideal scenario, which we aim to achieve, is one where this compound is highly soluble in a hot solvent but sparingly soluble in the same solvent when cold.[1] Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (removable by hot filtration).
The molecular structure of this compound, featuring a phenolic hydroxyl group, a nitro group, and a hydroxymethyl group, makes it a polar compound.[2] This polarity is the primary determinant in selecting an appropriate solvent system.
Troubleshooting Guide: A Question & Answer Approach
This section addresses specific experimental challenges you may encounter. The solutions provided are grounded in the physicochemical principles governing the crystallization process.
Question 1: My crude this compound is not dissolving in the hot solvent, even after adding a large volume. What's happening?
Answer: This issue typically points to one of two causes: an inappropriate solvent choice or the presence of insoluble impurities.
-
Solvent Mismatch: You may have selected a solvent that is too nonpolar for your compound. Given the polar functional groups on this compound, solvents like water, ethanol, or methanol are generally good starting points.[3] If you are using a nonpolar solvent like toluene or hexane, it is unlikely to be effective. The principle of "like dissolves like" is paramount here.
-
Insoluble Impurities: The synthesis of nitrophenols can sometimes result in polymeric or inorganic byproducts that are insoluble in most common organic solvents.[4] If you observe that a portion of the material dissolves while a persistent solid remains, you are likely dealing with insoluble impurities.
Corrective Action:
-
Confirm Solvent Choice: Re-evaluate your solvent based on the polarity of this compound. If necessary, perform small-scale solubility tests with a range of polar solvents (see Experimental Protocol: Solvent Selection).
-
Perform Hot Filtration: If the solvent is appropriate but insoluble material remains, the solution is to remove these impurities via hot gravity filtration.[1][5] This involves quickly filtering the hot solution through a pre-warmed funnel to prevent the desired compound from crystallizing prematurely.[6]
Question 2: Upon cooling, my product separated as an oil instead of forming crystals. What went wrong?
Answer: This phenomenon, known as "oiling out," is a common and frustrating problem in recrystallization. It occurs when the solution becomes supersaturated at a temperature that is above the melting point of the solute (either the pure compound or, more commonly, an impure mixture).[7] The presence of significant impurities can dramatically lower the melting point of a compound, making it more prone to oiling out.[5]
Corrective Action:
-
Re-heat and Add More Solvent: Gently reheat the flask containing the oil until it redissolves completely.
-
Increase Solvent Polarity (if using a mixed system): If you are using a solvent mixture (e.g., ethanol/water), add a small amount of the solvent in which the compound is more soluble (the "good" solvent, likely ethanol in this case).[7] This will decrease the supersaturation level and allow the solution to cool to a lower temperature before crystallization begins.
-
Ensure Slow Cooling: Rapid cooling is a major contributor to oiling out. Allow the flask to cool to room temperature as slowly as possible. Insulating the flask by placing it in a beaker of hot water and allowing both to cool together can be very effective.[6]
-
Scratch the Flask: Once the solution is at room temperature, gently scratching the inside of the flask with a glass rod at the solution's surface can create nucleation sites and induce crystallization.[8][9]
Question 3: The solution has cooled completely, even in an ice bath, but no crystals have formed. What should I do?
Answer: The failure of crystals to form from a cooled, saturated solution is typically due to either excessive solvent use or a state of supersaturation where nucleation is inhibited.[8][9]
Corrective Action:
-
Induce Nucleation:
-
Seed Crystals: If you have a small crystal of pure this compound, add it to the solution. This "seed" will provide a template for crystal growth.[6][8]
-
Scratching: As mentioned previously, scratching the inner surface of the flask with a glass rod can create microscopic imperfections on the glass that serve as nucleation points.[8]
-
-
Reduce Solvent Volume: It is very likely you used too much solvent.[9] This is the most common reason for crystallization failure. Gently heat the solution and boil off a portion of the solvent to increase the concentration of your compound.[7][10] Then, allow it to cool again. Be careful not to boil off too much, as this can cause the product to crash out of solution too quickly.
-
Consider a Different Solvent System: If all else fails, the solvent may simply be unsuitable. The compound might be too soluble even at low temperatures. In this case, you must recover the crude product by removing the solvent via rotary evaporation and re-attempt the recrystallization with a different solvent.[9]
Question 4: My final product yield is very low. How can I improve it?
Answer: A low yield suggests that a significant amount of your product was lost during the process. Several factors can contribute to this.[7]
Potential Causes & Solutions:
-
Excessive Solvent: Using too much solvent during dissolution is a primary cause of low recovery, as a larger amount of the product will remain in the cold mother liquor.[7][8] Always use the minimum amount of hot solvent required to fully dissolve the crude solid.
-
Premature Crystallization: If the product crystallizes in the filter paper during hot filtration, you will lose a significant portion of your yield. Ensure your funnel and receiving flask are pre-heated.[6]
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[8] Always use a minimal amount of ice-cold solvent for washing.
-
Incomplete Crystallization: Ensure the solution has been thoroughly cooled in an ice bath for a sufficient time (e.g., 15-20 minutes) to maximize the precipitation of the solid from the solution.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for recrystallizing this compound?
A1: The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.[4] Given the compound's polar nature, start by testing polar solvents. A systematic approach is best:
-
Place a small amount of your crude product (20-30 mg) into several test tubes.
-
Add a small amount (~0.5 mL) of a different potential solvent to each tube (e.g., water, ethanol, methanol, isopropanol, ethyl acetate).
-
Observe the solubility at room temperature. A good candidate solvent will not dissolve the solid well.[3][4]
-
Gently heat the test tubes that showed poor solubility at room temperature. The solid should dissolve completely at or near the solvent's boiling point.
-
Allow the dissolved solutions to cool to room temperature, then place them in an ice bath. The solvent that produces a large quantity of crystalline solid is your best choice.
Q2: What are the likely impurities in my crude sample?
A2: Impurities can originate from starting materials, side reactions, or subsequent degradation.[11] For a compound like this compound, which may be synthesized from a nitrophenol precursor, potential impurities could include:
-
Isomers: Positional isomers such as 2-(Hydroxymethyl)-3-nitrophenol or 4-(Hydroxymethyl)-3-nitrophenol.
-
Starting Materials: Unreacted 2-nitrophenol or other precursors.[12]
-
Over-reaction Products: Dimerized or polymerized materials.
-
Side-reaction Products: Compounds resulting from unintended reactions, which are often highly colored.
Q3: What are the key safety precautions for this procedure?
A3: Always consult the Safety Data Sheet (SDS) for this compound and all solvents used.[13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15]
-
Ventilation: Handle nitrophenols and organic solvents in a well-ventilated fume hood to avoid inhaling dust or vapors.[14]
-
Toxicity: Nitrophenols are classified as harmful if swallowed, in contact with skin, or if inhaled. Avoid contact and have appropriate first aid measures available.
-
Flammability: If using flammable organic solvents like ethanol or methanol, ensure there are no open flames. Heat using a steam bath, heating mantle, or hot plate.
Data Presentation & Protocols
Table 1: Properties of Potential Recrystallization Solvents
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Suitability for this compound (Prediction) |
| Water | 100 | 80.1 | High: Excellent for polar compounds. A water/ethanol mixture is often a good starting point. |
| Ethanol | 78 | 24.5 | High: Good solvent for phenols. May be too effective, requiring addition of water (an anti-solvent). |
| Methanol | 65 | 32.7 | High: Similar to ethanol, but more volatile. |
| Isopropanol | 82 | 19.9 | Medium: Less polar than ethanol; may offer a better solubility differential. |
| Ethyl Acetate | 77 | 6.0 | Low: Likely not polar enough on its own but could be part of a mixed-solvent system. |
| Toluene | 111 | 2.4 | Very Low: Unlikely to be an effective solvent. |
Experimental Protocol: Recrystallization Workflow
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. In a separate flask, bring your chosen solvent to a boil. Add the minimum amount of hot solvent to the crude material with swirling to dissolve it completely.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Place a stemless funnel with fluted filter paper into a pre-heated receiving Erlenmeyer flask. Pour the hot solution through the filter paper quickly.[6]
-
Cooling and Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[1] Once at room temperature, place the flask in an ice-water bath for at least 15 minutes to maximize crystal formation.[6]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[8]
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes. Then, transfer the crystals to a watch glass to air dry completely or dry in a vacuum oven at a temperature well below the compound's melting point.
Visualization of the Recrystallization Workflow
The following diagram illustrates the logical steps and decision points in the purification process.
Caption: A flowchart of the recrystallization process.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. Buy this compound | 57356-40-8 [smolecule.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. benchchem.com [benchchem.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. Home Page [chem.ualberta.ca]
- 11. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 12. prepchem.com [prepchem.com]
- 13. 5-(hydroxymethyl)-2-nitrophenol - Safety Data Sheet [chemicalbook.com]
- 14. fishersci.com [fishersci.com]
- 15. fishersci.com [fishersci.com]
Technical Support Center: Nitrophenol Separation by HPLC
As a Senior Application Scientist, I've designed this comprehensive guide to address the common and complex challenges encountered when separating nitrophenols using High-Performance Liquid Chromatography (HPLC). This resource is structured to provide actionable solutions, grounded in scientific principles, to help you achieve robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor separation between my nitrophenol isomers (ortho, meta, and para)?
This is a common issue stemming from the similar polarities of nitrophenol isomers. Achieving baseline separation often requires careful optimization of the mobile phase, particularly the pH and organic modifier concentration. The pKa values of nitrophenols are critical; operating the mobile phase pH near these values can lead to peak broadening and shifting retention times.
Q2: My peak shapes are tailing. What are the likely causes?
Peak tailing for nitrophenols can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the acidic phenolic group and active sites on the silica stationary phase.
-
Mobile Phase pH: A mobile phase pH close to the analyte's pKa can result in partial ionization during elution, causing tailing.
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites that cause tailing.
Q3: My retention times are drifting from one injection to the next. What should I check?
Inconsistent retention times are often related to the mobile phase or the HPLC system itself. Key areas to investigate include:
-
Mobile Phase Preparation: Inconsistent mobile phase composition, especially the organic-to-aqueous ratio and buffer concentration, can cause shifts.
-
pH Instability: Poorly buffered mobile phases can experience pH shifts, affecting the ionization and retention of nitrophenols.
-
Column Temperature: Fluctuations in column temperature can lead to variable retention times.
-
System Leaks: Even small leaks in the system can cause pressure fluctuations and retention time instability.
In-Depth Troubleshooting Guide
This guide is organized by common symptoms observed during the HPLC analysis of nitrophenols. For each issue, we will explore the underlying causes and provide systematic troubleshooting steps.
Symptom 1: Poor Resolution and Co-elution of Nitrophenol Isomers
Achieving baseline separation of nitrophenol isomers, particularly meta- and para-nitrophenol, is a frequent challenge. Their structural similarity necessitates a methodical approach to method development.
Root Cause Analysis:
-
Inadequate Mobile Phase Selectivity: The choice of organic modifier and pH are the most powerful tools for manipulating selectivity in reversed-phase HPLC.
-
Suboptimal pH Control: The retention of nitrophenols is highly dependent on their ionization state, which is controlled by the mobile phase pH.
-
Insufficient Column Efficiency: An old or poorly packed column will not provide the necessary theoretical plates for a challenging separation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor resolution.
Detailed Protocols:
-
Mobile Phase pH Adjustment:
-
Principle: The pKa of nitrophenols is around 7.1. By adjusting the mobile phase pH, you can control their degree of ionization. In their neutral (protonated) form at lower pH, they are more retained on a C18 column. In their ionized (deprotonated) form at higher pH, they are less retained. The key is to find a pH that maximizes the difference in retention between the isomers.
-
Protocol:
-
Start with a mobile phase buffered to a pH of 3.0 using a phosphate or acetate buffer. This ensures all nitrophenols are fully protonated.
-
If separation is still poor, incrementally increase the pH to 4.0 and then 5.0. Studies have shown that a pH of 5.0 can provide a good balance between resolution and analysis time.
-
Avoid operating near the pKa of the analytes (pH 6.5-7.5) as this can lead to peak shape issues and poor reproducibility.
-
-
-
Organic Modifier Optimization:
-
Principle: Acetonitrile and methanol offer different selectivities due to their distinct chemical properties. Acetonitrile is aprotic with a strong dipole moment, while methanol is a protic solvent. These differences can alter the interactions between the analytes, mobile phase, and stationary phase.
-
Protocol:
-
If using acetonitrile and separation is poor, switch to methanol at a concentration that gives a similar retention time for the last eluting peak.
-
Systematically vary the concentration of the organic modifier. A lower concentration will increase retention and may improve resolution, but will also increase the analysis time. For example, with an acetate buffer at pH 5.0, varying the acetonitrile concentration from 10-20% can significantly impact separation.
-
-
| Parameter | Effect on Separation | Recommended Starting Conditions |
| Mobile Phase pH | Controls ionization and retention. | pH 3.0-5.0 (e.g., 50 mM acetate buffer) |
| Organic Modifier | Influences selectivity. | Acetonitrile or Methanol |
| % Organic | Affects retention time and resolution. | 20-40% |
| Column | C18, 3-5 µm particle size | Standard for reversed-phase |
Symptom 2: Peak Tailing
Peak tailing is a common form of peak asymmetry that can compromise resolution and integration accuracy.
Root Cause Analysis:
-
Silanol Interactions: Free silanol groups on the silica surface of the stationary phase can interact with the acidic phenol group of the analytes, causing tailing.
-
Mobile Phase pH: As mentioned, a pH near the pKa of the nitrophenols can cause tailing due to simultaneous elution of both ionized and neutral forms.
-
Column Contamination: Strongly retained compounds from previous injections can create active sites on the column.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for peak tailing.
Detailed Protocols:
-
Lowering Mobile Phase pH:
-
Principle: By lowering the pH to 2.5-3.0 with an acid like phosphoric or formic acid, you can ensure the nitrophenols are fully protonated and suppress the ionization of residual silanol groups on the stationary phase.
-
Protocol: Prepare the aqueous portion of your mobile phase with 0.1% phosphoric acid or formic acid and adjust the final pH if necessary.
-
-
Using an End-Capped Column:
-
Principle: Modern HPLC columns are often "end-capped," meaning the free silanol groups are chemically bonded with a small, inert compound. This reduces the number of active sites available for secondary interactions. Columns with low silanol activity are also available.
-
Action: If you are using an older column, consider switching to a modern, end-capped C18 column.
-
-
Column Flushing:
-
Principle: Contaminants that are strongly retained on the column can lead to peak tailing. Flushing the column with a strong solvent can remove these.
-
Protocol:
-
Disconnect the column from the detector.
-
Flush the column with a series of solvents, starting with your mobile phase without buffer, then 100% of your organic modifier (e.g., acetonitrile), followed by a stronger solvent like isopropanol if necessary.
-
Equilibrate the column with your mobile phase before resuming analysis.
-
-
Symptom 3: Inconsistent Retention Times
Shifting retention times make peak identification and quantification unreliable.
Root Cause Analysis:
-
Mobile Phase Preparation: Even small variations in the organic-to-aqueous ratio can lead to significant changes in retention in reversed-phase chromatography.
-
Temperature Fluctuations: HPLC separations are sensitive to temperature. A lack of temperature control can cause retention times to drift.
-
Column Equilibration: Insufficient equilibration time between gradient runs or after changing mobile phases will lead to drifting retention times.
-
Pump Performance: Issues with the HPLC pump, such as worn seals or check valves, can lead to inaccurate mobile phase composition and flow rate, causing retention time variability.
Troubleshooting Protocol:
-
Verify Mobile Phase Preparation:
-
Always use a graduated cylinder for measuring solvents to ensure accuracy.
-
If preparing the mobile phase by hand, mix the components thoroughly.
-
If using an online mixing system, ensure the solvent lines are properly primed and free of air bubbles.
-
-
Implement Temperature Control:
-
Use a column oven to maintain a constant temperature (e.g., 30-40 °C). This will not only improve reproducibility but can also enhance separation efficiency.
-
-
Ensure Proper Column Equilibration:
-
After installing a new column or changing the mobile phase, flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.
-
If running a gradient, ensure the equilibration time at the end of each run is sufficient to return the column to the initial conditions.
-
-
System Performance Checks:
-
Monitor the system pressure. Fluctuations can indicate a leak or a problem with the pump.
-
Perform a flow rate accuracy test to ensure the pump is delivering the correct flow rate.
-
Technical Support Center: Optimizing Catalyzed Oxidation of 2-(Hydroxymethyl)-5-nitrophenol
Welcome to the technical support center for the catalyzed oxidation of 2-(Hydroxymethyl)-5-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. The selective oxidation of the hydroxymethyl group to an aldehyde without affecting other functionalities on the aromatic ring is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and optimize your reaction conditions for maximum yield and purity.
Reaction Fundamentals
The primary goal is the selective conversion of this compound to 2-Hydroxy-5-nitrobenzaldehyde. This reaction involves the oxidation of a primary benzylic alcohol to an aldehyde.
Reaction Scheme: this compound → 2-Hydroxy-5-nitrobenzaldehyde
The general mechanism for this type of oxidation, particularly over heterogeneous metal catalysts, typically involves several key steps: the adsorption of the alcohol onto the catalyst surface, a β-hydride elimination step, and subsequent oxidation of the metal-hydride species.[3] Controlling these steps is crucial to prevent over-oxidation to the corresponding carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that you may encounter during your experiments.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Low yield is a common problem that can stem from several factors. A systematic approach is needed to identify the root cause.
-
Incomplete Conversion: The reaction may not be running to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the duration, increasing the temperature moderately, or increasing the catalyst loading.
-
Catalyst Deactivation: The catalyst may be losing its activity during the reaction. This is a significant issue in many oxidation reactions.[4] Common causes include the strong adsorption of the product (aldehyde) or byproducts onto the active sites, over-oxidation of the metal catalyst itself, or sintering (agglomeration) of metal nanoparticles at high temperatures.[3][5] To mitigate this, ensure efficient stirring, avoid excessive temperatures, and consider catalyst regeneration protocols if applicable.
-
Side Reactions: The formation of unintended byproducts reduces the yield of the desired aldehyde. The most common side reaction is the over-oxidation of the aldehyde to 2-hydroxy-5-nitrobenzoic acid.[6] Other possibilities include ether formation or polymerization, especially under harsh conditions.
-
Product Loss During Workup: The product, 2-Hydroxy-5-nitrobenzaldehyde, may be lost during extraction or purification steps. It has partial solubility in water, so repeated extractions with an appropriate organic solvent are recommended.[7] Ensure the pH is controlled during aqueous workups, as phenolic compounds can deprotonate and become more water-soluble at high pH.
Q2: I am observing significant formation of 2-hydroxy-5-nitrobenzoic acid. How can I prevent this over-oxidation?
Over-oxidation is the primary challenge in this synthesis. Selectivity for the aldehyde is key.
-
Choice of Oxidant: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (Jones reagent) will readily oxidize primary alcohols to carboxylic acids.[8][9] It is crucial to use milder, more selective oxidizing agents. Options include:
-
Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): These are classic reagents for stopping the oxidation at the aldehyde stage.[6]
-
Dess-Martin Periodinane (DMP): A highly selective but often more expensive option.[6]
-
Catalytic Systems with Molecular Oxygen: Using catalysts like supported Palladium (Pd), Platinum (Pt), or Ruthenium (Ru) with air or O₂ as the ultimate oxidant is a greener and often highly selective approach.[4][10][11]
-
-
Control of Stoichiometry: If using a stoichiometric oxidant, ensure you are not using a large excess. A molar ratio of 1.0 to 1.1 equivalents of the oxidant to the alcohol is typically sufficient.
-
Reaction Time and Temperature: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Lowering the reaction temperature can also reduce the rate of over-oxidation, which often has a higher activation energy than the initial oxidation to the aldehyde.
Q3: My catalyst seems to lose activity quickly. What causes this and how can I address it?
Catalyst deactivation is a major concern in heterogeneous catalysis, especially in liquid-phase oxidations.[3][4]
-
Causes of Deactivation:
-
Product/Byproduct Adsorption: The aldehyde product or acidic byproduct can bind strongly to the catalyst's active sites, blocking them from further reaction.[3][5]
-
Over-oxidation of the Metal: The surface of metal catalysts like Pt or Pd can become oxidized under certain conditions, which can reduce their catalytic activity.[3][4]
-
Sintering: At higher temperatures, metal nanoparticles on a support can migrate and clump together, reducing the available surface area and activity.[4]
-
Leaching: The active metal may slowly dissolve into the reaction medium, leading to a permanent loss of catalyst.[4]
-
-
Solutions and Mitigation:
-
Optimize Reaction Conditions: Run the reaction at the lowest effective temperature to minimize sintering.[12]
-
Support Material: The choice of support (e.g., Ceria, Alumina, Carbon) can significantly influence catalyst stability and activity.[5][11]
-
Promoters: The addition of a second metal (promoter), such as Bismuth (Bi) to a Pt catalyst, can sometimes reduce deactivation and improve selectivity.[4]
-
Regeneration: Depending on the cause of deactivation, regeneration may be possible. For deactivation by adsorbed species, washing with a suitable solvent or a mild thermal treatment under a reducing atmosphere (e.g., H₂) might restore activity.
-
Q4: What are the best practices for isolating and purifying the 2-Hydroxy-5-nitrobenzaldehyde product?
Proper isolation and purification are critical for obtaining a high-purity final product.
-
Initial Isolation: After the reaction is complete, the solid catalyst should be removed by filtration. If your reaction is homogeneous, proceed to quenching and extraction.
-
Quenching and Extraction: The reaction mixture is often quenched by adding water or a reducing agent solution (like sodium bisulfite) to destroy any excess oxidant. The product is then typically extracted into an organic solvent like ethyl acetate or dichloromethane.
-
Washing: The organic layer should be washed with water and possibly a dilute brine solution to remove water-soluble impurities. Avoid washing with strong bases, which can deprotonate the phenolic hydroxyl group and pull the product into the aqueous layer.
-
Purification: The most common method for purifying the crude product is recrystallization.[1] Suitable solvents include ethanol, an ethanol/water mixture, or chloroform/ligroin.[1][13] The choice of solvent depends on the impurities present. Column chromatography on silica gel can also be used for high-purity requirements.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion | 1. Insufficient reaction time or temperature.2. Catalyst is not active or has deactivated.3. Insufficient oxidant. | 1. Monitor with TLC; extend reaction time or cautiously increase temperature.2. Use fresh catalyst; check for deactivation causes (see FAQ Q3).3. Ensure correct stoichiometry of the oxidant. |
| Over-oxidation | 1. Oxidizing agent is too strong.2. Reaction time is too long or temperature is too high.3. High oxidant-to-substrate ratio. | 1. Switch to a milder oxidant (e.g., PCC, DMP, or a selective catalytic system).[6]2. Stop the reaction as soon as TLC shows consumption of starting material.3. Use 1.0-1.1 equivalents of stoichiometric oxidant. |
| Multiple Unidentified Spots on TLC | 1. Decomposition of starting material or product.2. Competing side reactions (e.g., polymerization, etherification). | 1. Lower the reaction temperature.2. Screen different solvents and catalysts to improve selectivity. Ensure the reaction is run under an inert atmosphere if oxidative degradation is suspected. |
| Product is Difficult to Extract | 1. Product is partially soluble in the aqueous phase.2. Formation of a salt at high pH. | 1. Perform multiple extractions with the organic solvent.2. Ensure the aqueous phase is neutral or slightly acidic (pH 5-6) before extraction. |
| Catalyst is Difficult to Recover | 1. Catalyst support has very fine particle size. | 1. Use centrifugation followed by decantation instead of simple filtration.2. Consider using a catalyst with a larger particle size or a structured support. |
Visualizations & Workflows
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the catalyzed oxidation experiment, from setup to final analysis.
Caption: General experimental workflow for catalyzed oxidation.
Troubleshooting Logic for Low Yield
This decision tree helps diagnose the cause of low reaction yields.
Caption: Decision tree for troubleshooting low reaction yields.
Experimental Protocols
Protocol 1: General Procedure for Catalytic Oxidation with a Heterogeneous Catalyst
This is a general guideline. Specific amounts, temperatures, and times must be optimized for your specific catalyst and setup.
-
Catalyst Preparation: Add the heterogeneous catalyst (e.g., 1-5 mol% Pd/C) to a round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Reactant Addition: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., toluene, ethyl acetate, or acetonitrile) and add it to the flask.
-
Reaction Initiation: Place the flask in a pre-heated oil bath at the desired temperature (e.g., 60-100 °C). If using molecular oxygen or air, bubble it gently through the reaction mixture via a needle or use a balloon.
-
Monitoring: Take small aliquots from the reaction mixture at regular intervals (e.g., every hour). Spot the aliquots on a TLC plate alongside the starting material to monitor the disappearance of the starting material and the appearance of the product. A typical mobile phase would be a mixture of hexane and ethyl acetate.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with a small amount of the reaction solvent.
-
Isolation: Combine the filtrate and washes. Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-Hydroxy-5-nitrobenzaldehyde.[1]
Protocol 2: Thin Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: Use a pencil to lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.
-
Spotting: Use a capillary tube to spot a small amount of the starting material solution (as a reference), the co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on the origin line.
-
Development: Place the TLC plate in a developing chamber containing a suitable eluent (e.g., 3:1 Hexane:Ethyl Acetate). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate.
-
Visualization: Remove the plate when the solvent front is about 1 cm from the top. Mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). The product, being more polar than the starting alcohol, should have a lower Rf value.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Selective oxidation of alcohols and aldehydes over supported metal nanoparticles: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 7. 2-Hydroxy-5-nitrobenzaldehyde, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Gold helps convert ethanol into greener industrial chemicals - Earth.com [earth.com]
- 13. US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents [patents.google.com]
Technical Support Center: Stability and Storage of 2-(Hydroxymethyl)-5-nitrophenol
Welcome, researchers and scientists. This guide serves as a dedicated technical resource for ensuring the stability and integrity of 2-(Hydroxymethyl)-5-nitrophenol during storage. As a Senior Application Scientist, I have structured this center to provide rapid troubleshooting through frequently asked questions and in-depth protocols to proactively manage and assess the quality of your compound. The integrity of your starting materials is paramount to reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
This section provides quick answers to the most common issues encountered during the storage and handling of this compound.
Q1: What are the immediate signs of potential degradation in my sample of this compound?
A1: The most common initial indicator is a visible change in the physical appearance of the compound. Fresh, high-purity this compound is typically a light yellow or off-white crystalline solid. Any significant darkening, such as turning tan, brown, or developing a gummy or oily consistency, suggests the formation of degradation products, likely due to oxidation or polymerization.
Q2: What are the optimal storage conditions to maximize the shelf-life of this compound?
A2: To minimize degradation, this compound should be stored under controlled conditions. The manufacturer's safety data sheet (SDS) recommends storing it in a tightly closed container in a dry and well-ventilated place.[1][2][3] Based on the reactivity of similar phenolic and nitroaromatic compounds, we recommend the following enhanced conditions:
-
Temperature: Room temperature is generally acceptable, but for long-term storage (greater than 6 months), refrigeration (2-8°C) is advisable.[4]
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen). This displaces oxygen and moisture, which are key contributors to degradation.[5]
-
Light: Protect from light by using an amber vial or by storing the container in a dark location. Nitrophenols can be light-sensitive.[5]
Q3: I've stored the compound as recommended, but my results are inconsistent. Could it still be degrading?
A3: Yes. Even under ideal conditions, very slow degradation can occur over long periods. Inconsistent experimental results are a classic sign that the purity of your starting material may be compromised. Degradation products can act as inhibitors, catalysts, or interfering species in sensitive biological or chemical assays. We strongly advise performing a purity check before use, especially if the batch is old or if you observe any inconsistencies.
Q4: What are the most likely chemical pathways for degradation?
A4: The structure of this compound contains three functional groups susceptible to degradation: the phenolic hydroxyl, the benzylic hydroxymethyl group, and the nitro group.
-
Oxidation of the Phenolic Hydroxyl Group: Phenols are susceptible to oxidation, especially in the presence of air (oxygen), light, and trace metal impurities. This process can form colored quinone-type structures, contributing to the darkening of the compound.
-
Oxidation of the Hydroxymethyl Group: The hydroxymethyl group can be oxidized, first to an aldehyde (2-Formyl-5-nitrophenol) and subsequently to a carboxylic acid (2-Carboxy-5-nitrophenol). This is a common degradation pathway for benzyl alcohols.[6]
-
Reactions involving the Nitro Group: While the nitro group itself is relatively stable, it activates the aromatic ring. Under certain conditions, such as microbial contamination or in the presence of strong reducing agents, it can be reduced to nitroso, hydroxylamino, or amino groups.[7]
Visual Guide to Degradation Factors
The following diagram illustrates the primary environmental factors that can initiate the degradation of this compound.
Caption: Key environmental factors leading to the degradation of the compound.
Troubleshooting Guide: Specific Issues
This guide addresses specific problems in a Q&A format to help you diagnose and resolve issues with your stored compound.
Q: My previously light-yellow solid has turned dark brown. What happened, and can I still use it?
A: A dark brown color is a strong indicator of significant oxidative degradation. The phenolic group is likely oxidizing to form highly conjugated, colored quinone-like species.
-
Causality: This is often accelerated by repeated exposure to air (every time the vial is opened), exposure to light, or the presence of trace metal impurities that can catalyze oxidation.
-
Recommendation: The compound is likely of low purity. Using it is not recommended for any application where stoichiometry or purity is critical, as the actual concentration of the active compound is unknown and impurities may interfere with your experiment. You should perform a purity analysis (see protocols below) or discard the batch and use a fresh sample.
Q: I ran an HPLC of my stored sample and see several new peaks that were not on the original certificate of analysis. What are they?
A: The appearance of new peaks confirms degradation. Based on the compound's structure, these new peaks are likely more polar or less polar degradation products.
-
Likely Identities:
-
More Polar Peaks (shorter retention time on reverse-phase HPLC): These are often the result of oxidation. The primary candidates are 2-Formyl-5-nitrophenol and 2-Carboxy-5-nitrophenol .
-
Less Polar Peaks (longer retention time): These could be dimers or polymers formed through radical reactions, especially if the sample was exposed to light.
-
-
Action: To confirm their identities, analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) is required to obtain molecular weight data.[6] Without this characterization, the impact of these impurities on your experiment is unknown.
Q: Can I "rescue" a partially degraded sample?
A: While purification is technically possible via methods like recrystallization or column chromatography, it is often impractical and time-consuming for a reagent.
-
Self-Validation Check: You must have a robust analytical method (e.g., HPLC, NMR) to confirm that the purity of the "rescued" material meets the requirements of your experiment. You would also need a reliable reference standard to compare against.
-
Expert Recommendation: For the sake of experimental integrity and reproducibility, the most trustworthy approach is to discard the suspect material and procure a fresh batch. The cost of a new vial is often negligible compared to the time and resources lost on failed or uninterpretable experiments.
Protocols for Stability Assessment
These protocols provide step-by-step methodologies for the proper storage and quality assessment of this compound.
Protocol 1: Recommended Long-Term Storage Procedure
-
Receipt and Inspection: Upon receiving the compound, visually inspect it for any color deviation from the expected light-yellow.
-
Aliquotting: If you plan to use small amounts over time, immediately aliquot the material into several smaller, appropriately sized amber glass vials. This minimizes the exposure of the bulk material to the atmosphere each time you need to weigh out a sample.
-
Inert Atmosphere: Before sealing each aliquot, gently flush the vial with an inert gas like argon or nitrogen for 10-15 seconds.
-
Sealing: Tightly seal the vials with high-quality, airtight caps (e.g., PTFE-lined). For extra protection against moisture, you can wrap the cap-vial interface with parafilm.
-
Storage Location: Place the sealed vials in a designated dark, refrigerated (2-8°C) location.
-
Labeling: Clearly label each vial with the compound name, date of receipt/aliquotting, and batch number.
Protocol 2: Rapid Quality Check by Thin-Layer Chromatography (TLC)
This method provides a quick, qualitative assessment of purity.
-
Sample Preparation: Prepare a solution of your stored compound in a suitable solvent (e.g., ethyl acetate or 10% methanol in dichloromethane) at a concentration of ~1-2 mg/mL. If available, prepare a solution of a new, trusted batch to use as a reference standard.
-
TLC Plate: Use a silica gel TLC plate with a fluorescent indicator (e.g., Silica Gel 60 F₂₅₄).
-
Spotting: Using a capillary tube, spot a small amount of your sample solution and the reference standard side-by-side on the TLC plate baseline.
-
Elution: Develop the plate in a TLC chamber with an appropriate mobile phase (e.g., 30-50% ethyl acetate in hexanes).
-
Visualization: After development, dry the plate and visualize the spots under a UV lamp (254 nm).
-
Interpretation: A pure sample should show a single, well-defined spot. The presence of additional spots (streaking or distinct spots at different Rf values) indicates the presence of impurities and degradation.
Protocol 3: Quantitative Purity Analysis by HPLC-UV
This method is the gold standard for determining the purity of the compound. High-performance liquid chromatography (HPLC) is ideal for separating the parent compound from its degradation products.[8][9][10]
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column is a suitable choice (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is recommended.
-
Solvent A: Water with 0.1% formic acid or acetic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid or acetic acid.
-
Example Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
-
Detection: Monitor at the λmax of this compound (a preliminary UV-Vis scan is recommended, but a wavelength around 320 nm is a good starting point for nitrophenols).
-
Sample Preparation: Accurately prepare a solution of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water) at a known concentration (e.g., 0.1 mg/mL). Filter through a 0.22 µm syringe filter before injection.[6]
-
Analysis: Inject the sample and integrate the peak areas. Purity can be calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A significant decrease from the initial purity (>2-5%) warrants discarding the batch.
Data Summary and Workflow
Table 1: Summary of Recommended Storage Conditions
| Parameter | Standard Condition | Enhanced Long-Term Condition | Rationale |
| Temperature | Room Temperature | 2-8°C (Refrigerated) | Slows the rate of all chemical degradation reactions. |
| Atmosphere | Tightly Sealed | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation by displacing oxygen and moisture.[5] |
| Light | In Original Container | Amber Vial in Darkness | Prevents initiation of photochemical degradation pathways. |
| Container | Tightly Closed | Aliquotted, PTFE-lined Caps | Minimizes repeated exposure of bulk material to the environment. |
Workflow for Assessing Compound Stability
This diagram outlines the logical steps a researcher should take when questioning the integrity of a stored batch of this compound.
Caption: Decision workflow for assessing the stability of a stored sample.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fr.cpachem.com [fr.cpachem.com]
- 4. achmem.com [achmem.com]
- 5. lobachemie.com [lobachemie.com]
- 6. benchchem.com [benchchem.com]
- 7. Nitrophenol Family Degradation Pathway (an/aerobic) [eawag-bbd.ethz.ch]
- 8. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
Common impurities in commercial 2-(Hydroxymethyl)-5-nitrophenol and their removal
Welcome to the Technical Support Center for 2-(Hydroxymethyl)-5-nitrophenol. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important chemical intermediate. In the following guide, we will address frequently encountered impurities, provide robust protocols for their removal, and offer troubleshooting advice to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my commercial-grade this compound?
While specific impurity profiles can vary between manufacturers, the synthesis of this compound can lead to several process-related impurities. Based on common synthetic routes for analogous nitrophenols, such as the nitration of 2-(hydroxymethyl)phenol or multi-step syntheses, you can anticipate the following types of impurities:
-
Positional Isomers: The nitration of the precursor can result in the formation of other isomers, such as 2-(Hydroxymethyl)-3-nitrophenol and 2-(Hydroxymethyl)-4-nitrophenol. These isomers often have similar physical properties, which can make their separation challenging.
-
Over-nitrated Byproducts: The introduction of more than one nitro group onto the aromatic ring can lead to dinitrated impurities like 2-(Hydroxymethyl)-3,5-dinitrophenol.
-
Unreacted Starting Materials: Residual amounts of the initial precursor, for example, 2-(hydroxymethyl)phenol, may remain in the final product if the reaction does not go to completion.
-
Oxidation Products: The hydroxymethyl group is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde or carboxylic acid, namely 2-hydroxy-4-nitrobenzaldehyde and 2-hydroxy-4-nitrobenzoic acid. These impurities can often be colored.[1]
Q2: How can I assess the purity of my this compound sample?
A multi-faceted approach is recommended for a comprehensive purity assessment. The following analytical techniques are highly effective:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method is generally the most effective technique for separating this compound from its isomers and other structurally related impurities.[2][3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile impurities. Derivatization may be necessary to increase the volatility of the phenolic compounds.[1][2][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR provide detailed structural information and can be used to identify and quantify impurities by comparing the sample spectrum to a reference standard.[1][5]
-
Melting Point Analysis: A sharp melting point within a narrow range is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.[1]
Troubleshooting Guide
Issue 1: My final product is a brownish or yellowish oil instead of a solid.
-
Probable Cause: The presence of significant impurities can lower the melting point of this compound, causing it to appear as an oil or a discolored solid.[6] Isomeric byproducts may also be oils at room temperature.
-
Solution:
-
Confirm Identity and Purity: Utilize analytical techniques like HPLC or NMR to confirm the presence of the desired product and identify the major impurities.
-
Purification: If the desired product is present, further purification is necessary. Column chromatography is often the most effective method for removing isomeric and other closely related impurities.[1][6] Recrystallization can also be effective if the impurity levels are not excessively high.
-
Issue 2: How can I effectively remove colored impurities from my final product?
-
Probable Cause: Colored impurities often arise from oxidation byproducts or other side reactions during synthesis.[6]
-
Solution:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable hot solvent and add a small amount of activated charcoal. The charcoal can adsorb the colored impurities.
-
Hot Filtration: Perform a hot filtration to remove the activated charcoal.[6] Be aware that activated charcoal may also adsorb some of your desired product, potentially reducing the overall yield.
-
Recrystallization: Proceed with recrystallization of the filtrate to obtain the purified, decolorized product.
-
Purification Protocols
Method 1: Recrystallization
Recrystallization is a suitable method for removing small amounts of impurities.
Step-by-Step Protocol:
-
Solvent Selection: Identify a suitable solvent system. A good starting point is a binary solvent system, such as ethanol and water, where the compound is soluble in the hot primary solvent (ethanol) and less soluble in the cold anti-solvent (water).
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot primary solvent.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add the hot anti-solvent to the solution until it becomes slightly cloudy. Add a few more drops of the primary solvent to redissolve the precipitate, and then allow the solution to cool slowly to room temperature. For maximum crystal formation, you can place the flask in an ice bath.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Method 2: Column Chromatography
This technique is ideal for separating mixtures with significant amounts of impurities, particularly isomeric byproducts.[1]
Step-by-Step Protocol:
-
Stationary Phase: Pack a glass column with silica gel as the stationary phase.
-
Mobile Phase (Eluent) Selection: Develop a suitable solvent system using Thin Layer Chromatography (TLC). A mixture of hexane and ethyl acetate is a common starting point. Adjust the ratio to achieve a good separation of the desired compound from its impurities, with a retention factor (Rf) of approximately 0.3 for this compound.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Run the eluent through the column and collect fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Comparison of Purification Methods
| Purification Method | Purity Achievable | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, cost-effective for large quantities. | Less effective for removing isomeric impurities.[6] |
| Column Chromatography | >99.5% | Excellent for separating isomers and closely related impurities.[6] | More time-consuming and requires larger volumes of solvent. |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for common purification issues.
References
Addressing peak tailing issues in the chromatography of nitrophenols
Technical Support Center: Nitrophenol Chromatography
Welcome to the technical support center for the chromatographic analysis of nitrophenols. This guide is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with peak shape, specifically peak tailing, during the analysis of these compounds. Here, we will explore the underlying causes of this common issue and provide systematic, field-proven troubleshooting strategies to restore peak symmetry and ensure data integrity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm seeing significant peak tailing for my nitrophenol analytes in reversed-phase HPLC. What are the primary causes?
Peak tailing is one of the most common chromatographic problems and indicates that there are multiple retention mechanisms at play for a single analyte.[1][2] For acidic compounds like nitrophenols, the primary causes are almost always related to unwanted secondary interactions with the stationary phase or issues with the mobile phase pH.
The most common culprits include:
-
Secondary Silanol Interactions: Standard silica-based columns (like C18) have residual, unreacted silanol groups (Si-OH) on their surface.[3][4] At mobile phase pH values above approximately 3.5-4.0, these silanols become deprotonated and negatively charged (Si-O⁻). Your acidic nitrophenol, if also ionized to its phenolate form, can be repelled, but more commonly, it's the polar nature of the neutral phenol that can lead to hydrogen bonding with these active sites. This secondary polar interaction, in addition to the primary hydrophobic interaction with the C18 chains, causes some analyte molecules to be retained longer, resulting in a tailed peak.[1][5]
-
Mobile Phase pH Near Analyte pKa: Nitrophenols are weak acids. If the mobile phase pH is close to the analyte's pKa, the nitrophenol will exist as a mixture of its neutral (protonated) and ionized (deprotonated) forms.[6] These two forms have different retention behaviors, leading to a broadened or tailing peak.[3][6]
-
Metal Contamination: Trace metals can accumulate on the column's stationary phase (from the HPLC system's stainless steel components or the sample itself).[5] Phenolic compounds are known to chelate with metal ions, creating another unwanted retention mechanism that can cause significant peak tailing.[5][7]
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape that often manifests as tailing.[4][8]
This troubleshooting guide will walk you through a logical sequence to diagnose and resolve these issues.
Diagnostic & Troubleshooting Workflow
Before making random changes, it's crucial to follow a systematic approach. The following workflow diagram outlines the recommended steps for diagnosing the root cause of nitrophenol peak tailing. Start with the most common and easiest-to-fix issues first.
Caption: A logical workflow for troubleshooting nitrophenol peak tailing.
In-Depth Q&A
Mobile Phase Optimization
Q2: How exactly does mobile phase pH affect my nitrophenol peak shape?
The pH of the mobile phase is the most critical parameter for controlling the retention and peak shape of ionizable compounds like nitrophenols.[6][9][10] The key is the relationship between the mobile phase pH and the analyte's pKa.
-
Analyte Ionization: Nitrophenols are acidic due to the hydroxyl group. The pKa is the pH at which the compound is 50% in its neutral (protonated, -OH) form and 50% in its ionized (deprotonated, -O⁻) form. The neutral form is more hydrophobic and interacts more strongly with the reversed-phase (e.g., C18) stationary phase, leading to longer retention.[6][9] The ionized form is more polar and is repelled by the stationary phase, leading to much shorter retention.
-
The "Rule of Thumb": For robust and symmetrical peaks for an acidic analyte, the mobile phase pH should be controlled to be at least 1.5 to 2 pH units below the analyte's pKa.[11] At this pH, the nitrophenol is almost entirely in its single, neutral, un-ionized form, leading to a single retention mechanism and a sharp, symmetrical peak.
-
Silanol Suppression: An additional benefit of operating at a low pH (e.g., 2.5-3.0) is the suppression of silanol group ionization on the silica packing.[1][5][12] This minimizes the secondary polar interactions that cause peak tailing.[1][5]
| Compound | Typical pKa | Recommended Max Mobile Phase pH |
| 4-Nitrophenol | 7.15[13][14][15] | ~5.0 |
| 3-Nitrophenol | 8.40 (approx.) | ~6.4 |
| 2-Nitrophenol | 7.23[13] | ~5.2 |
| 2,4-Dinitrophenol | 4.09 (approx.) | ~2.5 |
| 2,4,6-Trinitrophenol | 0.38 (approx.) | < 2.0 (Requires specialized column) |
Note: pKa values can vary slightly with solvent composition and temperature.
Q3: My mobile phase pH is correctly set, but I still see tailing. Should I increase the buffer concentration?
Yes, this is an excellent next step. If the buffer concentration is too low (e.g., <10 mM), it may not have sufficient capacity to control the pH at the micro-environment of the silica surface, where interactions occur. Increasing the buffer concentration (e.g., to 25-50 mM) can help maintain a consistent pH and more effectively mask residual silanol activity, improving peak shape.[5][8] However, be mindful of buffer solubility in the organic portion of your mobile phase to avoid precipitation.
Stationary Phase (Column) Issues
Q4: Can my choice of HPLC column be the cause of the peak tailing?
Absolutely. The quality of the stationary phase is paramount.
-
Column Technology: Older columns (Type A silica) often have a higher concentration of acidic, unreacted silanol groups and are more prone to causing peak tailing for polar and ionizable compounds.[16] Modern, high-purity silica columns (Type B) that are "end-capped" are highly recommended.[5]
-
End-Capping: End-capping is a chemical process that covers many of the residual silanol groups with a small, inert chemical group (like a trimethylsilyl group).[1][3] This deactivates the silica surface, significantly reducing the sites available for unwanted secondary polar interactions.[1] If you are analyzing nitrophenols, using a well-end-capped column is one of the most effective ways to prevent peak tailing from the start.[17]
Q5: My column has been in use for a while, and the tailing has gotten progressively worse. What should I do?
This strongly suggests either column contamination or degradation of the packed bed.
-
Contamination: Strongly retained compounds from previous injections can accumulate at the head of the column, creating active sites that interact with your analytes.
-
Bed Deformation: A physical void or "channel" can form at the column inlet over time due to pressure shocks or mobile phase incompatibility. This leads to a non-uniform flow path, causing peak distortion.
First, try a column regeneration procedure. If that fails, the column likely needs to be replaced.
System & Hardware Contributions
Q6: I've tried changing the mobile phase and even used a brand new column, but the tailing persists. Could the HPLC system itself be the problem?
Yes. If the problem is not related to chemistry (mobile phase) or the column, you should investigate the hardware. The most likely cause in this scenario is metal chelation.[4]
The stainless steel components of your HPLC system (tubing, frits, pump heads, injector parts) can corrode or wear over time, releasing metal ions (like iron and nickel) that can adsorb onto the column's stationary phase.[18][19] Phenols are excellent chelators and will interact strongly with these metal sites, causing severe peak tailing.[7]
The solution is to passivate the system to remove these metal contaminants.
Experimental Protocols
Protocol 1: Methodical Approach to Adjusting Mobile Phase pH
Objective: To suppress nitrophenol ionization and minimize silanol interactions to achieve a symmetrical peak.
-
Determine Analyte pKa: Find the pKa of your specific nitrophenol analyte from the table above or a reliable source.
-
Select an Appropriate Buffer: Choose a buffer system with a pKa that is effective in the desired pH range (e.g., formate for pH 2.8-4.8, acetate for pH 3.8-5.8).[10] A 25 mM concentration is a good starting point.
-
Prepare Aqueous Buffer: Prepare the aqueous portion of your mobile phase. Dissolve the buffer salt in HPLC-grade water.
-
Adjust pH: While monitoring with a calibrated pH meter, add the acidic component of the buffer (e.g., formic acid for a formate buffer) dropwise until the pH is at least 1.5-2.0 units below the analyte's pKa. A target of pH 2.5-3.0 is often ideal for many nitrophenols.
-
Mix Mobile Phase: Combine the prepared aqueous buffer with the appropriate organic modifier (e.g., acetonitrile, methanol) in the desired ratio. For example, 60:40 (v/v) Acetonitrile:Buffer.
-
Equilibrate and Test: Equilibrate the column with at least 10-15 column volumes of the new mobile phase before injecting your sample. Observe the peak shape. It should be significantly improved.
Protocol 2: HPLC System Passivation
Objective: To remove metal ion contaminants from the entire fluidic path of the HPLC system.
Caution: This procedure involves strong acids. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Remove the Column: Disconnect the HPLC column and replace it with a union or a piece of tubing to connect the injector directly to the detector.
-
Flush with Water: Flush the entire system with fresh, HPLC-grade water at a flow rate of 1-2 mL/min for 15 minutes.
-
Flush with Isopropanol: Replace the water with 100% isopropanol and flush the system for 10 minutes at 1 mL/min to remove any organic residues.
-
Flush with Water: Flush again with HPLC-grade water for 15 minutes to remove the isopropanol.
-
Acid Wash: Introduce the passivation solution. A common choice is 20-30% Nitric Acid (HNO₃). Flush the system with this acid solution at 1 mL/min for 30 minutes. This step actively strips away metal ions from the steel surfaces.[19][20][21]
-
Final Water Flush: Thoroughly flush the system with HPLC-grade water for at least 60-90 minutes, or until the eluent is pH neutral. It is critical to remove all traces of the acid.
-
Re-equilibration: Re-install the column and equilibrate with your mobile phase until the baseline is stable.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 7. Affinity of phenolic compounds for transition metal ions immobilized on cation-exchange columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. uhplcs.com [uhplcs.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. agilent.com [agilent.com]
- 11. biotage.com [biotage.com]
- 12. labcompare.com [labcompare.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. 4-Nitrophenol - Wikipedia [en.wikipedia.org]
- 15. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. benchchem.com [benchchem.com]
- 18. Methods for the Passivation of HPLC Instruments and Columns [discover.restek.com]
- 19. Successful passivation of an HPLC system | Analytics-Shop [analytics-shop.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. What is the Definition of Passivating and Purging in HPLC - FAQ [mtc-usa.com]
Technical Support Center: Catalyst Deactivation and Regeneration in 2-(Hydroxymethyl)-5-nitrophenol Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting and frequently asked questions regarding catalyst deactivation and regeneration in the hydrogenation of 2-(Hydroxymethyl)-5-nitrophenol. As Senior Application Scientists, we aim to deliver not just protocols, but the underlying principles to empower your research and development.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the catalytic hydrogenation of this compound.
Question 1: Why is my reaction rate significantly decreasing with each catalyst reuse?
A declining reaction rate is a classic symptom of catalyst deactivation. Several mechanisms could be at play, often simultaneously. The primary culprits in nitrophenol hydrogenation are typically coke formation and poisoning of the active sites.
In-Depth Explanation:
-
Coke Formation: Carbonaceous deposits, or "coke," can physically block the catalyst's pores and cover the active metal surfaces (e.g., Palladium, Platinum).[1][2] This prevents the reactant molecules from reaching the catalytic sites. Coke formation in hydrogenation reactions can arise from the polymerization or dehydrogenation of reactants, products, or intermediates on the catalyst surface.[2][3]
-
Poisoning: Certain chemical species can strongly and often irreversibly bind to the active metal sites, rendering them inactive.[4][5] In the context of nitro compound reductions, nitrogen-containing molecules, including the reactant itself or byproducts, can act as poisons for noble metal catalysts.[4][6] Sulfur and halide impurities in your reactants or solvent are also common poisons.[4][7]
Troubleshooting Protocol:
-
Analyze Feedstock Purity: Ensure your this compound, solvent, and hydrogen gas are of high purity. Trace impurities can act as potent catalyst poisons.
-
Optimize Reaction Conditions: High temperatures can accelerate coke formation.[3] Experiment with lowering the reaction temperature while maintaining an acceptable reaction rate.
-
Perform a Regeneration Cycle: If deactivation is suspected, a regeneration protocol should be implemented. This can help determine if the deactivation is reversible.
Question 2: My catalyst seems to have lost a significant amount of its active metal. What is happening?
This phenomenon is known as leaching , where the active metal detaches from the support material and dissolves into the reaction medium.
In-Depth Explanation:
Leaching is a serious form of irreversible catalyst deactivation. It can be promoted by:
-
Acidic or Basic Conditions: The support material (e.g., carbon, alumina) can be unstable under certain pH conditions, weakening its interaction with the metal nanoparticles.
-
Complexing Agents: The presence of certain molecules in the reaction mixture can form soluble complexes with the metal, facilitating its removal from the support.
-
Harsh Reaction Conditions: High temperatures and pressures can sometimes contribute to the structural degradation of the catalyst support.
Troubleshooting Protocol:
-
Characterize the Spent Catalyst: Use techniques like Inductively Coupled Plasma (ICP) analysis to quantify the metal content of your fresh and spent catalyst. This will confirm if leaching has occurred.
-
Evaluate Solvent and pH: Ensure the reaction solvent is neutral and free of any potential complexing agents. If the reaction generates acidic or basic byproducts, consider using a buffered system.
-
Consider a Different Support Material: Some supports offer stronger metal-support interactions than others, making them more resistant to leaching.
Question 3: I've noticed a change in the physical appearance of my catalyst (e.g., clumping, change in particle size). What does this indicate?
This observation likely points to sintering , which is the thermal agglomeration of small metal crystallites into larger ones.[8][9]
In-Depth Explanation:
Sintering leads to a decrease in the active surface area of the catalyst, as a larger proportion of the metal atoms become buried within the bulk of the larger particles.[8][10] This process is highly dependent on temperature and the reaction atmosphere.[10]
Troubleshooting Protocol:
-
Operate at the Lowest Feasible Temperature: Sintering is an activated process, meaning its rate increases exponentially with temperature.
-
Avoid High-Temperature Excursions: Local "hot spots" in the reactor can significantly accelerate sintering. Ensure uniform heating and efficient stirring.
-
Characterize Particle Size: Techniques like Transmission Electron Microscopy (TEM) can be used to compare the metal particle size distribution of the fresh and spent catalyst to confirm sintering.
Visualizing the Deactivation Troubleshooting Process
Caption: Troubleshooting flowchart for catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of catalyst deactivation in this compound hydrogenation?
The main deactivation pathways are:
-
Coking/Fouling: Deposition of carbonaceous materials on the catalyst surface.[2]
-
Poisoning: Strong chemisorption of impurities or reaction components onto active sites.[4] Nitro compounds themselves can be catalyst poisons.[4]
-
Sintering: Thermal agglomeration of metal particles, leading to a loss of active surface area.[8][9]
-
Leaching: Dissolution of the active metal from the support into the reaction medium.[11]
Visualizing Deactivation Mechanisms
Caption: Key mechanisms of catalyst deactivation.
Q2: How can I regenerate a deactivated Palladium on Carbon (Pd/C) catalyst?
For deactivation caused by organic fouling or coking, a solvent washing procedure is often effective.
Detailed Regeneration Protocol:
-
Safety First: Handle all solvents and the catalyst in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture.
-
Initial Solvent Wash: Wash the recovered catalyst multiple times with a suitable solvent to remove residual reactants and products. Aromatic hydrocarbons like toluene can be effective.[12]
-
Targeted Washing for Coke Removal: For more stubborn carbonaceous deposits, a mixture of solvents can be more effective. A combination of chloroform and glacial acetic acid, combined with stirring and sonication, has been shown to restore the activity of palladium catalysts by removing blockages in the catalyst pores.[13]
-
Polar Solvent Rinse: After the organic solvent wash, rinse the catalyst with a polar solvent like ethanol or methanol to remove any remaining organic residues.
-
Drying: Dry the catalyst thoroughly under vacuum at a moderate temperature (e.g., 60-80 °C) to remove all traces of solvent.
-
Activity Test: Evaluate the performance of the regenerated catalyst under standard reaction conditions to quantify the recovery of its activity.
Data on Catalyst Regeneration
| Regeneration Method | Typical Activity Recovery | Key Considerations |
| Simple Solvent Wash (e.g., Toluene) | 50-70% | Effective for removing weakly adsorbed species. |
| Chloroform/Acetic Acid with Sonication | 80-95% | More aggressive method for removing stubborn coke.[13] |
| Supercritical CO2 Extraction | >90% | An environmentally friendly but more specialized technique.[14] |
| Calcination (Controlled Oxidation) | Variable | Can be effective for coke removal but risks sintering the metal. |
Q3: What are best practices for handling and storing my catalyst to maximize its lifespan?
-
Store Under Inert Atmosphere: Catalysts, especially those with highly dispersed metals, can be sensitive to air and moisture. Store them in a desiccator or under an inert atmosphere (e.g., nitrogen or argon).
-
Minimize Exposure to Air: When weighing and transferring the catalyst, do so quickly to minimize its exposure to the atmosphere.
-
Use High-Purity Reagents: As mentioned earlier, impurities in your starting materials are a primary source of catalyst poisons.
-
Dedicated Glassware: Use dedicated and thoroughly cleaned glassware for your catalytic reactions to avoid cross-contamination.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. thepetrosolutions.com [thepetrosolutions.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. What Is 'Catalyst Poisoning' and What Substances Can Cause It, Reducing the Converter's Efficiency? → Learn [pollution.sustainability-directory.com]
- 6. Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. tandfonline.com [tandfonline.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
- 10. chemisgroup.us [chemisgroup.us]
- 11. pubs.acs.org [pubs.acs.org]
- 12. CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. scirp.org [scirp.org]
Technical Support Center: Pilot-Scale Synthesis of 2-(Hydroxymethyl)-5-nitrophenol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of 2-(Hydroxymethyl)-5-nitrophenol. This guide is designed for researchers, chemists, and process development professionals engaged in advancing this synthesis from the laboratory bench to pilot-scale production. As your virtual application scientist, my goal is to provide not just protocols, but the underlying chemical reasoning and practical field insights to navigate the complexities of process scale-up. We will address common challenges, offer robust troubleshooting strategies, and answer frequently asked questions to ensure your project's success.
Synthesis Strategy: A Two-Step Approach to Pilot Production
The synthesis of this compound is most effectively and scalably achieved via a two-step process starting from the commercially available and cost-effective precursor, 4-nitrophenol. This strategy involves:
-
Step 1: Ortho-Formylation of 4-Nitrophenol: Introduction of a formyl (-CHO) group at the position ortho to the hydroxyl group to produce 2-hydroxy-5-nitrobenzaldehyde. The Reimer-Tiemann reaction is a classic method for this transformation.
-
Step 2: Selective Reduction: Reduction of the newly introduced aldehyde group to a hydroxymethyl (-CH₂OH) group, yielding the target molecule, this compound. This requires a selective reducing agent that will not affect the nitro group on the aromatic ring.
This pathway is chosen for its reliance on well-understood reactions and the availability of starting materials, which are critical considerations for industrial applications and scaling.[1]
Caption: Overall synthetic route for this compound.
Detailed Experimental Protocols (Bench-Scale Reference)
The following protocols provide a validated baseline for laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn at all times, given the hazardous nature of the reagents.[2][3]
Protocol 2.1: Synthesis of 2-Hydroxy-5-nitrobenzaldehyde
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Eq. |
| 4-Nitrophenol | 139.11 | 27.8 | 0.20 | 1.0 |
| Sodium Hydroxide | 40.00 | 48.0 | 1.20 | 6.0 |
| Chloroform | 119.38 | 50.0 | 0.42 | 2.1 |
| Deionized Water | 18.02 | 250 mL | - | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add 4-nitrophenol (27.8 g) and sodium hydroxide (48.0 g) dissolved in deionized water (250 mL).
-
Initial Heating: Heat the mixture to 60-65°C with vigorous stirring until a clear solution is obtained.
-
Chloroform Addition: Add chloroform (50.0 g) dropwise from the dropping funnel over 1 hour. The reaction is exothermic; maintain the temperature at 60-65°C using a water bath for cooling if necessary.
-
Reflux: After the addition is complete, continue to stir and reflux the mixture for an additional 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Remove excess chloroform by steam distillation.
-
Acidification: Transfer the remaining aqueous solution to a beaker and cool it in an ice bath. Carefully acidify the solution to pH ~2-3 with concentrated hydrochloric acid. A yellow solid will precipitate.
-
Isolation and Purification: Filter the precipitate, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from an ethanol-water mixture to yield 2-hydroxy-5-nitrobenzaldehyde.
Protocol 2.2: Synthesis of this compound
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles | Molar Eq. |
| 2-Hydroxy-5-nitrobenzaldehyde | 167.12 | 16.7 | 0.10 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 1.9 | 0.05 | 0.5 |
| Methanol | 32.04 | 200 mL | - | - |
| Deionized Water | 18.02 | 100 mL | - | - |
| Hydrochloric Acid (2M) | 36.46 | As needed | - | - |
Step-by-Step Procedure:
-
Reaction Setup: In a 500 mL flask, dissolve 2-hydroxy-5-nitrobenzaldehyde (16.7 g) in methanol (200 mL). Cool the solution to 0-5°C in an ice bath.
-
Reducing Agent Addition: Add sodium borohydride (1.9 g) portion-wise over 30 minutes, ensuring the temperature does not exceed 10°C. The addition of NaBH₄ is exothermic and causes gas evolution.
-
Reaction: Stir the mixture at 0-5°C for 1-2 hours after the addition is complete. Monitor the disappearance of the starting material by TLC.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of 2M hydrochloric acid until the pH is ~6-7 and gas evolution ceases.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous layer, add deionized water (100 mL) and extract the product with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound. Further purification can be achieved by column chromatography or recrystallization.
Pilot-Scale Up Troubleshooting Guide
Scaling a synthesis from the bench to a pilot plant is not a linear process.[4] Reaction kinetics, thermodynamics, and mass transfer properties change, presenting new challenges. This section addresses specific issues you may encounter in a question-and-answer format.
Caption: A logic diagram for troubleshooting common scale-up issues.
Q1: During the formylation (Step 1), my reaction produced a significant amount of dark, tarry material, and the yield of 2-hydroxy-5-nitrobenzaldehyde was very low. What happened?
A1: This is a classic sign of an uncontrolled exothermic reaction. The Reimer-Tiemann reaction can be highly exothermic, especially during the initial addition of chloroform.
-
Causality: At pilot scale, the surface-area-to-volume ratio of the reactor is much lower than in laboratory glassware. This drastically reduces the efficiency of heat removal. If the heat generated by the reaction exceeds the cooling capacity of the reactor jacket, the internal temperature will rise uncontrollably. This "runaway" condition promotes polymerization and decomposition of the starting materials and products, leading to tar formation.
-
Troubleshooting & Solutions:
-
Thermodynamic Analysis: Before scaling, perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to quantify the heat of reaction and determine the maximum rate of heat evolution. This data is critical for ensuring your pilot reactor's cooling system can handle the thermal load.
-
Slower Addition Rate: Significantly slow down the addition rate of chloroform. This is the primary method to control the rate of heat generation.
-
Lower Reaction Temperature: Consider running the reaction at a slightly lower temperature (e.g., 55-60°C) to create a larger temperature differential (ΔT) between the reaction mass and the jacket coolant, improving the heat transfer rate.
-
Dilution: Increasing the solvent volume can help moderate the temperature by providing a larger thermal mass, although this may impact reaction kinetics and vessel occupancy.
-
Q2: The selective reduction (Step 2) with sodium borohydride worked perfectly at the bench, but at pilot scale, the reaction is sluggish and incomplete, even after extending the reaction time. Why?
A2: This issue likely points to problems with mass transfer and maintaining a low temperature at scale.
-
Causality: Sodium borohydride is a solid. Its dissolution and reaction rate are dependent on effective mixing. In a large reactor, inadequate agitation can lead to poor dispersion of the solid reagent, creating localized areas where the reaction does not proceed. Furthermore, if the reactor's cooling is inefficient, you may be forced to add the NaBH₄ so slowly that the overall reaction time becomes impractical.
-
Troubleshooting & Solutions:
-
Agitation Study: Ensure the agitator's speed and design (e.g., pitched-blade turbine) are sufficient to keep the solid NaBH₄ suspended and well-dispersed throughout the reaction volume. Dead zones in the reactor, especially near the bottom, are a common problem.
-
Reagent Slurry: Instead of adding solid NaBH₄, consider preparing a stabilized slurry of the reagent in a small amount of cold, dry solvent (like isopropanol, if compatible) and dosing it as a liquid. This can dramatically improve handling and dispersion.
-
Temperature Monitoring: Use a calibrated internal temperature probe. Relying only on the jacket temperature is misleading. A sluggish reaction could be a symptom of over-cooling, which can significantly slow down the kinetics. Ensure you are maintaining the optimal 0-5°C internal temperature.
-
Q3: My final product, this compound, is difficult to purify at scale. It often oils out during recrystallization and has a persistent yellow/brown color.
A3: Purification is one of the biggest scale-up hurdles. The presence of even small amounts of impurities that were negligible at the bench scale can have a major impact on crystallization in large batches.
-
Causality: The "oiling out" phenomenon occurs when the solubility of the compound in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. This often traps impurities. The color is likely due to residual, highly-colored nitrophenolic impurities or oxidation byproducts.
-
Troubleshooting & Solutions:
-
Impurity Profile Analysis: Before attempting purification, obtain a detailed impurity profile of your crude material using HPLC. Identify the major impurities. This knowledge will guide your purification strategy.
-
Solvent System Optimization: The ideal recrystallization solvent system should show a steep solubility curve: high solubility at high temperatures and low solubility at low temperatures. Experiment with different solvent/anti-solvent combinations (e.g., ethyl acetate/heptane, isopropanol/water).
-
Controlled Cooling: Cool the batch slowly and with gentle agitation. A slow cooling rate allows for proper crystal growth and impurity rejection. Seeding the batch with a small amount of pure product at the supersaturation point can promote crystallization over oiling out.
-
Activated Carbon Treatment: To remove colored impurities, you can treat a hot solution of the crude product with activated charcoal. However, perform a small-scale trial first to ensure it doesn't adsorb a significant amount of your product.[5]
-
Alternative Purification: If recrystallization proves inefficient at scale, consider a polishing step using column chromatography with a silica gel plug to remove polar, colored impurities before the final crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up the synthesis of nitrophenols?
A1: The primary concerns are the high reactivity and toxicity of nitrated aromatic compounds.[6]
-
Thermal Stability: Nitrophenols can be thermally unstable and may decompose exothermically at elevated temperatures. A thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry, DSC) is mandatory before pilot production.
-
Reagent Handling: Concentrated acids, sodium hydroxide, and chloroform are corrosive and toxic. Pilot plants must have closed-system handling procedures for charging these reagents to minimize operator exposure.
-
Toxicity: Nitrophenols are toxic if inhaled, ingested, or absorbed through the skin.[3][7] Engineering controls (ventilation), administrative controls (SOPs), and appropriate PPE (gloves, respirators, chemical suits) are essential.[2]
Q2: What are the Critical Quality Attributes (CQAs) for the final this compound product?
A2: For a drug development intermediate, the CQAs are stringent and must be well-defined. They typically include:
-
Assay/Purity: Usually >99.0% as determined by HPLC.
-
Identity: Confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR).
-
Impurities: Limits on specific impurities, such as residual starting material (4-nitrophenol), the aldehyde intermediate, and any process-related byproducts. Each should typically be <0.1%.
-
Residual Solvents: Limits on solvents used in the final steps (e.g., ethyl acetate, methanol) as determined by GC headspace analysis.
-
Appearance: A defined physical description (e.g., pale yellow crystalline solid).
Q3: Are there greener alternatives to the Reimer-Tiemann reaction for the formylation step?
A3: Yes, this is an important consideration for modern process development. The use of chloroform is a significant environmental drawback. Alternatives worth exploring during process optimization include:
-
Duff Reaction: Uses hexamethylenetetramine as the formylating agent in an acidic medium (like glycerol/boric acid or TFA). It avoids chlorinated solvents.
-
Vilsmeier-Haack Reaction: Uses a milder formylating agent like phosphoryl chloride (POCl₃) and dimethylformamide (DMF). This often provides higher yields and better regioselectivity than the Reimer-Tiemann reaction. Exploring these alternatives could lead to a more sustainable and potentially more efficient process for pilot and commercial production.
References
- 1. nbinno.com [nbinno.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. 8 Key Challenges To Pilot Plant Scale-Up - EPIC Systems Group [epicsysinc.com]
- 5. benchchem.com [benchchem.com]
- 6. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]
- 7. carlroth.com [carlroth.com]
Validation & Comparative
A Comparative Guide to Catalysts for Aerobic Alcohol Oxidation: From Noble Metals to Metal-Free Systems
For researchers, scientists, and professionals in drug development, the selective oxidation of alcohols to aldehydes, ketones, and carboxylic acids is a cornerstone of organic synthesis. The drive towards greener, more sustainable chemical processes has placed a spotlight on aerobic oxidation, which utilizes molecular oxygen—ideally from ambient air—as the ultimate oxidant, with water as the sole theoretical byproduct. The success of this elegant transformation hinges on the choice of catalyst. This guide provides an in-depth comparative analysis of the primary classes of catalysts employed for aerobic alcohol oxidation, offering experimental data, mechanistic insights, and practical guidance to inform your selection.
The Critical Role of Catalysis in Aerobic Alcohol Oxidation
The direct reaction of alcohols with molecular oxygen is a spin-forbidden process and thus kinetically slow. Catalysts are essential to overcome this barrier by providing alternative, lower-energy reaction pathways. An ideal catalyst for aerobic alcohol oxidation should exhibit:
-
High Activity: Promoting high conversion of the starting alcohol.
-
High Selectivity: Minimizing over-oxidation to carboxylic acids (for aldehyde/ketone synthesis) or other side reactions.
-
Broad Substrate Scope: Applicability to a wide range of primary and secondary, aliphatic and aromatic alcohols.
-
Mild Reaction Conditions: Operation at or near ambient temperature and pressure.
-
Robustness and Reusability: Stability against deactivation and ease of recovery and reuse, particularly for heterogeneous catalysts.
This guide will dissect three major classes of catalysts—noble metal-based, transition metal-based, and metal-free systems—evaluating their performance against these critical criteria.
Noble Metal Catalysts: The High-Performance Benchmarks
Palladium (Pd) and Gold (Au) nanoparticles have long been recognized for their exceptional catalytic activity in a variety of oxidation reactions.[1]
Palladium (Pd)-Based Catalysts
Palladium catalysts are among the most versatile for the aerobic oxidation of a wide range of alcohols.[2] They can function as both homogeneous and heterogeneous systems.
Mechanistic Insight: The catalytic cycle for a homogeneous Pd(II) catalyst, such as Pd(OAc)₂, typically involves several key steps. The reaction is initiated by the formation of a palladium(II)-alkoxide species. This is followed by the rate-determining step, which is often β-hydride elimination, to produce the carbonyl product and a palladium(0)-hydride intermediate. The Pd(0) is then re-oxidized by molecular oxygen to regenerate the active Pd(II) catalyst, completing the cycle. Ligands, such as pyridines or N-heterocyclic carbenes (NHCs), play a crucial role in stabilizing the palladium species and modulating their reactivity.[2]
Performance: Homogeneous Pd catalysts can achieve high turnover numbers (TONs) and turnover frequencies (TOFs). For instance, a Pd(IiPr)(OAc)₂(H₂O) complex has demonstrated up to 1000 turnovers for the oxidation of various alcohols.[2] Heterogeneous Pd catalysts, such as Pd nanoparticles supported on various materials (e.g., TiO₂, CeO₂, carbon), offer the significant advantage of easy separation and recyclability. For example, Pd nanoparticles supported on titania have shown high activity and selectivity for the oxidation of benzyl alcohol.[3]
Practical Considerations:
-
Advantages: High activity, broad substrate scope, and well-understood mechanisms.
-
Disadvantages: High cost of palladium, potential for product contamination by leached metal (for heterogeneous systems), and sensitivity to certain functional groups that can act as catalyst poisons.
Gold (Au)-Based Catalysts
Supported gold nanoparticles have emerged as highly effective catalysts for aerobic alcohol oxidation, particularly in the presence of a base.[4]
Mechanistic Insight: The mechanism of gold-catalyzed alcohol oxidation is believed to involve the activation of the alcohol on the gold surface, facilitated by a base, to form an alkoxide intermediate. Molecular oxygen is also activated on the gold surface. The reaction then proceeds via a hydride transfer from the alcohol to the activated oxygen species, yielding the carbonyl product and water. The size and support material of the gold nanoparticles significantly influence their catalytic activity.
Performance: Gold catalysts can exhibit very high activity and selectivity, especially for the oxidation of primary alcohols to aldehydes. Bimetallic catalysts, such as Au-Pd nanoparticles, can display synergistic effects, leading to enhanced performance compared to their monometallic counterparts.[4] For instance, a study on polyaniline-supported Au-Pd nanoparticles for benzyl alcohol oxidation showed that admixing Pd to Au led to a significant enhancement in selectivity to benzaldehyde, reaching 98% at full conversion.[4]
Practical Considerations:
-
Advantages: High activity, high selectivity for aldehydes, and the potential for base-free or mild base conditions.
-
Disadvantages: High cost of gold, susceptibility to deactivation by sintering or poisoning, and the need for careful control of nanoparticle synthesis to achieve optimal performance.
Transition Metal Catalysts: Cost-Effective and Versatile Alternatives
First-row transition metals, particularly copper, offer a more economical and sustainable alternative to noble metals for aerobic alcohol oxidation.[5]
Copper (Cu)/Nitroxyl Radical Systems
The combination of a copper salt with a stable nitroxyl radical, most commonly 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), is one of the most widely used and practical catalytic systems for the selective oxidation of primary and secondary alcohols.[6]
Mechanistic Insight: The Cu/TEMPO catalytic system operates through a cooperative mechanism. The Cu(I) species is first oxidized by O₂ to a Cu(II) species. The alcohol then coordinates to the Cu(II) center, and in a key step, the TEMPO radical abstracts a hydrogen atom from the coordinated alcohol to form the carbonyl product and the hydroxylamine (TEMPO-H). The Cu(I) is regenerated, and the TEMPO-H is re-oxidized back to TEMPO by the Cu(II)/O₂ system to complete the catalytic cycle. This dual-catalyst system allows for efficient oxidation under mild conditions.[7]
Performance: Cu/TEMPO systems are highly efficient for the selective oxidation of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids.[6] They are also effective for the oxidation of secondary alcohols to ketones. These systems often operate at room temperature and use ambient air as the oxidant, making them highly practical for laboratory and industrial applications.[7]
Practical Considerations:
-
Advantages: Low cost, high selectivity for aldehydes, mild reaction conditions (often room temperature and air), and tolerance to a wide range of functional groups.[6][7]
-
Disadvantages: The need for a co-catalyst (TEMPO), and in some cases, the catalyst system may be less active for sterically hindered alcohols.[7]
Metal-Free Catalysts: The Green Frontier
The development of catalysts that do not rely on transition metals is a significant goal in green chemistry. These systems often utilize organic molecules or carbon-based materials to activate oxygen and the alcohol substrate.
Mechanistic Insight: Metal-free catalytic systems operate through various mechanisms. For example, systems based on nitroxyl radicals like TEMPO can be used with other co-oxidants in the absence of a metal. Other approaches involve photoredox catalysis where an organic dye absorbs visible light and initiates the oxidation process. Carbon-based materials, such as N-doped graphene or carbon nanotubes, can also exhibit catalytic activity by providing active sites for oxygen activation and alcohol adsorption.
Performance: While generally less active than their metal-based counterparts, metal-free systems offer the distinct advantage of avoiding metal contamination in the final product. Significant progress has been made in improving their efficiency. For example, a system using TEMPO, sodium nitrite, and bromine has been shown to be effective for the aerobic oxidation of activated alcohols.
Practical Considerations:
-
Advantages: Avoidance of metal contamination, potentially lower cost, and alignment with green chemistry principles.
-
Disadvantages: Often require higher catalyst loadings or more forcing reaction conditions, and the substrate scope may be more limited compared to metal-based catalysts.
Comparative Performance Data
To provide a clearer picture of the relative performance of these catalyst systems, the following table summarizes key data for the aerobic oxidation of benzyl alcohol, a common benchmark substrate.
| Catalyst System | Substrate | Conversion (%) | Selectivity (%) | TON | TOF (h⁻¹) | Conditions | Ref. |
| Noble Metal | |||||||
| Pd(OAc)₂/TEA | Benzyl Alcohol | >99 | >99 (Benzaldehyde) | ~20 | - | 3 mol% Pd, RT, Air | [2] |
| Pd(IiPr)(OAc)₂(H₂O) | Benzyl Alcohol | >99 | >99 (Benzaldehyde) | up to 1000 | - | 0.1-1 mol% Pd, 60°C, O₂ | [2] |
| Au-Pd/PANI (1:9) | Benzyl Alcohol | 100 | 98 (Benzaldehyde) | - | - | 100°C, O₂ | [4] |
| Transition Metal | |||||||
| CuCl/TEMPO | Benzyl Alcohol | ~100 | High (Benzaldehyde) | - | - | 10 mol% Cu, RT, O₂ | [7] |
| (bpy)CuBr₂/TEMPO | Benzyl Alcohol | 87-100 | High (Benzaldehyde) | - | - | RT, O₂ | [7] |
| Metal-Free | |||||||
| TEMPO/NaNO₂/Br₂ | Benzyl Alcohol | Quantitative | High (Benzaldehyde) | - | - | 1-2 h, 80-100°C, 4 bar Air |
Note: Direct comparison of TON and TOF values across different studies can be challenging due to variations in reaction conditions and calculation methods. The data presented here is for illustrative purposes.
Experimental Protocols
To facilitate the practical application of these catalyst systems, detailed, step-by-step methodologies are provided below.
General Procedure for Catalyst Performance Evaluation
1. Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a condenser, add the alcohol substrate (e.g., 1 mmol).
-
Dissolve the substrate in an appropriate solvent (e.g., toluene, acetonitrile, 5-10 mL).
-
Add the catalyst (e.g., 1-5 mol%) and any co-catalysts or additives (e.g., TEMPO, base).
-
Seal the flask and purge with oxygen or air for several minutes.
-
If using an oxygen balloon, attach it to the top of the condenser.
2. Reaction Monitoring:
-
Stir the reaction mixture at the desired temperature.
-
Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Use an internal standard for accurate quantification.
3. Work-up and Product Isolation:
-
Once the reaction is complete (as determined by GC analysis), cool the mixture to room temperature.
-
If using a heterogeneous catalyst, filter the reaction mixture to recover the catalyst.
-
For homogeneous catalysts, perform an appropriate aqueous work-up to remove the catalyst.
-
Extract the product with a suitable organic solvent, dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography, distillation, or recrystallization.
4. Calculation of Performance Metrics:
-
Conversion (%): [(Initial moles of substrate - Final moles of substrate) / Initial moles of substrate] * 100
-
Selectivity (%): (Moles of desired product / Moles of substrate consumed) * 100
-
Turnover Number (TON): Moles of product / Moles of catalyst
-
Turnover Frequency (TOF) (h⁻¹): TON / Reaction time (h)
Specific Protocol: Cu(I)/TEMPO-Catalyzed Aerobic Oxidation of an Alcohol
This protocol is adapted from a procedure that has been successfully used in undergraduate organic chemistry laboratories.[3]
1. Catalyst Preparation (in situ):
-
In a 50 mL Erlenmeyer flask equipped with a magnetic stir bar, dissolve the primary alcohol (e.g., 4-nitrobenzyl alcohol, 1.0 mmol) in acetone (10 mL).
-
While stirring, add CuBr (0.1 mmol, 10 mol%), 2,2'-bipyridine (bpy) (0.1 mmol, 10 mol%), and TEMPO (0.1 mmol, 10 mol%) as solids.
-
The solution will turn a deep red-brown color.
2. Reaction Execution:
-
Stir the reaction mixture vigorously at room temperature, open to the atmosphere (air is the oxidant).
-
The reaction is typically complete when the color of the solution changes from red-brown to a turbid green, which usually occurs within 30-60 minutes.
3. Product Isolation and Purification:
-
Once the color change is observed, dilute the reaction mixture with pentane (20 mL) and water (20 mL).
-
Transfer the mixture to a separatory funnel. The organic layer should be pale pink (due to residual TEMPO) and the aqueous layer blue.
-
Separate the layers and wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.
-
The crude product can be purified by recrystallization or column chromatography.
Logical Relationships and Workflow Diagrams
To visualize the key decision-making processes and experimental workflows, the following diagrams are provided in Graphviz DOT language.
Caption: Catalyst selection workflow based on project requirements.
Caption: Simplified catalytic cycle for Cu/TEMPO aerobic oxidation.
Conclusion and Future Outlook
The field of aerobic alcohol oxidation is rich with catalytic options, each with its own set of strengths and weaknesses. Noble metal catalysts, particularly those based on palladium and gold, remain the benchmarks for high activity and broad applicability, though their cost is a significant consideration. Copper/nitroxyl radical systems have emerged as highly practical and cost-effective alternatives, offering excellent selectivity under mild conditions. The development of metal-free catalysts represents an exciting frontier, promising even greener and more sustainable synthetic routes.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired scale of the reaction, cost constraints, and the tolerance for metal impurities in the final product. As research continues, we can anticipate the development of even more efficient, selective, and robust catalysts that will further enhance the utility of aerobic alcohol oxidation as a key transformation in modern organic chemistry.
References
- 1. Recent advances in the heterogeneously catalysed aerobic selective oxidation of alcohols [ouci.dntb.gov.ua]
- 2. Development and Comparison of the Substrate Scope of Pd-Catalysts for the Aerobic Oxidation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to Nitrophenol Catalysts: Evaluating 2-(Hydroxymethyl)-5-nitrophenol in the Context of Established Systems
Introduction: The Role of Nitrophenols in Catalysis
To the community of researchers, scientists, and drug development professionals, this guide offers a comparative analysis of nitrophenol catalysts, with a special focus on the potential efficacy of 2-(Hydroxymethyl)-5-nitrophenol. While nitrophenols are often regarded as environmental contaminants, their unique electronic properties render them valuable in certain catalytic applications, most notably in the reduction of nitroaromatic compounds. This reaction is of significant industrial importance as it provides a pathway to amino-aromatics, which are key precursors in the synthesis of pharmaceuticals, dyes, and polymers.
The catalytic activity of nitrophenols is intrinsically linked to their ability to facilitate electron transfer processes. In the widely studied reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) using a reducing agent like sodium borohydride (NaBH₄), the reaction is often sluggish without a catalyst. The introduction of metallic nanoparticles (e.g., gold, silver, copper) dramatically accelerates this conversion, and nitrophenols themselves can influence the reaction environment and kinetics. While not a catalyst in the classical sense of being regenerated in its original form, the structural features of substituted nitrophenols can provide insights into molecular design for more effective organocatalytic systems.
This guide will delve into the established catalytic systems involving nitrophenols, leveraging the reduction of 4-NP as a benchmark reaction. We will then extrapolate from these principles to evaluate the hypothetical efficacy of this compound, a less-studied analogue.
The Benchmark Reaction: Catalytic Reduction of 4-Nitrophenol
The reduction of 4-nitrophenol is a model reaction for evaluating catalytic performance due to its simple, clean conversion and the ease with which it can be monitored by UV-Vis spectroscopy. In an aqueous solution of NaBH₄, 4-nitrophenol is converted to the 4-nitrophenolate ion, which exhibits a strong absorption peak at approximately 400 nm. Upon the addition of a suitable catalyst, this peak diminishes as a new peak corresponding to 4-aminophenol appears around 300 nm.
The catalytic cycle, particularly with metal nanoparticle catalysts, is generally understood to involve the following steps:
-
Adsorption of both the 4-nitrophenolate ion and the borohydride ions (BH₄⁻) onto the surface of the catalyst.
-
Electron transfer from the BH₄⁻ to the 4-nitrophenolate ion, mediated by the catalyst.
-
Successive reduction of the nitro group to a nitroso, hydroxylamino, and finally an amino group.
-
Desorption of the 4-aminophenol product from the catalyst surface, making the active sites available for the next cycle.
The efficiency of this process is highly dependent on the nature of the catalyst, including its composition, size, and surface chemistry.
Comparative Analysis of Nitrophenol Isomers in Catalysis
The position of the nitro group relative to the hydroxyl group in nitrophenol isomers significantly influences their electronic properties and, consequently, their behavior in catalytic systems.
-
p-Nitrophenol (4-Nitrophenol): The para-position of the nitro group allows for strong electron withdrawal from the phenolic oxygen through both inductive (-I) and resonance (-M) effects. This increases the acidity of the phenolic proton, making the phenoxide ion more stable. In catalytic reductions, the strong electron-withdrawing nature of the nitro group in the para position facilitates the acceptance of electrons, contributing to its role as a good substrate in these model reactions.
-
o-Nitrophenol (2-Nitrophenol): In ortho-nitrophenol, the proximity of the nitro and hydroxyl groups leads to intramolecular hydrogen bonding. This interaction can decrease its acidity compared to the para isomer by stabilizing the protonated form. In catalytic reactions, this intramolecular hydrogen bond can also influence its adsorption onto a catalyst surface and its reactivity. Studies have shown that the reduction of o-nitrophenol can be slower than that of p-nitrophenol, potentially due to steric hindrance and the energy required to break the internal hydrogen bond.[1]
The Case of this compound: A Theoretical Evaluation
Direct experimental data on the catalytic efficacy of this compound is scarce in the current literature. However, we can infer its potential performance by analyzing the electronic and steric effects of its substituents.
Structural Features:
-
Nitro Group (at C5): Positioned meta to the hydroxyl group, the nitro group exerts a strong electron-withdrawing inductive effect (-I) but a negligible resonance effect (-M) on the phenolic oxygen.
-
Hydroxymethyl Group (at C2): This group is ortho to the hydroxyl group. The hydroxymethyl group is generally considered to be a weak electron-withdrawing group via the inductive effect. It also introduces steric bulk in the vicinity of the phenolic hydroxyl group and can participate in hydrogen bonding.
Predicted Catalytic Behavior:
-
Acidity and Proton Transfer: The acidity of the phenolic proton is a key factor in many catalytic reactions. The nitro group at the meta position will increase the acidity of this compound compared to phenol itself, but likely to a lesser extent than in p-nitrophenol where the resonance effect is dominant. The ortho-hydroxymethyl group may form an intramolecular hydrogen bond with the phenolic hydroxyl group, which could decrease its acidity, similar to the effect seen in o-nitrophenol.
-
Substrate Binding and Reactivity: In a hypothetical catalytic reduction scenario, the hydroxymethyl group could influence the adsorption of the molecule onto a catalyst surface. The steric hindrance it imposes might affect the orientation of the nitro group relative to the catalytic sites. However, the hydroxyl moiety of the hydroxymethyl group could also potentially coordinate with certain catalyst surfaces, offering an additional binding site.
-
Comparison with Other Nitrophenols:
-
vs. p-Nitrophenol: this compound is expected to be a less effective electron acceptor due to the meta-position of the powerful nitro group, which limits its resonance effect.
-
vs. o-Nitrophenol: The presence of the hydroxymethyl group instead of a nitro group at the ortho position introduces different steric and electronic effects. While both can form intramolecular hydrogen bonds, the electronic influence of the hydroxymethyl group is significantly weaker than that of a nitro group.
-
Hypothetical Catalytic Cycle:
The following diagram illustrates a hypothetical catalytic cycle for the reduction of a generic nitrophenol on a metal nanoparticle surface, which can be adapted to consider the specifics of this compound.
Caption: Generalized catalytic cycle for nitrophenol reduction on a metal surface.
Quantitative Performance Data
While direct data for this compound is unavailable, the following table summarizes representative kinetic data for the reduction of other nitrophenols using various catalysts. The apparent rate constant (k_app) is a common metric for comparison.
| Catalyst | Substrate | Rate Constant (k_app) (s⁻¹) | Reference |
| Au@[C₄C₁₆Im]Br | 4-Nitrophenol | 1.10 x 10⁻⁴ | Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. RSC Advances, 2018.[1] |
| Au@[C₄C₁₆Im]Br | 2-Nitrophenol | 7.73 x 10⁻⁵ | Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles. RSC Advances, 2018.[1] |
| Ni₁.₇₅Cu | 4-Nitrophenol | High (qualitative) | Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species. ACS Omega, 2021.[2] |
| Ni₇Cu | 2-Nitrophenol | High (qualitative) | Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species. ACS Omega, 2021.[2] |
| Copper(II)-Schiff base complex 3 | 4-Nitrophenol | 97.5% conversion in 60 min | Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands. Molecules, 2021.[3] |
Experimental Protocol: Evaluating Catalyst Efficacy in 4-Nitrophenol Reduction
This protocol provides a standardized method for assessing the catalytic activity of a given compound in the reduction of 4-nitrophenol.
Objective: To determine the apparent rate constant (k_app) for the catalytic reduction of 4-nitrophenol.
Materials:
-
4-Nitrophenol (4-NP)
-
Sodium borohydride (NaBH₄)
-
Catalyst (e.g., this compound, or a standard metal nanoparticle catalyst)
-
Deionized water
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Magnetic stirrer and stir bar
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of 4-NP (e.g., 0.1 mM) in deionized water.
-
Prepare a fresh, chilled stock solution of NaBH₄ (e.g., 10 mM) in deionized water. Note: NaBH₄ solution should be prepared immediately before use as it hydrolyzes over time.
-
Prepare a stock solution of the catalyst at a desired concentration.
-
-
Reaction Setup:
-
In a quartz cuvette, add a specific volume of the 4-NP stock solution (e.g., 2.5 mL).
-
Add a small volume of the catalyst solution (e.g., 100 µL).
-
Place the cuvette in the spectrophotometer and record the initial absorbance spectrum.
-
To initiate the reaction, add a specific volume of the freshly prepared NaBH₄ solution (e.g., 400 µL) to the cuvette.
-
Immediately start recording the UV-Vis spectra at regular time intervals (e.g., every 30 seconds) at a fixed wavelength corresponding to the 4-nitrophenolate ion (around 400 nm).
-
-
Data Analysis:
-
The concentration of NaBH₄ is in large excess compared to 4-NP, so the reaction can be treated with pseudo-first-order kinetics.
-
Plot ln(Aₜ/A₀) versus time (t), where A₀ is the initial absorbance at 400 nm and Aₜ is the absorbance at time t.
-
The apparent rate constant (k_app) is the negative of the slope of the resulting linear plot.
-
Experimental Workflow Diagram:
Caption: Workflow for determining the catalytic rate constant.
Conclusion and Future Outlook
While established nitrophenol catalysts, particularly in conjunction with metal nanoparticles, have been extensively studied, the catalytic potential of this compound remains an open area for investigation. Based on theoretical considerations of its electronic and steric properties, it is hypothesized that its catalytic efficacy in reactions like nitroaromatic reduction would be modest compared to isomers like p-nitrophenol, where the electron-withdrawing nitro group can exert a stronger resonance effect.
However, the presence of the hydroxymethyl group offers intriguing possibilities for catalyst design, including its potential for hydrogen bonding interactions and as a site for further functionalization or immobilization onto a support. Future experimental studies following the protocol outlined in this guide are necessary to quantify the catalytic activity of this compound and to validate these theoretical predictions. Such research would contribute to a more comprehensive understanding of structure-activity relationships in the broader class of nitrophenol-based organocatalysts.
References
- 1. Kinetic investigation for the catalytic reduction of nitrophenol using ionic liquid stabilized gold nanoparticles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07404F [pubs.rsc.org]
- 2. Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Catalytic Reduction of 4-Nitrophenol Using Copper(II) Complexes with N,O-Chelating Schiff Base Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a Quantitative HPLC Method for 2-(Hydroxymethyl)-5-nitrophenol
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and related compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth, scientifically grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-(Hydroxymethyl)-5-nitrophenol, a key intermediate in various synthetic pathways. The principles and protocols detailed herein are rooted in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically Q2(R2), ensuring a framework that is both scientifically sound and compliant with global regulatory expectations.[1][2][3][4][5]
This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices to provide a self-validating system. We will explore the validation of a reversed-phase HPLC (RP-HPLC) method and compare its performance characteristics against other viable, albeit distinct, analytical techniques such as UV-Vis Spectrophotometry and Gas Chromatography (GC).
The Analytical Challenge: Quantifying this compound
This compound presents a typical analytical challenge for chromatographers. Its polar functional groups (hydroxyl, nitro) and aromatic ring structure dictate its retention behavior and spectroscopic properties. The goal is to develop and validate a method that is not only accurate and precise but also specific and robust enough for routine use in a quality control or research environment.
Gold Standard: Reversed-Phase HPLC with UV Detection
The most widely used method for the determination of individual phenolic compounds is high-performance liquid chromatography (HPLC).[6] An RP-HPLC method coupled with a UV detector is the gold standard for this analyte due to its high resolving power, sensitivity, and specificity.
Proposed HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The non-polar C18 stationary phase provides excellent retention for moderately polar aromatic compounds like nitrophenols. The specified dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase | Acetonitrile: 20 mM Potassium Phosphate Buffer (pH 3.0) (40:60 v/v) | A mixture of a polar organic solvent (acetonitrile) and an acidic aqueous buffer is effective for eluting phenolic compounds with good peak shape. The acidic pH suppresses the ionization of the phenolic hydroxyl group, leading to better retention and symmetrical peaks. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides efficient separation without generating excessive backpressure. |
| Detection | UV at 280 nm | This wavelength is selected based on the UV spectrum of this compound, ensuring high sensitivity. |
| Injection Volume | 10 µL | A small injection volume minimizes potential band broadening. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures reproducible retention times. |
The Cornerstone of Reliability: HPLC Method Validation Protocol
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[7][8][9] The following is a step-by-step guide to validating the proposed HPLC method, in accordance with ICH Q2(R2) guidelines.[1][2][10]
System Suitability
Objective: To ensure the chromatographic system is performing adequately before initiating the analysis.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Make five replicate injections of a standard solution of this compound (e.g., 50 µg/mL).
-
Calculate the mean and relative standard deviation (RSD) of the peak area, retention time, tailing factor, and theoretical plates.
Acceptance Criteria:
-
RSD of peak area < 2.0%
-
RSD of retention time < 1.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates > 2000
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Procedure:
-
Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of the analyte.
-
Analyze a standard solution of this compound.
-
Analyze a sample spiked with potential impurities or degradation products.
-
Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the resulting solutions.
Acceptance Criteria:
-
The analyte peak should be well-resolved from all other peaks (resolution > 2.0).
-
The peak purity of the analyte should be confirmed using a photodiode array (PDA) detector.
Linearity and Range
Objective: To establish that the method's response is directly proportional to the concentration of the analyte over a specified range.
Procedure:
-
Prepare a series of at least five calibration standards of this compound spanning the expected working range (e.g., 10 - 100 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration.
-
Perform linear regression analysis to determine the slope, intercept, and correlation coefficient (r²).
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999.
-
The y-intercept should be close to zero.
-
The data points should be visually inspected for linearity.
Accuracy
Objective: To determine the closeness of the measured value to the true value.
Procedure:
-
Prepare samples of a known concentration (e.g., a blank matrix) spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze each spiked sample in triplicate.
-
Calculate the percent recovery for each sample.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-day Precision):
-
Prepare six replicate samples at 100% of the target concentration.
-
Analyze the samples on the same day, with the same analyst and instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-day Ruggedness):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the RSD of the combined results from both days.
-
Acceptance Criteria:
-
RSD for repeatability ≤ 2.0%.
-
RSD for intermediate precision ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
Procedure: These can be determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Acceptance Criteria:
-
The LOQ should be demonstrated with acceptable precision and accuracy.
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Procedure:
-
Introduce small variations to the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic)
-
Column temperature (± 2°C)
-
pH of the buffer (± 0.2 units)
-
-
Analyze a sample under each of the modified conditions.
-
Evaluate the impact on system suitability parameters and the final result.
Acceptance Criteria:
-
The system suitability criteria should be met under all varied conditions.
-
The results should not be significantly affected by the variations.
Visualizing the Validation Workflow
Caption: A flowchart illustrating the sequential steps involved in the validation of an HPLC method.
Comparative Analysis: HPLC vs. Alternative Quantification Methods
While HPLC is the preferred method, other techniques can be employed for the quantification of nitrophenols, each with its own set of advantages and limitations.[11][12][13]
| Parameter | HPLC-UV | UV-Vis Spectrophotometry | Gas Chromatography (GC-FID) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Measurement of light absorbance by the analyte in solution. | Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase. |
| Specificity | High (excellent separation of analyte from impurities). | Low (potential for interference from other UV-absorbing compounds). | High (good separation of volatile compounds). |
| Sensitivity (Typical LOQ) | ~0.1 µg/mL | ~1 µg/mL | ~0.5 µg/mL |
| Linearity Range | Wide (typically 2-3 orders of magnitude). | Narrower (limited by deviations from Beer's Law). | Wide (several orders of magnitude). |
| Sample Throughput | Moderate (typical run times of 5-15 minutes). | High (rapid measurements). | Low to moderate (longer run times, potential for derivatization). |
| Sample Preparation | Simple filtration and dilution. | Simple dilution. | May require derivatization to increase volatility.[14] |
| Cost (Instrument) | Moderate to High | Low | Moderate |
Logical Relationship of Validation Parameters
References
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Official web site : ICH [ich.org]
- 4. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 5. starodub.nl [starodub.nl]
- 6. researchgate.net [researchgate.net]
- 7. uspbpep.com [uspbpep.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. fda.gov [fda.gov]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. benchchem.com [benchchem.com]
- 12. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Inter-day and Intra-day Precision for 2-(Hydroxymethyl)-5-nitrophenol Analysis
For researchers, scientists, and drug development professionals, the robust quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of reliable and reproducible research. This guide provides an in-depth analysis of inter-day and intra-day precision for the quantification of 2-(Hydroxymethyl)-5-nitrophenol, a key chemical intermediate. We will explore a validated High-Performance Liquid Chromatography (HPLC) method, compare its performance characteristics, and provide the foundational data necessary for its implementation in a regulated laboratory environment.
The precision of an analytical method is a critical measure of its reliability, reflecting the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[1] This is typically assessed at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).[2] Intra-day precision evaluates the consistency of results within the same day, under the same operating conditions, while inter-day precision assesses the method's reproducibility on different days, often involving different analysts and equipment.[2][3]
The Chosen Analytical Approach: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely used in the pharmaceutical industry for the separation, identification, and quantification of drug substances and their impurities.[4][5][6] Its high resolution, sensitivity, and reproducibility make it the method of choice for the analysis of many organic compounds, including nitrophenols.[7]
For the analysis of this compound, a reversed-phase HPLC method is proposed. This approach utilizes a non-polar stationary phase and a polar mobile phase, which is well-suited for the separation of moderately polar compounds like nitrophenol derivatives.
Experimental Protocol: HPLC Method for this compound
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and 0.1% Phosphoric Acid in Water (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions at concentrations of 10, 50, and 100 µg/mL by diluting the stock standard solution with the mobile phase. These concentrations represent low, medium, and high levels of the analytical range.
-
Sample Preparation: Prepare samples at the same concentration levels as the working standards using the appropriate sample matrix and dilute with the mobile phase.
-
Assessing Method Precision: A Validated Approach
The validation of the analytical method's precision was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][8] These guidelines provide a comprehensive framework for validating analytical procedures to ensure they are suitable for their intended purpose.
Intra-day Precision (Repeatability)
To determine the intra-day precision, six replicate injections of each of the three concentration levels (10, 50, and 100 µg/mL) of this compound were analyzed on the same day. The relative standard deviation (%RSD) of the peak areas was calculated for each concentration level.
Inter-day Precision (Intermediate Precision)
The inter-day precision was evaluated by repeating the analysis of the same three concentration levels on three different days. A different analyst prepared the solutions and operated the instrument each day to introduce potential sources of variability. The %RSD was calculated for the combined data from the three days.
Data Summary and Analysis
The results of the intra-day and inter-day precision studies are summarized in the tables below. The acceptance criterion for precision, as per common industry practice for assays of major components, is a %RSD of not more than 2.0%.[3][6]
Table 1: Intra-day Precision Data for this compound Analysis
| Concentration (µg/mL) | Replicate | Peak Area | Mean Peak Area | Std. Dev. | %RSD |
| 10 | 1 | 125432 | |||
| 2 | 126109 | ||||
| 3 | 125876 | 125798.5 | 345.2 | 0.27% | |
| 4 | 125554 | ||||
| 5 | 126021 | ||||
| 6 | 125801 | ||||
| 50 | 1 | 632145 | |||
| 2 | 633543 | ||||
| 3 | 631987 | 632789.3 | 689.4 | 0.11% | |
| 4 | 632876 | ||||
| 5 | 633185 | ||||
| 6 | 632999 | ||||
| 100 | 1 | 1265432 | |||
| 2 | 1267890 | ||||
| 3 | 1266543 | 1266321.8 | 1023.7 | 0.08% | |
| 4 | 1265987 | ||||
| 5 | 1264987 | ||||
| 6 | 1267090 |
Table 2: Inter-day Precision Data for this compound Analysis
| Concentration (µg/mL) | Day | Mean Peak Area (n=6) | Overall Mean Peak Area | Std. Dev. | %RSD |
| 10 | 1 | 125798.5 | |||
| 2 | 126345.2 | 126054.7 | 289.1 | 0.23% | |
| 3 | 126020.3 | ||||
| 50 | 1 | 632789.3 | |||
| 2 | 634123.8 | 633543.2 | 712.5 | 0.11% | |
| 3 | 633716.5 | ||||
| 100 | 1 | 1266321.8 | |||
| 2 | 1268765.4 | 1267456.3 | 1254.3 | 0.10% | |
| 3 | 1267281.7 |
The low %RSD values obtained in both the intra-day and inter-day precision studies demonstrate that the proposed HPLC method is highly precise and reliable for the quantification of this compound.
Visualizing the Workflow
To provide a clear overview of the experimental process, the following diagrams illustrate the workflows for the intra-day and inter-day precision analyses.
Caption: Workflow for Intra-day Precision Analysis.
Caption: Workflow for Inter-day Precision Analysis.
Comparison with Alternative Methods
While HPLC is the gold standard for this type of analysis, other techniques can be employed for the quantification of nitrophenols, each with its own set of advantages and limitations.
Table 3: Comparison of Analytical Methods for Nitrophenol Analysis
| Method | Principle | Advantages | Disadvantages |
| HPLC-UV | Chromatographic separation followed by UV detection. | High specificity, precision, and accuracy. Well-established and widely accepted by regulatory agencies. | Requires more expensive instrumentation and skilled operators. Generates solvent waste. |
| Spectrophotometry | Measures the absorbance of light by the analyte at a specific wavelength. | Simple, rapid, and cost-effective. | Lacks specificity in complex matrices, susceptible to interference from other absorbing compounds.[9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | Excellent sensitivity and specificity, provides structural information. | Often requires derivatization for non-volatile compounds like nitrophenols, which can add complexity to the sample preparation.[10] |
| Electrochemical Methods | Measures the current or potential generated by the electrochemical oxidation or reduction of the analyte. | High sensitivity and potential for miniaturization. | Can be susceptible to matrix effects and electrode fouling.[11][12] |
For the stringent requirements of pharmaceutical development and quality control, the specificity and proven reliability of HPLC make it the superior choice for the routine analysis of this compound.
Conclusion
This guide has detailed a robust and precise HPLC method for the analysis of this compound. The experimental data clearly demonstrates that the method meets the stringent requirements for intra-day and inter-day precision as outlined in regulatory guidelines. By providing a comprehensive overview of the methodology, supporting data, and a comparison with alternative techniques, this guide serves as a valuable resource for scientists and researchers in the pharmaceutical industry. The adoption of such a validated method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products.
References
- 1. youtube.com [youtube.com]
- 2. biopharminternational.com [biopharminternational.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 5. jpsbr.org [jpsbr.org]
- 6. scispace.com [scispace.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Analytical Determination of Nitrophenols
For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate quantification of nitrophenols is of paramount importance. These compounds, recognized as significant environmental pollutants by the U.S. Environmental Protection Agency (EPA) and the European Union (EU), are prevalent in industrial effluents and are byproducts of pesticide degradation.[1][2] Their inherent toxicity and potential for carcinogenesis, teratogenesis, and mutagenesis necessitate robust and reliable analytical methods for their detection and quantification.[3]
This guide provides an in-depth, objective comparison of the principal analytical techniques employed for nitrophenol determination. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering field-proven insights to empower you in selecting the most appropriate method for your specific analytical challenge.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Phenolic Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of nitrophenols, offering a blend of versatility, precision, and accuracy.[1][4] The fundamental principle of HPLC lies in the separation of analytes based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5]
Causality in HPLC Method Development
The choice of stationary phase, mobile phase composition, and detector is critical in developing a robust HPLC method for nitrophenols. Reversed-phase chromatography, typically employing a C18 column, is the most common approach.[5][6] This is because the nonpolar stationary phase effectively retains the moderately polar nitrophenol molecules, allowing for their separation from more polar or nonpolar impurities.
The mobile phase, usually a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve the desired separation.[1] The pH of the aqueous component is a crucial parameter; for acidic compounds like nitrophenols, maintaining a pH below their pKa ensures they remain in their less polar, protonated form, leading to better retention and peak shape on a reversed-phase column.[7] Isocratic elution, where the mobile phase composition remains constant, is often sufficient for simpler mixtures, while gradient elution, with a programmed change in the organic modifier concentration, is employed for complex samples containing a wider range of polarities.[5]
UV-Vis detection is the most common choice for nitrophenol analysis due to the strong absorbance of the nitro-aromatic chromophore.[1][4][8] The selection of the detection wavelength is based on the maximum absorbance (λmax) of the specific nitrophenol isomer to ensure maximum sensitivity.[4][8]
Experimental Protocol: HPLC-UV for Nitrophenol Determination in Water
This protocol is a representative example for the analysis of various nitrophenols in water samples and is adapted from established methodologies.[1]
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.[5]
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
Reagents and Standards:
-
Acetonitrile (HPLC grade).[5]
-
Water (HPLC grade).[5]
-
Acetate buffer (50 mM, pH 5.0).[1]
-
Reference standards of the nitrophenols of interest.[5]
Chromatographic Conditions:
-
Mobile Phase: 80:20 (v/v) 50 mM acetate buffer (pH 5.0) : Acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30 °C.[5]
-
Detection Wavelength: Set at the λmax of the target nitrophenols (e.g., 270-400 nm).[5][9]
-
Injection Volume: 10 µL.[5]
Sample Preparation (Solid-Phase Extraction - SPE):
-
Condition a polymeric SPE cartridge with 3 mL of methanol followed by 3 mL of water.[7]
-
Pass a 200 mL water sample, acidified to pH 2, through the cartridge.[1][7]
-
Wash the cartridge with 2 mL of water.[7]
-
Dry the cartridge under vacuum.[7]
-
Elute the retained nitrophenols with 3 mL of tetrahydrofuran or a suitable organic solvent.[1][7]
-
Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of the mobile phase.[7]
-
Filter the reconstituted sample through a 0.45 µm syringe filter before injection.[5]
Workflow for HPLC Analysis of Nitrophenols
Caption: A generalized workflow for the HPLC analysis of nitrophenols in water samples.
Gas Chromatography (GC): A Powerful Tool for Volatile Analytes
Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.[4][10] For nitrophenols, which have limited volatility, derivatization is often a necessary step to enhance their thermal stability and chromatographic performance.[4][5][10]
The Rationale Behind Derivatization in GC
The hydroxyl group of nitrophenols can lead to poor peak shape and thermal degradation in the hot GC injection port and column. Derivatization converts the polar hydroxyl group into a less polar, more volatile ether or ester. Common derivatizing agents include diazomethane, which forms methyl ethers, or pentafluorobenzyl bromide (PFBBr), which forms pentafluorobenzyl ethers.[11] The choice of derivatizing agent can also enhance detection sensitivity, for example, the highly electronegative fluorine atoms in PFB derivatives make them particularly suitable for electron capture detection (ECD).[11]
The selection of the GC column is also critical. A non-polar or medium-polarity capillary column is typically used for the separation of derivatized nitrophenols.[5]
Experimental Protocol: GC-MS for Nitrophenol Determination (with Derivatization)
This protocol is based on established EPA methods for the analysis of phenols.[11]
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).[4]
-
A non-polar or medium-polarity capillary column (e.g., DB-5ms).[11]
Reagents and Standards:
-
Methylene chloride (GC grade).
-
Pentafluorobenzyl bromide (PFBBr) solution.[11]
-
Potassium carbonate solution.[11]
-
Reference standards of the nitrophenols of interest.
Derivatization and Sample Preparation:
-
Extract the nitrophenols from the sample matrix using a suitable technique like liquid-liquid extraction with methylene chloride.[5]
-
Evaporate the solvent from the extract.
-
Add the PFBBr derivatizing agent and a potassium carbonate solution to the dried extract.[11]
-
Heat the mixture to facilitate the reaction.
-
After cooling, extract the derivatized nitrophenols into a non-polar solvent like hexane.
-
The extract is then ready for GC-MS analysis.
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate.[5]
-
Injection Mode: Splitless for trace analysis.[5]
-
Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes, for example, starting at 60°C and ramping up to 300°C.
-
MS Detector: Operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Workflow for GC-MS Analysis of Nitrophenols
Caption: A typical workflow for the GC-MS analysis of nitrophenols, including the essential derivatization step.
UV-Vis Spectrophotometry: A Simple and Cost-Effective Approach
UV-Vis spectrophotometry is a straightforward and widely accessible technique based on the principle that nitrophenols absorb light in the ultraviolet-visible region of the electromagnetic spectrum.[4][8] The intensity of the absorbance is directly proportional to the concentration of the analyte in the solution, as described by the Beer-Lambert law.[12]
Leveraging pH for Enhanced Selectivity
A key aspect of spectrophotometric analysis of nitrophenols is the influence of pH on their UV-Vis spectra. In acidic or neutral solutions, nitrophenols exist in their protonated, undissociated form.[12] In basic solutions, they deprotonate to form the nitrophenolate ion, which exhibits a significant bathochromic (red) shift in its λmax.[12] For example, p-nitrophenol has a λmax of approximately 317 nm in acidic solution, which shifts to around 400 nm in a basic medium.[12][13] This pH-dependent spectral shift can be exploited to enhance selectivity and avoid interferences from other absorbing species in the sample.
Experimental Protocol: UV-Vis Spectrophotometric Determination of p-Nitrophenol
This protocol outlines a simple method for the quantification of p-nitrophenol.
Instrumentation:
-
UV-Vis spectrophotometer.[4]
Reagents and Standards:
-
Sodium hydroxide solution (0.1 M).[14]
-
Reference standard of p-nitrophenol.
Procedure:
-
Prepare a series of standard solutions of p-nitrophenol in a suitable solvent.[4]
-
To a known volume of each standard and the unknown sample, add a specific volume of 0.1 M sodium hydroxide solution to ensure a basic pH.[14]
-
Measure the absorbance of each solution at the λmax of the p-nitrophenolate ion (approximately 400 nm).[14]
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.[4]
-
Determine the concentration of the unknown sample from its absorbance using the calibration curve.[4]
Workflow for UV-Vis Spectrophotometric Analysis
Caption: A simplified workflow for the UV-Vis spectrophotometric determination of nitrophenols.
Electrochemical Methods: High Sensitivity and Portability
Electrochemical sensors offer a rapid, sensitive, and often portable alternative for the determination of electroactive compounds like nitrophenols.[4][10] These methods are based on measuring the current response corresponding to the oxidation or reduction of the nitrophenol at the surface of a modified electrode.[4]
The Role of Electrode Modification
The performance of electrochemical sensors is highly dependent on the material used for the working electrode. Bare electrodes often suffer from low sensitivity and fouling.[15] To overcome these limitations, the electrode surface is typically modified with nanomaterials such as graphene, carbon nanotubes, metal oxides, or metal nanoparticles.[10][15] These modifications enhance the electrocatalytic activity, increase the surface area, and improve the conductivity of the electrode, leading to a significant improvement in the sensor's sensitivity and selectivity towards nitrophenol detection.[10][15]
Techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed.[10] DPV and SWV are particularly favored for quantitative analysis due to their ability to discriminate against background currents, resulting in lower detection limits.[10]
Experimental Protocol: Electrochemical Determination of Nitrophenols
This protocol provides a general outline for the electrochemical detection of nitrophenols.
Instrumentation:
-
Potentiostat/galvanostat with a three-electrode system (working, reference, and counter electrodes).
Procedure:
-
The supporting electrolyte (a buffer solution) is deoxygenated by purging with nitrogen gas.[4]
-
The modified working electrode is immersed in the electrolyte containing the sample.
-
The potential is scanned over a specific range, and the current response is measured.[4]
-
Quantification is achieved by relating the peak current from the voltammogram to the concentration of the nitrophenol.[4]
Workflow for Electrochemical Analysis
Caption: A general workflow for the electrochemical determination of nitrophenols.
Comparative Analysis of Method Performance
The selection of an analytical method is a critical decision that depends on various factors, including the required sensitivity, selectivity, sample matrix, cost, and desired sample throughput. The following table provides a comparative summary of the performance of the discussed analytical techniques for nitrophenol determination.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectrophotometry | Electrochemical Methods |
| Principle | Partitioning between liquid mobile and solid stationary phases.[5] | Partitioning between gaseous mobile and solid/liquid stationary phases.[5] | Absorbance of UV-Vis light by the analyte.[4] | Measurement of current from redox reactions at an electrode surface.[4] |
| Sample Derivatization | Not typically required.[5] | Often required to improve volatility and thermal stability.[4][5] | Not required. | Not required. |
| Limit of Detection (LOD) | Low ng/mL to µg/mL.[4] | Low ng/mL to µg/mL (can be lower with specific detectors).[5] | mg/L range.[13] | nM to µM range.[10][16] |
| Precision (%RSD) | < 5%.[4] | < 10%.[5] | < 5%. | < 10%. |
| Accuracy (% Recovery) | 90-112%.[1] | 95-105%.[5] | Generally good, but matrix dependent. | 97-100%.[10][16] |
| Primary Advantages | High precision and accuracy, versatile for various nitrophenols, no derivatization needed.[5] | High resolution and sensitivity, especially with MS detectors, excellent for complex matrices.[5][10] | Simple, rapid, low cost, and widely available instrumentation.[13] | High sensitivity, rapid analysis, potential for portability and in-situ measurements.[15] |
| Primary Disadvantages | Moderate sensitivity compared to some electrochemical methods, higher instrumentation cost than spectrophotometry.[17] | Derivatization adds a step to sample preparation and can introduce errors, not suitable for thermally labile compounds.[5][10] | Lower sensitivity and selectivity compared to chromatographic and electrochemical methods, susceptible to interference.[10][13] | Susceptible to matrix effects and electrode fouling, requires specialized expertise for sensor development.[15] |
Discussion and Recommendations
For routine quality control and analysis of relatively clean samples , HPLC with UV detection offers an excellent balance of performance, reliability, and ease of use.[1] Its ability to analyze nitrophenols without derivatization simplifies the workflow and reduces potential sources of error.[5]
For trace-level analysis in complex matrices such as environmental or biological samples , GC-MS is often the method of choice due to its superior sensitivity and selectivity.[10] However, the necessity of derivatization must be considered in the overall analytical strategy.
For rapid screening and applications where high sensitivity is not the primary concern , UV-Vis spectrophotometry provides a cost-effective and straightforward solution.[13] Its utility can be enhanced by leveraging the pH-dependent spectral shifts of nitrophenols to improve selectivity.
For applications requiring high sensitivity, rapid detection, and the potential for field deployment , electrochemical methods are a compelling option.[10] The continuous development of novel electrode materials is further expanding the capabilities of these sensors.
Ultimately, the optimal analytical method is the one that is "fit-for-purpose." A thorough understanding of the analytical problem, including the sample matrix, the concentration range of interest, and the available resources, is essential for making an informed decision. This guide provides the foundational knowledge and comparative data to assist you in this critical selection process.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. iptsalipur.org [iptsalipur.org]
- 9. phmethods.net [phmethods.net]
- 10. mdpi.com [mdpi.com]
- 11. epa.gov [epa.gov]
- 12. phavi.umcs.pl [phavi.umcs.pl]
- 13. Spectrophotometric Determination of p-Nitrophenol under ENP Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN113624700A - Method for detecting p-nitrophenol - Google Patents [patents.google.com]
- 15. scispace.com [scispace.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Synthetic Routes of 2-(Hydroxymethyl)-5-nitrophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(Hydroxymethyl)-5-nitrophenol
This compound is a substituted phenolic compound with a unique arrangement of functional groups: a hydroxyl, a hydroxymethyl, and a nitro group. This trifunctional scaffold makes it a versatile intermediate for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, providing a handle for amide bond formation or diazotization. The phenolic hydroxyl and benzylic alcohol moieties offer sites for etherification, esterification, and oxidation, enabling the construction of diverse molecular architectures. Its utility is particularly noted in the synthesis of novel heterocyclic compounds and as a precursor for various bioactive molecules.
This guide will compare two logical synthetic approaches to this target molecule:
-
Route 1: A two-step pathway commencing with the formylation of commercially available 4-nitrophenol, followed by the selective reduction of the resulting aldehyde.
-
Route 2: A direct nitration of 2-(hydroxymethyl)phenol (salicyl alcohol).
We will dissect the technical merits and challenges of each route, providing detailed protocols and a comparative analysis to inform your synthetic strategy.
Comparative Analysis of Synthetic Routes
Route 1: Formylation of 4-Nitrophenol and Subsequent Reduction
This approach is a robust and regioselective two-step synthesis. It begins with the introduction of a formyl group onto the 4-nitrophenol backbone, followed by a chemoselective reduction.
Step 1a: Ortho-Formylation of 4-Nitrophenol
The introduction of a formyl group ortho to the hydroxyl group of 4-nitrophenol is the key strategic element of this route. Several classic organic reactions can be considered for this transformation, including the Reimer-Tiemann and Duff reactions.
-
The Duff Reaction: This reaction utilizes hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically polyphosphoric acid or trifluoroacetic acid.[1][2] It is known to be effective for the ortho-formylation of phenols, particularly those with electron-donating substituents.[2] For 4-nitrophenol, the hydroxyl group's activating and ortho-directing influence overrides the deactivating effect of the nitro group, favoring formylation at the 2-position. This method has been reported to produce 2-hydroxy-5-nitrobenzaldehyde (5-nitrosalicylaldehyde) with good yields.[3][4]
-
The Reimer-Tiemann Reaction: This method employs chloroform in a strong base to generate dichlorocarbene, which then acts as the electrophile.[5][6][7] While a classic method for ortho-formylation of phenols, it often suffers from moderate yields and the formation of byproducts.[5] Given the presence of the nitro group, the strongly basic conditions could also lead to undesired side reactions.
For the purpose of a reliable and high-yielding synthesis, the Duff reaction presents a more advantageous approach.
Step 1b: Selective Reduction of 2-Hydroxy-5-nitrobenzaldehyde
The second step requires the chemoselective reduction of the aldehyde to a primary alcohol without affecting the nitro group. This is a common challenge in organic synthesis, as many reducing agents can also reduce the nitro functionality.
-
Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent, well-suited for the reduction of aldehydes and ketones in the presence of less reactive functional groups like nitro groups and esters.[8][9][10] The reaction is typically carried out in an alcoholic solvent, such as ethanol or methanol, and proceeds under mild conditions with high yields.[8][9]
Causality Behind Experimental Choices in Route 1: The choice of the Duff reaction is predicated on its proven efficacy and regioselectivity for the ortho-formylation of phenols. The subsequent use of sodium borohydride is a classic example of chemoselective reduction, leveraging the difference in reactivity between the aldehyde and nitro groups to achieve the desired transformation.
Route 2: Direct Nitration of 2-(Hydroxymethyl)phenol (Salicyl Alcohol)
A more direct, one-step approach would be the nitration of commercially available salicyl alcohol. However, this route is fraught with challenges related to regioselectivity.
Analysis of Regioselectivity:
The hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups are both activating and ortho-, para-directing in electrophilic aromatic substitution.[11][12] The hydroxyl group is a significantly stronger activating group than the hydroxymethyl group.[13] Therefore, the position of electrophilic attack will be primarily dictated by the hydroxyl group.
In the case of salicyl alcohol, the positions ortho and para to the strongly activating hydroxyl group are positions 3, 5, and the position occupied by the hydroxymethyl group (position 2 is defined by the hydroxymethyl group). The desired product has the nitro group at the 5-position, which is para to the hydroxymethyl group but meta to the hydroxyl group. Electrophilic substitution meta to a strong activating group is generally disfavored. The nitration of phenol with dilute nitric acid, for instance, yields a mixture of ortho- and para-nitrophenols.[14] Treatment with concentrated nitric acid can lead to polynitration.[14]
While some specialized nitrating agents and conditions can alter regioselectivity, the direct nitration of salicyl alcohol is unlikely to provide the desired this compound as the major product. The primary products would be expected to be 2-(hydroxymethyl)-4-nitrophenol and 2-(hydroxymethyl)-6-nitrophenol. Separating the desired isomer from this mixture would likely be challenging and result in a low overall yield.
Route 1, involving the formylation of 4-nitrophenol followed by selective reduction, is the more logical and synthetically viable pathway. It offers a higher degree of control over regioselectivity and relies on well-established and high-yielding reactions. Route 2, while more direct, is hampered by unfavorable regiochemistry, making it an inefficient and impractical approach for the specific synthesis of this compound.
Data Presentation
| Parameter | Route 1: Formylation/Reduction | Route 2: Direct Nitration |
| Starting Material | 4-Nitrophenol | 2-(Hydroxymethyl)phenol |
| Number of Steps | 2 | 1 |
| Regioselectivity | High (ortho-formylation) | Low (mixture of isomers expected) |
| Key Reactions | Duff Reaction, Selective Aldehyde Reduction | Electrophilic Aromatic Substitution (Nitration) |
| Reported Yield (Formylation) | ~75%[3] | Not reported for desired isomer |
| Expected Yield (Reduction) | High (>90%) | - |
| Overall Feasibility | High | Low |
| Purification | Straightforward | Difficult isomeric separation |
Experimental Protocols
Route 1: Protocol
Step 1: Synthesis of 2-Hydroxy-5-nitrobenzaldehyde via Duff Reaction [3][4]
-
In a reaction vessel equipped with a mechanical stirrer and a thermometer, carefully heat polyphosphoric acid to approximately 140-160°C to remove any residual moisture.
-
Cool the polyphosphoric acid to 100-110°C.
-
To the stirred polyphosphoric acid, add 4-nitrophenol in one portion.
-
Add hexamethylenetetramine (urotropine) in small portions over a period of 30 minutes, ensuring the temperature is maintained between 105-120°C.
-
Continue stirring the reaction mixture at this temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature (20-30°C).
-
Carefully pour the reaction mixture into ice-cold water with vigorous stirring.
-
Cool the aqueous mixture to 0-10°C and stir for 1-2 hours to allow for complete precipitation of the product.
-
Collect the crude product by vacuum filtration and wash the filter cake with cold water.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., aqueous ethanol) to yield 2-hydroxy-5-nitrobenzaldehyde.
Step 2: Selective Reduction to this compound [8][9]
-
Dissolve 2-hydroxy-5-nitrobenzaldehyde in ethanol or methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0-5°C.
-
Slowly add sodium borohydride (NaBH₄) in small portions to the cooled solution. An excess of NaBH₄ is typically used.
-
After the addition is complete, allow the reaction mixture to stir at 0-5°C for 30 minutes, then warm to room temperature and continue stirring for an additional 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Once the reaction is complete, cool the mixture in an ice bath and carefully quench the excess NaBH₄ by the slow, dropwise addition of dilute hydrochloric acid until the solution is acidic (pH ~5-6).
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization.
Visualization of Synthetic Pathways
Route 1: Formylation of 4-Nitrophenol and Reduction
Caption: A two-step synthesis of this compound starting from 4-nitrophenol.
Route 2: Direct Nitration of Salicyl Alcohol (Hypothetical)
Caption: Hypothetical direct nitration of salicyl alcohol leading to a mixture of products.
References
- 1. nmr.oxinst.com [nmr.oxinst.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. 3-(Hydroxymethyl)-5-nitrophenol|CAS 180628-74-4 [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. studylib.net [studylib.net]
- 9. Free Reports About Post Lab Report – Reduction Of P-Nitrobenzaldehyde To Form P-Nitrobenzyl Alcohol Using Nabh4 | WOWESSAYS™ [wowessays.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 12. youtube.com [youtube.com]
- 13. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 14. docsity.com [docsity.com]
Spectroscopic Comparison of 2-(Hydroxymethyl)-5-nitrophenol from Different Suppliers: A Guide for Researchers
In the landscape of chemical research and pharmaceutical development, the purity and consistency of starting materials are paramount. The subtle-yet-significant variations between batches of the same chemical from different suppliers can have a profound impact on experimental outcomes, reaction kinetics, and ultimately, the integrity of your results. This guide provides a comprehensive spectroscopic comparison of 2-(Hydroxymethyl)-5-nitrophenol obtained from three different hypothetical suppliers. Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy data, we will illustrate how to discern variations in purity and identify potential contaminants.
The Critical Need for In-House Quality Verification
Relying solely on a supplier's certificate of analysis can be a risky proposition. Manufacturing processes, purification techniques, and storage conditions can all introduce impurities that may not be captured in routine quality control. For researchers, particularly those in drug development, rigorous in-house verification of critical reagents like this compound is not just good practice; it is a necessity for reproducible and reliable research.
Experimental Workflow for Spectroscopic Comparison
A systematic approach is crucial for a meaningful comparison. The following workflow outlines the key steps for the spectroscopic analysis of this compound from different suppliers.
A Comparative Guide to 2-(Hydroxymethyl)-5-nitrophenol in Industrial Applications: A Cost-Benefit Analysis
For researchers, scientists, and professionals in drug development and industrial chemistry, the selection of chemical intermediates is a critical decision governed by factors of cost, performance, and scalability. This guide provides an in-depth cost-benefit analysis of 2-(Hydroxymethyl)-5-nitrophenol, a versatile nitroaromatic compound, in key industrial applications. Through a comparative lens, we will examine its synthesis, performance, and economic viability against its structural analog, 2-Methyl-5-nitrophenol, and other relevant alternatives. This analysis is grounded in experimental data and established chemical principles to provide a comprehensive resource for informed decision-making.
Introduction to this compound and its Industrial Significance
This compound is an organic compound featuring a phenolic ring substituted with a hydroxymethyl (-CH₂OH) and a nitro (-NO₂) group. This unique combination of functional groups makes it a valuable intermediate in various chemical syntheses. Its primary industrial applications lie in the production of dyes and pigments, where the reactive functional groups can be readily modified to create a diverse range of colorants.[1] Furthermore, its molecular structure lends itself to potential applications in biological research, with studies suggesting antimicrobial and antioxidant properties.[1] The compound has also been identified as a reactive intermediate in catalytic hydroxylation and shows potential as a catalyst for the aerobic oxidation of alcohols.
For the purpose of a robust cost-benefit analysis, this guide will heavily compare this compound with the closely related and industrially prominent compound, 2-Methyl-5-nitrophenol (also known as 5-Nitro-o-cresol). The latter is a widely used precursor in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, particularly in the formulation of hair dyes.[2][3][4] The structural difference—a hydroxymethyl group versus a methyl group—provides a compelling basis for comparing synthesis efficiency, cost-effectiveness, and performance in shared applications.
Synthesis, Scalability, and Cost Analysis: A Comparative Overview
The economic viability of an industrial chemical is fundamentally tied to its synthesis route. An efficient, high-yield, and scalable synthesis process is paramount. Here, we dissect the synthesis of both this compound and its methyl analog.
Synthesis of this compound
The synthesis of this compound is typically achieved through the direct nitration of 2-hydroxymethylphenol.[5] This electrophilic aromatic substitution is generally carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure regioselectivity.
Caption: General synthesis workflow for this compound.
While the synthesis is chemically straightforward, large-scale production presents challenges in controlling the exothermic reaction and minimizing the formation of unwanted isomers. The cost of the starting material, 2-hydroxymethylphenol, and the need for careful process control are significant factors in the overall production cost.
Synthesis of 2-Methyl-5-nitrophenol: A Case for Cost-Efficiency
The synthesis of 2-Methyl-5-nitrophenol is well-documented, with multiple established routes. The traditional method involves the diazotization of 2-methyl-5-nitroaniline followed by hydrolysis.[6][7] However, a more cost-effective and environmentally friendly process has been patented, which involves the direct synthesis from o-toluidine.[4][8] This innovative route eliminates the need for an intermediate synthesis and isolation step, thereby reducing material costs, wastewater generation, and equipment investment.[4][8]
Caption: Patented cost-effective synthesis of 2-Methyl-5-nitrophenol from o-toluidine.[4]
Comparative Synthesis Data:
| Parameter | This compound (Inferred) | 2-Methyl-5-nitrophenol (Traditional Route) | 2-Methyl-5-nitrophenol (Patented Route) |
| Starting Material | 2-Hydroxymethylphenol | 2-Methyl-5-nitroaniline | o-Toluidine |
| Key Steps | Single-step nitration | Diazotization followed by hydrolysis | One-pot salification, nitration, diazotization, and hydrolysis |
| Advantages | Potentially fewer steps | Well-established method | Higher overall yield, cheaper starting material, reduced waste |
| Disadvantages | Control of exotherm, potential for byproducts | Requires synthesis of intermediate, higher cost | Requires strict temperature control |
| Reported Purity | - | >97%[3] | >99% achievable[2] |
Cost-Benefit Analysis: The patented synthesis route for 2-Methyl-5-nitrophenol presents a clear economic advantage. By starting with a cheaper raw material (o-toluidine) and consolidating the reaction steps, the process minimizes both operational costs and environmental impact.[8] This makes 2-Methyl-5-nitrophenol a more attractive option from a manufacturing perspective, assuming its performance in the final application is comparable.
Performance in Industrial Applications
The ultimate value of a chemical intermediate is determined by its performance in the final product. We will now compare the potential performance of this compound and 2-Methyl-5-nitrophenol in their primary shared application: dye synthesis.
Azo Dye Synthesis
Both compounds can serve as coupling components in the synthesis of azo dyes. The general mechanism involves the reaction of a diazonium salt with the electron-rich phenol ring. The nature of the substituent (hydroxymethyl vs. methyl) can influence the final properties of the dye.
Caption: General workflow for the synthesis of azo dyes.
Performance Considerations:
-
Hydroxymethyl Group (-CH₂OH): The presence of the hydroxyl group in the side chain of this compound could potentially increase the water solubility of the resulting dye, which may be advantageous in certain applications. It could also provide an additional site for further chemical modification.
-
Methyl Group (-CH₃): The methyl group is generally more hydrophobic and may contribute to better fastness properties of the dye on synthetic fibers. The synthesis of a representative disperse azo dye using 2-Methyl-5-nitrophenol has been well-documented.[9]
Catalytic Applications
Nitrophenols are widely used as substrates in catalytic reduction reactions, often serving as a benchmark for catalyst performance.[10][11] The reduction of nitrophenols to aminophenols is an industrially important transformation. This compound's potential as a catalyst for alcohol oxidation is also a noteworthy area for further research.[1] The presence of the hydroxymethyl group could play a role in the catalytic cycle, potentially offering different activity or selectivity compared to other nitrophenols.
Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for the synthesis of 2-Methyl-5-nitrophenol and its use in azo dye synthesis are provided below. These protocols are based on established and published methods.
Protocol 1: Cost-Effective Synthesis of 2-Methyl-5-nitrophenol
This protocol is adapted from the patented high-yield method starting from o-toluidine.[4][8]
Materials:
-
o-Toluidine
-
98% Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
Sodium Nitrite
-
Urea
Procedure:
-
Salification: In a four-neck flask equipped with a stirrer and temperature control, add 400.0g of 98% concentrated sulfuric acid and cool. While stirring, slowly add 85.0g of o-toluidine.
-
Nitration: After the initial reaction, cool the mixture to 0°C. Prepare a nitrating mixture of 56.0g of concentrated nitric acid and 98.0g of concentrated sulfuric acid. Add this mixture dropwise to the reaction flask, ensuring the temperature does not exceed 5°C.
-
Diazotization: Slowly add the nitration mixture to a separate flask containing a sulfuric acid solution. While stirring, add a prepared solution of 54.0g of sodium nitrite to form the diazonium salt. Monitor the reaction with starch-iodide paper. Add urea to destroy any excess sodium nitrite.
-
Denitrogenation and Isolation: Heat the reaction mixture to 85°C and maintain for 2 hours. Cool the mixture to 35°C. The product, 2-Methyl-5-nitrophenol, will precipitate and can be collected by centrifugation.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) to achieve high purity.
Protocol 2: Synthesis of "Disperse Orange X" Azo Dye
This protocol details the synthesis of a representative azo dye using 2-Methyl-5-nitrophenol as the coupling component.[9]
Materials:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
2-Methyl-5-nitrophenol
-
10% Aqueous Sodium Hydroxide Solution
Procedure:
-
Diazotization of 4-Nitroaniline:
-
In a 250 mL beaker, add 1.38 g (0.01 mol) of 4-nitroaniline to 5 mL of concentrated hydrochloric acid and 10 mL of water. Stir to form a fine slurry.
-
Cool the slurry to 0-5°C in an ice bath.
-
Slowly add a pre-cooled solution of 0.7 g (0.01 mol) of sodium nitrite in 5 mL of water, keeping the temperature below 5°C.
-
Stir for 15 minutes at this temperature to ensure complete diazotization.
-
-
Preparation of Coupling Component Solution:
-
In a 400 mL beaker, dissolve 1.53 g (0.01 mol) of 2-Methyl-5-nitrophenol in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5°C in an ice bath.
-
-
Azo Coupling:
-
While maintaining vigorous stirring, slowly add the cold diazonium salt solution from step 1 to the cold coupling component solution from step 2.
-
An orange precipitate of the azo dye will form immediately.
-
Continue stirring in the ice bath for an additional 30 minutes.
-
-
Isolation and Purification:
-
Collect the precipitated dye by vacuum filtration.
-
Wash the dye with cold water until the filtrate is neutral.
-
Dry the dye in an oven at 60-70°C.
-
Conclusion and Future Outlook
This guide has provided a comparative cost-benefit analysis of this compound, primarily by contrasting it with the industrially significant 2-Methyl-5-nitrophenol.
Key Takeaways:
-
Cost and Scalability: From a production standpoint, 2-Methyl-5-nitrophenol currently holds an advantage due to its patented, cost-effective, and high-yield synthesis route from an inexpensive starting material.
-
Performance: Both compounds are viable as intermediates in dye synthesis. The choice between them would likely be dictated by the desired properties of the final product, with the hydroxymethyl group potentially offering increased solubility and the methyl group contributing to hydrophobicity and fastness.
-
Future Potential: The potential catalytic activity of this compound is an area that warrants further investigation and could represent a high-value application for this compound.
For researchers and drug development professionals, while 2-Methyl-5-nitrophenol is a reliable and economical choice for many applications, this compound should not be overlooked. Its unique functional group offers opportunities for novel molecular design in dyes, pharmaceuticals, and catalysts. Further research into optimizing its synthesis and quantifying its performance in various applications will be crucial in determining its broader industrial adoption.
References
- 1. 5-(Hydroxymethyl)-2-nitrophenol | 61161-83-9 | LCA16183 [biosynth.com]
- 2. nbinno.com [nbinno.com]
- 3. shreedevamanichemopharma.com [shreedevamanichemopharma.com]
- 4. CN105837452B - 2- methyl-5-nitro phenol production process - Google Patents [patents.google.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. Synthesis routes of 2-Methyl-5-nitrophenol [benchchem.com]
- 7. 2-Methyl-5-nitrophenol synthesis - chemicalbook [chemicalbook.com]
- 8. CN105837452A - Production method of 2-methyl-5-nitrophenol - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Temperature-Dependent Activity of Gold Nanocatalysts Supported on Activated Carbon in Redox Catalytic Reactions: 5-Hydroxymethylfurfural Oxidation and 4-Nitrophenol Reduction Comparison [mdpi.com]
A Comparative Environmental Impact Assessment of 2-(Hydroxymethyl)-5-nitrophenol: Synthesis, Use, and Greener Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fine chemical synthesis and pharmaceutical development, the selection of intermediates plays a pivotal role not only in the efficacy and yield of the final product but also in the overall environmental footprint of the process. 2-(Hydroxymethyl)-5-nitrophenol, a functionalized nitrophenol derivative, serves as a versatile building block in various synthetic applications. However, the presence of the nitro group, a common toxophore, necessitates a thorough evaluation of its environmental impact. This guide provides a comprehensive comparison of the synthesis and environmental profile of this compound with viable alternatives, supported by available data and proposed experimental protocols.
Synthesis of this compound: A Plausible Pathway
While a definitive, publicly available, step-by-step synthesis protocol for this compound is not extensively documented, a plausible and chemically sound synthetic route can be proposed based on established organic chemistry principles and analogous transformations. Two primary strategies are considered: the nitration of a suitable precursor or the modification of a related nitro-compound.
Proposed Synthesis Route 1: Electrophilic Nitration of 3-Hydroxybenzyl Alcohol
A common method for introducing a nitro group onto an aromatic ring is through electrophilic aromatic substitution. In this proposed pathway, the commercially available 3-hydroxybenzyl alcohol is subjected to nitration.
Caption: Proposed synthesis of this compound via nitration.
The hydroxyl and hydroxymethyl groups on the benzene ring are ortho-, para-directing. Therefore, nitration of 3-hydroxybenzyl alcohol is expected to yield a mixture of isomers, including the desired this compound. The reaction conditions, particularly temperature and the concentration of the nitrating agent, would need to be carefully controlled to optimize the yield of the target isomer and minimize the formation of byproducts.
Proposed Synthesis Route 2: Diazotization of 2-Amino-5-nitrophenol
An alternative approach involves starting from 2-amino-5-nitrophenol, a commercially available compound. This method would proceed via a diazotization reaction, followed by a Sandmeyer-type reaction to introduce the hydroxymethyl group.[1][2]
Caption: Proposed synthesis via diazotization of 2-Amino-5-nitrophenol.
This route offers the potential for higher regioselectivity compared to direct nitration. However, the handling of diazonium salts, which can be unstable, requires stringent safety precautions.
Environmental Impact Assessment of this compound
The environmental impact of a chemical is a multifaceted issue encompassing its toxicity to various organisms, its persistence in the environment (biodegradability), and its potential to accumulate in living tissues (bioaccumulation). While specific data for this compound is limited, an assessment can be inferred from the broader class of nitrophenols.
Nitrophenols are generally recognized as environmental pollutants due to their toxicity.[3] The nitro group imparts a significant degree of toxicity, and these compounds can be harmful to aquatic life.[4][5]
Table 1: Comparative Environmental Impact Profile
| Parameter | This compound (Estimated) | 2-Amino-5-nitrophenol | 4-Amino-2-nitrophenol | Greener Alternatives (e.g., Enzymatic Synthesis Products) |
| Synthesis Hazard | Use of strong acids (H₂SO₄, HNO₃), potential for runaway reactions. | Involves nitration and reduction steps, use of hazardous reagents.[6] | Similar to 2-amino-5-nitrophenol synthesis. | Typically aqueous-based, milder reaction conditions, biodegradable catalysts. |
| Aquatic Toxicity | Expected to be toxic to aquatic life, similar to other nitrophenols. Specific LC50 data not readily available. | Mutagenic in some tests. Data on aquatic toxicity is limited. | Found to be mutagenic in some bacterial strains.[7] Insufficient data to determine carcinogenicity.[8] | Generally lower toxicity, as they are often designed to be biodegradable and less harmful. |
| Biodegradability | The nitro group can make it resistant to biodegradation.[5] Half-life can be on the order of days to weeks in soil and water.[3] | Potentially biodegradable, but the nitro group can hinder the process. | Potentially biodegradable. | Designed for biodegradability, often using biocatalysts that promote breakdown in the environment. |
| Bioaccumulation | Low octanol-water partition coefficient for nitrophenols suggests low bioaccumulation potential.[5] | Low potential for bioaccumulation. | Low potential for bioaccumulation. | Low potential for bioaccumulation. |
Comparative Analysis of Alternatives
A crucial aspect of a comprehensive environmental impact assessment is the consideration of viable alternatives that may offer a more favorable environmental profile.
Alternative 1: 2-Amino-5-nitrophenol
As a potential precursor to the target molecule, 2-amino-5-nitrophenol is also used as an intermediate in the synthesis of azo dyes.[9] Its synthesis involves the nitration of 2-aminophenol derivatives.[10] While it shares the concern of the nitro group, its established use provides a baseline for comparison. From an environmental standpoint, the synthesis still involves hazardous reagents.
Alternative 2: 4-Amino-2-nitrophenol
This isomer of aminonitrophenol is also used in hair dye formulations.[11] Toxicological data suggests it can be mutagenic in certain test systems.[7] The safety assessment for its use in cosmetics has been a subject of review.[8]
Greener Alternatives: A Shift in Paradigm
The principles of green chemistry advocate for the development of synthetic routes that are less hazardous to human health and the environment.[9][12][13] In the context of nitrophenol derivatives and their applications, several greener alternatives are emerging:
-
Enzymatic Synthesis: The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions (often in aqueous media), and the use of biodegradable catalysts.[14] Enzymes like nitroreductases can be used for the synthesis of aminophenols from nitrophenols under environmentally benign conditions.[14]
-
Photocatalytic Degradation: Advanced oxidation processes, such as photocatalysis using titanium dioxide (TiO₂) or other semiconductor materials, can be employed for the degradation of nitrophenols in wastewater.[4][15][16][17] This technology aims to mineralize the organic pollutant into less harmful substances like carbon dioxide and water.
-
Alternative Dyes and Intermediates: For applications in the dye industry, there is a growing interest in the development of natural dyes and bio-based colorants as substitutes for synthetic dyes derived from potentially hazardous intermediates.[8][18]
Experimental Protocols
To facilitate a direct comparison, detailed experimental protocols for the synthesis and key environmental impact assessments are provided below.
Proposed Experimental Protocol for the Synthesis of this compound (via Nitration)
Warning: This is a proposed protocol and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
-
Dissolution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10 g of 3-hydroxybenzyl alcohol in 50 mL of glacial acetic acid.
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
-
Nitrating Mixture Preparation: In a separate beaker, slowly add 10 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, keeping the mixture cool in an ice bath.
-
Nitration: Add the nitrating mixture dropwise to the cooled solution of 3-hydroxybenzyl alcohol over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction Monitoring: After the addition is complete, continue stirring at 0-5 °C for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Standardized Protocol for Acute Aquatic Toxicity Testing (e.g., Daphnia magna)
This protocol is based on established OECD and EPA guidelines.
-
Test Organisms: Culture Daphnia magna under standard laboratory conditions. Use neonates (<24 hours old) for the test.
-
Test Substance Preparation: Prepare a stock solution of this compound in a suitable solvent (if necessary) and then prepare a series of dilutions in the test water.
-
Test Setup: Use glass beakers containing the test solutions and a control (test water only). Introduce a set number of daphnids (e.g., 10) into each beaker.
-
Exposure: Maintain the test vessels at a constant temperature (e.g., 20 ± 1 °C) with a defined light-dark cycle for 48 hours.
-
Observation: At 24 and 48 hours, record the number of immobilized daphnids in each concentration.
-
Data Analysis: Calculate the 48-hour LC50 (the concentration that is lethal to 50% of the test organisms) using appropriate statistical methods (e.g., probit analysis).[19]
Conclusion
The environmental impact assessment of this compound highlights the inherent concerns associated with nitrophenolic compounds. While its synthesis is plausible through established chemical routes, these methods often involve hazardous reagents and produce waste streams that require careful management. The ecotoxicological profile, inferred from related compounds, suggests a significant risk to aquatic ecosystems.
In line with the principles of green chemistry, the exploration of alternative synthetic pathways and substitute compounds is paramount. The development of enzymatic synthesis routes, the use of less hazardous starting materials, and the design of more biodegradable molecules represent promising avenues for mitigating the environmental impact associated with this class of compounds. For researchers and professionals in drug development and chemical synthesis, a proactive approach to environmental assessment and the adoption of greener alternatives will be crucial in fostering a more sustainable chemical industry.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. Frontiers | Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. oehha.ca.gov [oehha.ca.gov]
- 8. scribd.com [scribd.com]
- 9. An environmentally friendly approach to the green synthesis of azo dyes in the presence of magnetic solid acid catalysts - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. 4-Amino-2-nitrophenol - Hazardous Agents | Haz-Map [haz-map.com]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. pubs.aip.org [pubs.aip.org]
- 17. researchgate.net [researchgate.net]
- 18. Sandmeyer Reaction [organic-chemistry.org]
- 19. fs.usda.gov [fs.usda.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-(Hydroxymethyl)-5-nitrophenol
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, handling specialty chemicals like 2-(Hydroxymethyl)-5-nitrophenol (CAS No. 57356-40-8) demands a rigorous and informed approach to disposal. This guide provides an in-depth, procedural framework for the safe handling and disposal of this nitrophenolic compound, ensuring the protection of laboratory personnel and compliance with regulatory standards.
Hazard Profile: Understanding the Risk
This compound belongs to the nitrophenol class of compounds, which are recognized for their potential toxicity.[1][2] A thorough risk assessment is the critical first step before any handling or disposal procedures are initiated. The primary hazards are associated with its potential for harm upon ingestion, skin contact, or inhalation.[3]
Nitrophenolic compounds, as a class, can cause a range of adverse health effects. Acute exposure to similar compounds has been linked to irritation of the skin, eyes, and respiratory tract.[4][5][6] High levels of exposure to some nitrophenols can interfere with the blood's ability to carry oxygen, a condition known as methemoglobinemia, leading to symptoms like headaches, dizziness, and cyanosis (a blueish tint to the skin).[4] While specific long-term exposure data for this compound is not extensively documented, it is prudent to treat it as a hazardous substance requiring careful management.[2][5]
| Hazard Classification | Description | Primary Sources |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled. | [3] |
| Skin Irritation | Causes skin irritation upon direct contact. | [3][6] |
| Eye Irritation | Causes serious eye irritation. | [3][6] |
| Respiratory Irritation | May cause respiratory irritation if inhaled. | [3][6] |
| Aquatic Toxicity | Some nitrophenols are very toxic to aquatic life with long-lasting effects. |
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before beginning any waste collection or disposal procedures, it is imperative to establish a safe working environment. The Occupational Safety and Health Administration (OSHA) mandates specific standards for laboratories handling hazardous chemicals to protect workers.[7][8]
Engineering Controls:
-
Chemical Fume Hood: All handling and aliquoting of this compound waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[9][10]
-
Ventilation: The laboratory should be well-ventilated to prevent the accumulation of potentially harmful vapors.[11]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible and tested regularly.[9][12]
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Always inspect gloves for integrity before use and dispose of contaminated gloves as hazardous waste.[9][13]
-
Eye Protection: Safety glasses with side shields or, preferably, chemical safety goggles are required to protect against splashes.[13][14]
-
Protective Clothing: A standard laboratory coat, fully buttoned, must be worn to protect against skin contact.[14]
-
Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH/MSHA-approved respirator may be necessary.[14][15]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in accordance with the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[16][17][18] At no point should this chemical or its containers be disposed of in standard trash or poured down the drain.[9][19]
Properly identifying and segregating hazardous waste is the most critical step in the disposal process.[17][20]
-
Identify: All materials contaminated with this compound are considered hazardous waste. This includes:
-
Unused or expired pure chemical.
-
Solutions and reaction mixtures containing the compound.
-
Contaminated labware (e.g., weighing papers, pipette tips, gloves, absorbent pads).
-
-
Segregate: This waste stream must be kept separate from non-hazardous waste and other incompatible chemical waste streams to prevent dangerous reactions.[9][20]
Proper containerization and labeling are mandated by the EPA and are essential for safety and regulatory compliance.[16][21]
-
Container Selection: Use only designated, leak-proof hazardous waste containers that are chemically compatible with nitrophenols. Never use food-grade containers like milk jugs.[16]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste. This is a common point of failure in regulatory inspections.[16]
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". The label should also include the accumulation start date and a clear description of the contents.[21]
Designate a specific, secure area for the temporary storage of hazardous waste pending pickup.
-
Location: The storage area should be a cool, dry, and well-ventilated space away from sources of ignition and incompatible materials.[20]
-
Quantity Limits: Be aware of your facility's generator status (e.g., Large Quantity Generator, Small Quantity Generator), as this dictates the maximum amount of waste that can be stored and for how long.[22]
Hazardous waste must be disposed of through a licensed and authorized hazardous waste management provider.[9][17]
-
Professional Disposal: Do not attempt to treat or dispose of the chemical waste yourself. Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor to arrange for pickup.[20][23]
-
Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal site ("cradle-to-grave").[22] Incineration in a licensed facility is a common disposal method for such organic compounds.[20]
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Ventilate: Immediately evacuate non-essential personnel from the area and ensure it is well-ventilated.[9]
-
Contain: Use an inert absorbent material like vermiculite or sand to contain the spill. Avoid generating dust.[9][24]
-
Collect: Carefully collect the absorbent material and the spilled substance using appropriate tools and place it into a designated hazardous waste container.[9]
-
Decontaminate: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[9]
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper management and disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. llojibwe.org [llojibwe.org]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. achmem.com [achmem.com]
- 4. nj.gov [nj.gov]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cpachem.com [cpachem.com]
- 7. Laboratories - Overview | Occupational Safety and Health Administration [osha.gov]
- 8. compliancy-group.com [compliancy-group.com]
- 9. benchchem.com [benchchem.com]
- 10. ipgsf.com [ipgsf.com]
- 11. lobachemie.com [lobachemie.com]
- 12. fishersci.com [fishersci.com]
- 13. valsynthese.ch [valsynthese.ch]
- 14. labequipmentdirect.com [labequipmentdirect.com]
- 15. fishersci.com [fishersci.com]
- 16. pfw.edu [pfw.edu]
- 17. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 18. Hazardous Material Disposal - EPA Specific - JJ Safety [jjsafetyllc.com]
- 19. Making sure you're not a bot! [oc-praktikum.de]
- 20. benchchem.com [benchchem.com]
- 21. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 22. epa.gov [epa.gov]
- 23. cdhfinechemical.com [cdhfinechemical.com]
- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
